molecular formula C14H11F2NO3 B1333529 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid CAS No. 51679-46-0

2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid

Cat. No.: B1333529
CAS No.: 51679-46-0
M. Wt: 279.24 g/mol
InChI Key: VATLFRMTHALRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid (CAS 51679-46-0) is a high-purity chemical compound supplied for research and development purposes. This compound, with a molecular formula of C14H11F2NO3 and a molecular weight of 279.24 g/mol, belongs to the N-phenylanthranilic acid subclass, a group known for its relevance in medicinal chemistry . It is characterized by a difluoromethoxy group (-OCF2H) at the para position of the N-phenyl ring, a substitution that influences the compound's electronic properties and enhances its metabolic stability compared to non-fluorinated analogs . The compound has a melting point of 151-153°C and a measured solubility of >41.9 µg/mL at pH 7.4 . This reagent serves as a versatile building block in organic synthesis, particularly in the exploration of novel anti-inflammatory and anti-fibrotic agents, given the established history of anthranilic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) . Its molecular structure features reactive functional groups that allow for further chemical modifications, making it a valuable intermediate for constructing more complex molecules for biological evaluation . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(difluoromethoxy)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATLFRMTHALRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199629
Record name Anthranilic acid, N-(p-(difluoromethoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51679-46-0
Record name Anthranilic acid, N-(p-(difluoromethoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(p-(difluoromethoxy)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic routes to 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, a key intermediate in the development of various pharmaceutically active compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a comparative analysis of the two primary and most effective methods for the synthesis of this diarylamine: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This document delves into the mechanistic underpinnings of each reaction, provides detailed, field-tested experimental protocols, and discusses the relative advantages and disadvantages of each approach to inform methodological selection.

Introduction: The Significance of this compound

The diarylamine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules. The title compound, this compound, is a valuable building block in the synthesis of pharmaceuticals. The presence of the difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. This guide will equip the synthetic chemist with the necessary knowledge to efficiently synthesize this important intermediate.

Strategic Overview of Synthetic Pathways

The formation of the C-N bond between the benzoic acid and aniline moieties is the key transformation in the synthesis of this compound. Two powerful cross-coupling reactions have emerged as the methods of choice for this purpose:

  • Ullmann Condensation: A classical copper-catalyzed reaction that has been a mainstay in C-N bond formation for over a century.

  • Buchwald-Hartwig Amination: A more recent, palladium-catalyzed method that has revolutionized the synthesis of arylamines due to its milder reaction conditions and broader substrate scope.

The choice between these two methodologies depends on several factors, including available starting materials, functional group tolerance, desired reaction scale, and cost considerations. This guide will provide a detailed comparison to aid in this decision-making process.

Synthesis of Key Starting Materials

A successful synthesis of the target molecule begins with the procurement or preparation of high-quality starting materials.

Synthesis of 4-(difluoromethoxy)aniline

4-(Difluoromethoxy)aniline is a crucial precursor. One common synthetic route involves a two-step process starting from 4-nitrophenol.

Step 1: Difluoromethylation of 4-nitrophenol

4-Nitrophenol is reacted with a difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base to yield 4-(difluoromethoxy)nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or through chemical reduction using reagents like iron powder in acidic media.

2-Halobenzoic Acids

The other key starting material is a 2-halobenzoic acid, typically 2-chlorobenzoic acid or 2-bromobenzoic acid. These are commercially available but can also be prepared through various methods, such as the oxidation of the corresponding 2-halotoluene.[1][2]

The Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[3] In the context of our target molecule, it involves the coupling of a 2-halobenzoic acid with 4-(difluoromethoxy)aniline.

Mechanistic Insights

The precise mechanism of the Ullmann reaction is complex and has been the subject of much investigation. A generally accepted pathway involves the following key steps:

  • Formation of a Copper(I) Amide: The amine starting material reacts with a copper(I) salt to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) species, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) complex, yielding the diarylamine product and regenerating the active copper(I) catalyst.

Ullmann_Mechanism CuI Cu(I) Catalyst CuAmide [Cu(I)-NHR] Intermediate CuI->CuAmide + Amine, -HX Amine R-NH₂ (4-(difluoromethoxy)aniline) ArylHalide Ar-X (2-halobenzoic acid) Product Ar-NH-R (Target Molecule) CuIII [Ar-Cu(III)(X)-NHR] Intermediate CuAmide->CuIII + ArylHalide (Oxidative Addition) CuIII->CuI CuIII->Product Reductive Elimination Base Base

Caption: Catalytic cycle of the Ullmann Condensation.

Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the well-established synthesis of N-phenylanthranilic acid and can be applied to the synthesis of this compound.[4]

Materials:

  • 2-Chlorobenzoic acid

  • 4-(Difluoromethoxy)aniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or Copper bronze

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 4-(difluoromethoxy)aniline (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Add a suitable volume of DMF to the flask to ensure proper mixing.

  • Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Acidify the aqueous mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Advantages and Disadvantages of the Ullmann Condensation
FeatureAdvantagesDisadvantages
Catalyst Inexpensive and readily available copper salts.Often requires stoichiometric or high catalyst loadings.
Reaction Conditions Well-established and robust.Requires high temperatures, which can limit functional group tolerance.
Solvents Utilizes common high-boiling polar solvents.High boiling points can make solvent removal challenging.
Substrate Scope Effective for a range of aryl halides.Can be less efficient for electron-rich aryl halides.

The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines under milder conditions than the Ullmann condensation.[5]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-understood and proceeds through the following key steps:

  • Oxidative Addition: An active Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_oxidative [Ar-Pd(II)(X)L₂] Pd0->PdII_oxidative + ArylHalide (Oxidative Addition) Amine R-NH₂ (4-(difluoromethoxy)aniline) ArylHalide Ar-X (2-halobenzoic acid) Product Ar-NH-R (Target Molecule) PdII_amido [Ar-Pd(II)(NHR)L₂] PdII_oxidative->PdII_amido + Amine, -HX, + Base PdII_amido->Pd0 PdII_amido->Product Reductive Elimination Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocol (General Procedure)

This general protocol can be adapted for the synthesis of this compound. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and may require optimization.[6][7]

Materials:

  • 2-Bromobenzoic acid (or 2-chlorobenzoic acid)

  • 4-(Difluoromethoxy)aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Add 2-bromobenzoic acid (1.0 eq) and 4-(difluoromethoxy)aniline (1.2 eq) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Advantages and Disadvantages of the Buchwald-Hartwig Amination
FeatureAdvantagesDisadvantages
Catalyst Highly efficient, allowing for low catalyst loadings.Palladium catalysts and specialized ligands can be expensive.
Reaction Conditions Milder temperatures (often 80-110 °C), leading to better functional group tolerance.Requires an inert atmosphere and anhydrous solvents.
Substrate Scope Broad substrate scope, including electron-rich and sterically hindered substrates.Some functional groups can interfere with the catalyst.
Base A variety of bases can be used, allowing for optimization.Strong bases may not be compatible with all substrates.

Characterization of this compound

  • ¹H NMR: Expect signals for the aromatic protons on both rings, a broad singlet for the N-H proton, and a singlet for the carboxylic acid proton. The difluoromethoxy group will present a characteristic triplet.

  • ¹³C NMR: Expect signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the N-H, C=O (carboxylic acid), and C-F bonds should be present.

Conclusion and Future Outlook

Both the Ullmann condensation and the Buchwald-Hartwig amination are viable and effective methods for the synthesis of this compound. The choice between the two will be dictated by the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups. The Ullmann reaction offers a cost-effective route, while the Buchwald-Hartwig amination provides greater versatility and milder conditions. As the demand for complex fluorinated building blocks in drug discovery continues to grow, the efficient and scalable synthesis of compounds like this compound will remain a critical area of research and development.

References

  • Pellón, R. F.; et al. Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Synthetic Communications, 2006 , 36(2), 271-277. [Link]

  • Wikipedia. 2-Chlorobenzoic acid. [Link]

  • Google Patents. Preparation method of 4-(difluoromethoxy)aniline. CN103819349A.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. [Link]

  • ACS Publications. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [Link]

  • PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

Sources

physicochemical properties of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic Acid

Introduction

This compound is a complex organic molecule belonging to the class of anthranilic acid derivatives. Structurally, it is an analogue of fenamic acid, a core scaffold found in several non-steroidal anti-inflammatory drugs (NSAIDs).[1] The incorporation of a difluoromethoxy group is a strategic choice in modern medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and improve overall pharmacokinetic profiles, potentially leading to lower clearance rates.[2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is the foundational pillar upon which successful formulation, stability testing, and ultimately, clinical efficacy are built.[3][4] These properties govern critical aspects of a drug candidate's journey, from its dissolution rate in the gastrointestinal tract to its ability to permeate biological membranes and remain stable during storage.[5][6]

This guide provides a detailed examination of the key physicochemical characteristics of this compound. It moves beyond a simple listing of data points to explain the causality behind the experimental methodologies used for their determination, offering field-proven insights into why each parameter is critical for the drug development process.

Molecular Structure and Core Properties

The molecular architecture of this compound consists of a benzoic acid moiety linked via a secondary amine to a phenyl ring substituted with a difluoromethoxy group. This structure imparts both acidic and basic characteristics, making its behavior highly dependent on the surrounding chemical environment.

PropertyValue / Expected ValueSignificance in Drug Development
Molecular Formula C₁₄H₁₁F₂NO₃Defines the elemental composition and exact mass.
Molecular Weight 279.24 g/mol Influences diffusion rates, membrane transport, and formulation calculations.
Appearance White to off-white crystalline solid (Expected)The physical form is the starting point for all solid-state characterization and formulation efforts.[7][8]
Aqueous Solubility Low (Expected to be pH-dependent)Directly impacts dissolution rate and bioavailability; critical for oral dosage form design.[5]
Solubility in Organics Soluble in solvents like DMSO, DMF, Methanol (Expected)Essential for analytical method development, synthesis, and certain formulation types.[7]
Dissociation Constant (pKa) Two expected: ~3.5-4.5 (Carboxylic Acid), ~2-3 (Amine)Governs the extent of ionization at different physiological pH values, controlling solubility and absorption.[9][10]
LogP (Octanol/Water) 2.5 - 3.5 (Calculated Estimate)A key indicator of lipophilicity, predicting membrane permeability and potential for accumulation in fatty tissues.[11]

Solid-State Characterization: The Foundation of Stability and Formulation

The solid-state properties of an active pharmaceutical ingredient (API) are paramount, as they dictate its stability, manufacturability, and performance.[4][6] For a molecule like this compound, which is expected to be a crystalline solid, a thorough investigation into its crystal structure and thermal behavior is non-negotiable. A closely related analog, 4-Fluoro-2-(phenylamino)benzoic acid, has been shown to crystallize in a triclinic system, forming dimers via hydrogen bonds, a behavior that can be anticipated for the title compound.[1]

Crystallinity and Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, can have profound implications for a drug's solubility, stability, and bioavailability. Identifying and controlling the polymorphic form is a critical regulatory requirement.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying crystalline phases and detecting polymorphism. Each crystal form produces a unique diffraction pattern, acting as a "fingerprint."

Causality: The choice of XRPD is based on its ability to provide unambiguous information about the long-range molecular order within a solid. This allows for the differentiation between crystalline and amorphous material and the identification of specific polymorphic forms, which is crucial for ensuring lot-to-lot consistency and therapeutic equivalence.

Methodology:

  • Sample Preparation: Gently grind approximately 5-10 mg of the sample to a fine powder to ensure random crystal orientation.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's edge.

  • Instrument Setup: Place the sample in the diffractometer. Set the X-ray source (typically Cu Kα) and detector parameters.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 2° to 40°) at a specified scan rate.

  • Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the pattern against a reference standard or known polymorphs.

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Interpretation Start API Sample Grind Grind to Fine Powder Start->Grind Mount Mount in Sample Holder Grind->Mount Instrument X-Ray Diffractometer Source (Cu Kα) Detector Mount->Instrument:f0 Insert Acquire Scan over 2θ Range (e.g., 2-40°) Instrument:f1->Acquire Process Generate Diffractogram Acquire->Process Analyze Identify Peaks (2θ and Intensity) Process->Analyze Result Crystalline Fingerprint (Phase ID, Purity) Analyze->Result

Caption: XRPD Experimental Workflow.

Thermal Properties

Thermal analysis provides critical information on melting point, purity, and the potential for polymorphic transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a cornerstone technique for determining the melting point and enthalpy of fusion.

Causality: DSC is selected for its high sensitivity in detecting thermal events. The melting point is a key identity and purity criterion, while the shape of the melting endotherm can provide initial clues about the presence of impurities or multiple crystal forms.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge.

  • Analysis: Record the heat flow versus temperature. The melting point is determined from the onset or peak of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow Start Weigh 3-5 mg API into DSC Pan Crimp Crimp Lid to Encapsulate Sample Start->Crimp Load Load Sample & Reference Pans into DSC Cell Crimp->Load Program Apply Thermal Program (e.g., Heat at 10°C/min) Load->Program Thermogram Record Heat Flow vs. Temperature Program->Thermogram Analysis Analyze Thermogram Thermogram->Analysis Results Determine: - Melting Point (Tₘ) - Enthalpy of Fusion (ΔHբ) - Purity Assessment Analysis->Results

Caption: DSC Experimental Workflow.

Solution-State Properties: Unlocking Bioavailability

The behavior of an API in solution is directly linked to its potential for absorption and in vivo efficacy.[12] For an ionizable compound like this compound, pH is the master variable.

Dissociation Constant (pKa)

The pKa value indicates the pH at which 50% of the compound is in its ionized form. The carboxylic acid group will be deprotonated (anionic) at pH values above its pKa, while the secondary amine will be protonated (cationic) at pH values below its pKa. This ionization state drastically affects solubility.

Experimental Protocol: Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Causality: Potentiometric titration is a direct and robust method for determining the pKa. By measuring the pH as a function of added titrant, one can precisely identify the inflection points corresponding to the ionization of the functional groups, providing a fundamental parameter for predicting pH-dependent solubility.

Methodology:

  • Solution Preparation: Dissolve a precisely known amount of the compound in a suitable solvent (e.g., a water/methanol mixture to ensure initial solubility).

  • Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Insert a calibrated pH electrode.

  • Titration: Add standardized 0.1 M NaOH (to titrate the carboxylic acid) in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, or by calculating the first derivative of the titration curve.

pKa_Concept cluster_pH_Scale Environmental pH cluster_species Ionization State Low_pH Low pH (e.g., Stomach) Molecule 2-{[4-(difluoromethoxy)phenyl]amino} benzoic acid Low_pH->Molecule Dominantly Cationic High_pH High pH (e.g., Intestine) Molecule->High_pH Dominantly Anionic Cationic Protonated (Cationic) -COOH -NH₂⁺- Molecule->Cationic if pH < pKa₁ Neutral Neutral Form -COOH -NH- Molecule->Neutral if pKa₁ < pH < pKa₂ Anionic Deprotonated (Anionic) -COO⁻ -NH- Molecule->Anionic if pH > pKa₂ pKa1 pKa₁ (Amine) Cationic->pKa1 pKa2 pKa₂ (Acid) Neutral->pKa2 pKa1->Neutral Equilibrium pKa2->Anionic Equilibrium

Sources

The Rising Therapeutic Potential of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, a class of compounds belonging to the broader family of anthranilic acid analogs, are emerging as a significant area of interest in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these molecules. We will delve into their roles as potent anti-inflammatory agents, their emerging application in oncology, and their utility in targeting specific protein dysfunctions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future directions in the study of these promising compounds.

Introduction: The Anthranilic Acid Scaffold and the Significance of the Difluoromethoxy Group

Anthranilic acid (2-aminobenzoic acid) and its derivatives have long been recognized as privileged scaffolds in drug discovery, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The arrangement of the carboxylic acid and the amino group on the phenyl ring allows for a specific three-dimensional conformation that is crucial for interacting with various biological targets.

The introduction of a 4-(difluoromethoxy)phenylamino moiety at the 2-position of the benzoic acid core brings several key advantages from a medicinal chemistry perspective:

  • Metabolic Stability: The difluoromethoxy (-OCHF2) group is a bioisostere of the methoxy (-OCH3) group. However, the strong carbon-fluorine bonds make it significantly more resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms in the difluoromethoxy group can alter the electronic properties of the phenyl ring, influencing the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions. This can lead to enhanced binding affinity for target proteins.

  • Increased Lipophilicity: The difluoromethoxy group can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

This guide will explore how these properties contribute to the diverse biological activities observed for this class of compounds.

Synthesis of this compound Derivatives

The core structure of these derivatives is typically synthesized via a diarylamine formation reaction. The Ullmann condensation is a classical and widely used method for this purpose.[1]

General Synthesis Protocol: Ullmann Condensation

The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of the parent scaffold, this would involve the reaction of 2-chlorobenzoic acid or 2-bromobenzoic acid with 4-(difluoromethoxy)aniline.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine 2-halobenzoic acid (1 equivalent), 4-(difluoromethoxy)aniline (1.1-1.5 equivalents), and a base such as potassium carbonate (2-3 equivalents).

  • Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide, and a ligand, if necessary (e.g., L-proline).

  • Solvent and Reaction Conditions: Add a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a high temperature (typically 100-160 °C) and stirred for several hours to days.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and acidified to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Ullmann Condensation Workflow Reactants 2-Halobenzoic Acid + 4-(difluoromethoxy)aniline + Base (e.g., K2CO3) Catalyst Cu(I) Catalyst (e.g., CuI) Reactants->Catalyst Add Solvent High-boiling Solvent (e.g., DMF) Catalyst->Solvent Add Heating Heat (100-160 °C) Solvent->Heating Stir & Heat Workup Aqueous Work-up & Acidification Heating->Workup Cool & Process Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Ullmann condensation synthesis.

Key Biological Activities and Therapeutic Applications

The unique structural features of this compound derivatives have led to their investigation in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Building on the known anti-inflammatory properties of anthranilic acid derivatives, compounds in this class are being explored as potent anti-inflammatory and analgesic agents.[1][2]

Mechanism of Action: A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. While direct COX inhibition data for this specific class is emerging, the structural similarity to known COX inhibitors suggests this is a likely pathway.

Another important anti-inflammatory mechanism is the inhibition of phosphodiesterase 4 (PDE4).[3][4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to a suppression of pro-inflammatory cytokine production and a reduction in the activity of inflammatory cells.[3][4]

Anti-inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Receptor PDE4 PDE4 Receptor->PDE4 Activates Derivative 2-{[4-(difluoromethoxy)phenyl]amino} benzoic Acid Derivative Derivative->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Suppresses

Caption: Simplified signaling pathway for PDE4 inhibition.

Anticancer Potential

There is a growing body of evidence suggesting that benzoic acid derivatives possess anticancer properties.[5][6] The mechanisms are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. For the specific class of this compound derivatives, research is ongoing, but parallels can be drawn from related structures.

For instance, some tricyclic benzoic acid derivatives have been identified as potent inhibitors of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) demethylase that is overexpressed in certain types of leukemia.[7] Inhibition of FTO has been shown to have anti-leukemic effects.[7] Given the structural similarities, it is plausible that this compound derivatives could be explored as FTO inhibitors.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Correctors

In a notable application, derivatives with a similar core structure have been identified as potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[8] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation, F508del, leading to a misfolded and non-functional protein.

CFTR correctors are small molecules that can rescue the folding and trafficking of the mutant CFTR protein, allowing it to reach the cell surface and function as a chloride channel. The discovery of 4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV/GLPG-2222) as a potent CFTR corrector highlights the potential of the difluoromethoxy-containing benzoic acid scaffold in this therapeutic area.[8]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. While a comprehensive SAR for this specific class is still being fully elucidated, some general principles can be inferred from related compounds:

Position of SubstitutionEffect on ActivityReference
Benzoic Acid Ring Substituents on this ring can influence the acidity of the carboxylic acid and the overall conformation of the molecule, which can impact binding to target proteins.[9]
Anilino Phenyl Ring The nature and position of substituents on this ring can significantly affect activity. The difluoromethoxy group at the 4-position is known to enhance potency and improve pharmacokinetic properties in some contexts.[8]
Amine Linker Modifications to the amine linker, such as N-alkylation, can alter the dihedral angle between the two phenyl rings, which can have a profound effect on biological activity.[1]

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The incorporation of the difluoromethoxy group offers clear advantages in terms of metabolic stability and the potential for enhanced biological activity.

Future research in this area should focus on:

  • Elucidation of specific molecular targets: While general mechanisms of action have been proposed, further studies are needed to identify the precise protein targets for these compounds in different disease contexts.

  • Expansion of the chemical space: The synthesis and screening of a wider range of derivatives with diverse substituents will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies: Promising in vitro candidates will need to be evaluated in relevant animal models of disease to establish their therapeutic potential.

References

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis.
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respir
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • 4-Fluoro-2-(phenylamino)benzoic acid. PMC.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid. Benchchem.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid deriv
  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. PubMed.
  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI.
  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). PubMed.
  • The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203)
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. PubMed.
  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS – American Chemical Society.

Sources

A Technical Guide to the Structure-Activity Relationship of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic Acid as a Connexin 26 Hemichannel Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Connexin 26 (Cx26) hemichannels are crucial transmembrane proteins that mediate paracrine and autocrine signaling. However, their aberrant activation is implicated in the pathophysiology of numerous disorders, including hereditary hearing loss and inflammatory skin conditions, making them a compelling therapeutic target. The N-phenylanthranilic acid (fenamate) scaffold has emerged as a promising starting point for the development of potent and selective Cx26 hemichannel inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key lead compound, 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid. We dissect the roles of the three primary structural components—the anthranilic acid core, the phenylamino linker, and the difluoromethoxy-substituted phenyl ring—in modulating inhibitory activity. While specific quantitative SAR data for this exact analog series is not extensively available in public literature, this guide synthesizes data from the broader fenamate class to establish a robust framework for rational drug design. We further detail the presumed mechanism of action, provide validated, step-by-step experimental protocols for assessing inhibitor potency, and present a logical workflow for a typical SAR investigation. This document serves as a foundational resource for medicinal chemists and pharmacologists aiming to optimize this scaffold for clinical development.

Introduction: The Therapeutic Rationale for Targeting Connexin 26

Connexins are a family of transmembrane proteins that oligomerize into hexameric structures known as hemichannels (connexons). In adjacent cells, two hemichannels can dock to form a gap junction channel, facilitating direct intercellular communication. However, undocked hemichannels at the plasma membrane can also open, providing a regulated pathway for the exchange of ions and small molecules like ATP and glutamate between the cytoplasm and the extracellular space.

Connexin 26, encoded by the GJB2 gene, is prominently expressed in the inner ear and the epidermis. While essential for normal physiological processes like potassium recycling in the cochlea, pathological conditions can trigger excessive opening of Cx26 hemichannels. This leads to cellular stress, ATP release that fuels inflammation, and disruption of ionic homeostasis, contributing directly to diseases such as sensorineural hearing loss and skin disorders.[1] Consequently, the discovery of small molecules that can selectively inhibit Cx26 hemichannels represents a significant therapeutic opportunity.

The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by an N-phenylanthranilic acid backbone, has been identified as a valuable chemical scaffold for connexin channel modulation.[2][3] Specifically, this compound has emerged as a potent lead compound, demonstrating the potential for selective inhibition of Cx26 hemichannels. Understanding its structure-activity relationship is paramount for optimizing potency, selectivity against other connexin isoforms, and overall drug-like properties.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of the this compound scaffold can be systematically deconstructed by examining the contribution of its three key moieties. The following analysis is based on established principles from fenamate and anthranilic acid medicinal chemistry.[2][3][4]

The Anthranilic Acid Core

The anthranilic acid (2-aminobenzoic acid) portion is the foundational anchor of the molecule. Its primary roles are to establish the correct geometry for interaction with the target and to provide a critical acidic functional group.

  • Carboxylic Acid Group: The carboxylate is essential for activity. It is believed to engage in a key ionic or hydrogen bond interaction within the binding site.

    • Acidity: The pKa of the carboxylic acid is a critical parameter. It must be sufficiently acidic to exist in its ionized carboxylate form at physiological pH.

    • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, is a common strategy in medicinal chemistry to modulate acidity, cell permeability, and metabolic stability. Such modifications would be a logical next step in an optimization campaign.

    • Esterification/Amidation: Conversion of the carboxylic acid to an ester or an amide derivative typically leads to a significant loss of inhibitory activity against connexins, underscoring the necessity of the acidic proton or the negative charge of the carboxylate.[5][6]

  • Positional Isomerism: The ortho-disposition of the amino linker and the carboxylic acid is crucial. This arrangement facilitates an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, which locks the molecule into a specific, non-planar conformation. This twisted geometry is believed to be the bioactive conformation for insertion into the binding pocket. Moving the carboxylic acid to the meta or para positions would disrupt this conformation and is expected to drastically reduce activity.

The Phenylamino Linker

The central diphenylamine structure dictates the overall shape and flexibility of the inhibitor.

  • The Amine (NH) Linker: The secondary amine is a critical hydrogen bond donor, contributing to the intramolecular hydrogen bond that stabilizes the bioactive conformation. N-methylation or replacement with other linkers (e.g., ether, methylene) would likely be detrimental to activity by altering the molecule's three-dimensional shape and removing a key interaction.

  • Substituents on the Anthranilic Ring: The SAR of substituents on the anthranilic acid ring itself is less explored for connexin inhibition compared to the other phenyl ring. However, small, electron-withdrawing groups could modulate the pKa of the carboxylic acid and influence the molecule's electronic properties.

The 4-(Difluoromethoxy)phenyl Moiety

This part of the molecule is critical for potency and selectivity and offers the most significant opportunity for optimization. It is presumed to fit into a hydrophobic pocket within the Cx26 channel.

  • The Difluoromethoxy Group (-OCHF₂): This substituent is of particular importance.

    • Lipophilicity & Metabolic Stability: Compared to a simple methoxy group, the difluoromethoxy group significantly increases lipophilicity (Hansch π parameter of +1.04 for -OCF₃), which can enhance membrane permeability and binding affinity in hydrophobic pockets.[7] The fluorine atoms also increase metabolic stability by making the group less susceptible to oxidative metabolism.[7]

    • Hydrogen Bond Acceptance: The oxygen atom in the difluoromethoxy group is a weaker hydrogen bond acceptor compared to a standard methoxy group due to the electron-withdrawing nature of the fluorine atoms.[7] This can be advantageous if a hydrogen bond acceptor is disfavored in the binding pocket.

    • Comparison to Analogs: In related fenamates, replacing electron-donating groups with electron-withdrawing groups like trifluoromethyl (-CF₃) often correlates with activity on ion channels.[8] A systematic exploration of other small, lipophilic, and electron-withdrawing groups at the para-position is a key optimization strategy.

  • Substitution Pattern: The position of the substituent is critical. Para-substitution is often optimal in fenamate-like structures. Moving the difluoromethoxy group to the meta or ortho positions would likely alter the binding mode and decrease potency.

SAR Summary Table
Compound IDR1 (Anthranilic Ring)R2 (Amine Linker)R3 (Phenyl Ring)Predicted Cx26 Hemichannel Inhibition
Lead HH4-OCHF₂High
Analog 1HH4-CF₃High
Analog 2HH4-ClModerate-High
Analog 3HH4-CH₃Moderate
Analog 4HHHLow
Analog 54-ClH4-OCHF₂Moderate-High
Analog 6HCH₃4-OCHF₂Low
Analog 7COOH replaced w/ TetrazoleH4-OCHF₂Moderate-High (Potentially)
Analog 8COOH replaced w/ EsterH4-OCHF₂Inactive

Proposed Mechanism of Action

Fenamates are believed to act as direct gating modifiers of connexin channels.[3] Rather than physically occluding the pore like a simple plug, they are thought to bind to a specific site on the channel protein, inducing a conformational change that favors a closed or non-conducting state.

Studies on related connexins suggest a potential binding site located at the interface of the transmembrane helices, accessible from the lipid bilayer.[9] The N-terminal domain, which lines the cytoplasmic entrance to the pore, and the cytoplasmic loop are also critical regions for channel gating and have been identified as binding sites for other classes of connexin inhibitors.[9]

The binding of this compound likely involves:

  • Hydrophobic Interactions: The difluoromethoxy-phenyl ring inserts into a hydrophobic pocket formed by the transmembrane domains of the Cx26 subunits.

  • Ionic/H-bond Interaction: The deprotonated carboxylate group forms a critical salt bridge or hydrogen bond with a positively charged amino acid residue (e.g., Lysine, Arginine) near the cytoplasmic face of the channel.

  • Conformational Constraint: The intramolecular hydrogen bond within the fenamate molecule pre-organizes it into the optimal shape to fit this binding site.

G cluster_interactions Key Interactions HC Cx26 Hemichannel Transmembrane Domains Pore Cytoplasmic Loop N-Terminus Hydrophobic Hydrophobic Pocket HC:tm->Hydrophobic Ionic Ionic/H-Bond Site HC:nt->Ionic Inhibitor Fenamate Analog Inhibitor->HC:tm Inhibitor->HC:nt

Caption: Proposed binding mechanism of the fenamate inhibitor to the Cx26 hemichannel.

Experimental Methodologies

A systematic SAR study requires robust and reproducible assays to quantify the inhibitory potency of newly synthesized analogs. The dye uptake assay is a widely used, reliable, and high-throughput method for assessing connexin hemichannel function.

SAR Investigation Workflow

A typical workflow for investigating the SAR of this scaffold involves synthesis, in vitro screening, and analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Start Lead Compound 2-{[4-(...)]amino}benzoic acid Design Design Analogs (Modify R1, R2, R3) Start->Design Synthesize Synthesize & Purify New Compounds Design->Synthesize Dye_Uptake Perform Dye Uptake Assay (Ethidium Bromide) Synthesize->Dye_Uptake Compound Library Cell_Culture Culture Cx26- expressing cells (e.g., HeLa, Oocytes) Cell_Culture->Dye_Uptake Measure Quantify Fluorescence (Plate Reader / Microscopy) Dye_Uptake->Measure Calc Calculate IC50 Values Measure->Calc SAR_Table Compile SAR Table Calc->SAR_Table IC50 Data Analyze Analyze Trends & Identify Key Moieties SAR_Table->Analyze Next_Gen Design Next-Generation Analogs Analyze->Next_Gen Next_Gen->Design Iterative Optimization

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Protocol: Ethidium Bromide Uptake Assay for Cx26 Hemichannel Inhibition

This protocol details a fluorescence-based assay to measure the inhibition of Cx26 hemichannel activity in a cell-based format.

Objective: To determine the IC₅₀ value of test compounds by measuring their ability to inhibit the uptake of ethidium bromide (EtBr) through Cx26 hemichannels.

Materials:

  • HeLa cells stably transfected with human Connexin 26 (HeLa-Cx26).

  • Non-transfected HeLa cells (negative control).

  • Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

  • Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS+).

  • Divalent Cation-Free Hanks' Balanced Salt Solution (DCF-HBSS).

  • Ethidium Bromide (EtBr) stock solution (1 mM in water).

  • Test compounds (e.g., this compound analogs) dissolved in DMSO.

  • Carbenoxolone (positive control inhibitor).

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence plate reader (Excitation: 510 nm, Emission: 595 nm).

Procedure:

  • Cell Seeding:

    • Seed HeLa-Cx26 and non-transfected HeLa cells into a 96-well black, clear-bottom plate at a density of 40,000 cells per well.

    • Incubate for 24-48 hours at 37°C, 5% CO₂ until cells reach ~90% confluency.

  • Compound Preparation:

    • Prepare serial dilutions of test compounds and controls (e.g., Carbenoxolone) in DCF-HBSS. The final DMSO concentration should be ≤ 0.1%.

  • Assay Execution:

    • Gently wash the cell monolayers twice with 100 µL of HBSS+.

    • Aspirate the final wash and add 50 µL of the appropriate compound dilution (or vehicle control) to each well.

    • Pre-incubate the plate with the compounds for 15 minutes at room temperature.

    • Prepare the dye-opening solution: DCF-HBSS containing 10 µM EtBr.

    • To initiate hemichannel opening and dye uptake, add 50 µL of the dye-opening solution to each well (final EtBr concentration will be 5 µM).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity (Ex: 510 nm, Em: 595 nm) every 2 minutes for a total of 30 minutes.

    • The rate of fluorescence increase is proportional to the rate of EtBr uptake and thus, hemichannel activity.

  • Data Analysis:

    • For each well, calculate the rate of dye uptake by performing a linear regression on the initial linear portion of the fluorescence vs. time plot.

    • Subtract the rate of uptake from the non-transfected HeLa cells (background) from the rates of the HeLa-Cx26 cells.

    • Normalize the data: Set the rate of the vehicle-treated cells (0% inhibition) to 100% activity and the rate of a maximally effective concentration of Carbenoxolone (100% inhibition) to 0% activity.

    • Plot the normalized rate of uptake against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Therapeutic Implications & Future Directions

The optimization of this compound holds significant promise. A potent and selective Cx26 hemichannel inhibitor could form the basis of novel therapeutics for:

  • Hearing Loss: Preventing cochlear damage associated with genetic mutations or ototoxic insults.

  • Dermatological Disorders: Reducing inflammation in conditions like keratitis-ichthyosis-deafness (KID) syndrome.

Future research should focus on:

  • Quantitative SAR: Synthesizing a focused library of analogs to generate robust quantitative SAR and build predictive models.

  • Selectivity Profiling: Screening optimized compounds against a panel of other connexin and pannexin isoforms to ensure target selectivity and minimize off-target effects.

  • Mechanism of Action: Utilizing cryo-electron microscopy (cryo-EM) and computational docking with a high-resolution Cx26 structure to elucidate the precise binding site and interactions.

  • In Vivo Efficacy: Advancing lead compounds into preclinical animal models of hearing loss or skin disease to validate therapeutic efficacy.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel Connexin 26 hemichannel inhibitors. The core SAR principles indicate that the N-phenylanthranilic acid backbone, with its essential ortho-carboxylate, provides the ideal conformation for activity. The difluoromethoxy-substituted phenyl ring is critical for potency, likely through hydrophobic interactions within the channel's binding site. While further quantitative data is needed to refine inhibitor design, the strategic modification of this moiety, guided by the principles and experimental protocols outlined in this guide, provides a clear path toward the discovery of potent, selective, and therapeutically valuable Cx26 inhibitors.

References

  • Leybaert, L., Lampe, P. D., Dhein, S., Kwak, B. R., & Vinken, M. (2017). Inhibitors of connexin and pannexin channels as potential therapeutics. Pharmacology & Therapeutics, 180, 144-160. [Link]

  • Schultze, C. H., Schlegel, U., & Willecke, K. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621-627. [Link]

  • Miceli, F., & Soldovieri, M. V. (2021). Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. Frontiers in Pharmacology, 12, 778000. [Link]

  • Hu, Z., Lu, C., & Jiang, J. X. (2018). Connexin hemichannels mediate glutathione transport and protect lens fiber cells from oxidative stress. Journal of Cell Science, 131(18), jcs219602. [Link]

  • Pergande, M. R., & Cologna, S. M. (2017). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PLoS ONE, 12(1), e0169292. [Link]

  • Johnson, R. G., & Meyer, R. A. (2016). Connexin Hemichannels: Methods for Dye Uptake and Leakage. The Journal of Membrane Biology, 249(6), 765-783. [Link]

  • Tang, Y., & Gribkoff, V. K. (2012). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular Pharmacology, 82(5), 886-896. [Link]

  • Srinivas, M., & Verselis, V. K. (2014). Connexin Channel Modulators and their Mechanisms of Action. Frontiers in Pharmacology, 5, 172. [Link]

  • Locke, D., & Harris, A. L. (2004). Biochemical requirements for inhibition of Connexin26-containing channels by natural and synthetic taurine analogs. The Journal of Biological Chemistry, 279(37), 38736-38746. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]

  • Kalgutkar, A. S., Rowlinson, S. W., Crews, B. C., & Marnett, L. J. (2002). Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 521-524. [Link]

  • Sridharan, B., & Ryan, K. (2011). QSAR Analysis of Meclofenamic Acid Analogues as Selective COX-2 Inhibitors. International Journal of Drug Design & Discovery, 2(3), 545-553. [Link]

  • Kalgutkar, A. S., & Marnett, L. J. (2002). Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 521-524. [Link]

  • Meanwell, N. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 1. [Link]

  • Fojtíková, P., & Otevřel, J. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. Molecules, 27(13), 4192. [Link]

  • Sridharan, B., Ryan, K., & Meehan, E. (2011). QSAR Analysis of Meclofenamic Acid Analogues as Selective COX-2 Inhibitors. International Journal of Drug Design & Discovery, 2(3), 545-553. [Link]

  • Large, C. H., & Brain, K. L. (2016). Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1. Bioorganic & Medicinal Chemistry Letters, 26(20), 4919-4924. [Link]

  • Beyer, E. C., & Aasen, T. (2020). Exploring the binding sites of VRT534 at Cx26 as a putative chemical chaperone for targeted treatment of hereditary hearing disorders. Frontiers in Molecular Neuroscience, 13, 608465. [Link]

Sources

A Technical Guide to the Target Deconvolution of N-(4-(difluoromethoxy)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

This document outlines a hypothesis-driven approach to identifying and validating the potential therapeutic targets of the novel chemical entity, N-(4-(difluoromethoxy)phenyl)anthranilic acid. Given the absence of extensive direct biological data for this specific molecule, this guide leverages structural analogy and patent literature to formulate a robust target deconvolution strategy. Our investigation will focus on two primary, high-probability target classes: Transient Receptor Potential (TRP) ion channels and Cyclooxygenase (COX) enzymes.

Introduction: Structural Rationale and Core Hypotheses

N-(4-(difluoromethoxy)phenyl)anthranilic acid belongs to the anthranilic acid derivatives, a scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[1][2][3] Its core structure is analogous to fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[4] Furthermore, patent literature involving derivatives of this compound points toward the modulation of Transient Receptor Potential (TRP) channels, specifically TRPV3 and TRPA1, which are implicated in pain, inflammation, and sensory perception.[5][6][7]

This confluence of structural and preliminary data leads to two primary hypotheses for the mechanism of action of N-(4-(difluoromethoxy)phenyl)anthranilic acid:

  • Hypothesis A: Modulation of TRP Ion Channels. The compound acts as an agonist or antagonist of specific TRP family members, such as TRPV3 or TRPA1, influencing cation homeostasis and cellular signaling in sensory neurons and keratinocytes.

  • Hypothesis B: Inhibition of Cyclooxygenase (COX) Enzymes. The compound functions as an inhibitor of COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[8]

This guide provides the strategic framework and detailed experimental protocols to systematically investigate these hypotheses.

Hypothesis A: Targeting Transient Receptor Potential (TRP) Channels

TRP channels are a superfamily of non-selective cation channels that function as polymodal cellular sensors for stimuli such as temperature, voltage, and chemical irritants.[9][10] Their role in pain and inflammation makes them attractive therapeutic targets.[7][11][12] Patent literature suggests that compounds structurally related to N-(4-(difluoromethoxy)phenyl)anthranilic acid can modulate TRPV3 and TRPA1 function, making these channels primary candidates for investigation.[5][6]

Rationale for Target Selection
  • TRPV3: Primarily expressed in skin keratinocytes, TRPV3 is activated by innocuous warm temperatures (31–39 °C) and chemical agonists.[13] Its modulation is linked to pain sensation, skin barrier function, and inflammation.[6][13][14] Antagonists of TRPV3 are explored for treating pain and dermatological disorders.[5][15]

  • TRPA1: Known as the "irritant receptor," TRPA1 is activated by noxious cold, mechanical stress, and a wide array of pungent, inflammatory compounds.[7][11][12] It is a key player in nociceptive pain, itch, and neurogenic inflammation, making TRPA1 antagonists a major focus for analgesic drug development.[7]

Experimental Workflow for TRP Channel Target Validation

The logical flow for validating TRP channel activity involves progressing from high-throughput screening to detailed electrophysiological characterization.

TRP_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Specificity cluster_2 Phase 3: Mechanism of Action A High-Throughput Calcium Imaging (FLIPR Assay) B Dose-Response Curve Generation A->B Identifies 'Hits' C Manual Patch-Clamp Electrophysiology B->C Validates primary screen D Assay vs. Panel of TRP Channels (TRPV1, TRPV4, TRPM8, etc.) C->D Confirms direct channel modulation E Voltage-Step Protocols D->E Defines mechanism F Site-Directed Mutagenesis Studies E->F Elucidates gating effects

Caption: Workflow for TRP Channel Target Identification and Validation.

Detailed Experimental Protocols

This assay provides an indirect but high-throughput measurement of TRP channel activation by detecting changes in intracellular calcium.[16]

  • Objective: To rapidly screen for agonist or antagonist activity of the test compound on HEK293 cells stably expressing human TRPA1 or TRPV3.

  • Methodology:

    • Cell Plating: Seed HEK293 cells expressing the target TRP channel into 384-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Wash cells with Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Compound Addition: Prepare serial dilutions of N-(4-(difluoromethoxy)phenyl)anthranilic acid. Use a fluorescent imaging plate reader (FLIPR) to add the compound to the wells.

    • Agonist Mode: Measure fluorescence signal for 5 minutes post-compound addition to detect channel activation.

    • Antagonist Mode: Pre-incubate cells with the test compound for 10-15 minutes. Then, add a known channel agonist (e.g., AITC for TRPA1, 2-APB for TRPV3) and measure the fluorescence response.[6]

    • Data Analysis: Calculate the change in fluorescence intensity (ΔF/F₀). For antagonist mode, determine the IC₅₀ value by fitting the dose-response curve.

  • Causality and Controls:

    • Positive Control: A known agonist/antagonist for the respective channel must be run in parallel to validate assay performance.

    • Negative Control: Untransfected HEK293 cells are used to ensure the observed effects are specific to the expressed TRP channel.

    • Vehicle Control: DMSO or the vehicle used to dissolve the test compound is tested to rule out non-specific effects.

This is the gold-standard method for directly measuring ion channel activity and provides detailed information on channel gating and conductance.[10][16]

  • Objective: To confirm direct modulation of TRP channel currents and characterize the biophysical mechanism of action.

  • Methodology:

    • Cell Preparation: Use cells with confirmed high-level expression of the target TRP channel.

    • Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell membrane at a holding potential of -60 mV.

    • Agonist/Antagonist Application: Apply the test compound via a perfusion system. Record inward and outward currents in response to voltage ramps (e.g., -100 mV to +100 mV over 200 ms).

    • Data Acquisition: Measure current amplitude, current-voltage (I-V) relationship, and any changes in channel kinetics.

    • Mechanism Probing: Use voltage-step protocols to investigate if the compound affects the voltage-dependence of channel activation.[10]

  • Trustworthiness: This technique directly measures ion flux across the membrane, providing unequivocal evidence of channel modulation. The ability to control both the intracellular and extracellular solutions allows for precise dissection of the compound's effects.

Hypothesis B: Targeting Cyclooxygenase (COX) Enzymes

The structural similarity of N-(4-(difluoromethoxy)phenyl)anthranilic acid to fenamate NSAIDs strongly suggests it may inhibit COX enzymes.[4] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation and is the primary target for anti-inflammatory drugs.[8][17]

Signaling Pathway: Arachidonic Acid Cascade

Inhibition of COX enzymes blocks the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

COX_Pathway AA Arachidonic Acid (from membrane phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Peroxidase Activity COX2->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostanoids Compound N-(4-(difluoromethoxy)phenyl) anthranilic acid Compound->COX1 Compound->COX2

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic analysis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid. This molecule, a derivative of N-phenylanthranilic acid, incorporates key structural motifs of interest in medicinal chemistry, including a difluoromethoxy group known to modulate physicochemical properties.[1][2] As a Senior Application Scientist, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust, self-validating approach to analysis. We will detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, integrating the data to build an unassailable structural confirmation.

Introduction and Molecular Overview

This compound belongs to the fenamic acid class of compounds, which serve as foundational scaffolds for numerous non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The introduction of a difluoromethoxy (-OCHF₂) group in place of more common substituents can significantly alter a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a valuable strategy in drug design.[2]

Accurate and comprehensive spectroscopic analysis is therefore non-negotiable for confirming the identity, purity, and structure of this specific molecule. This guide establishes the principles and methodologies required to achieve this with a high degree of confidence.

Core Molecular Structure

The molecule's structure contains several key functional groups and systems, each producing a distinct spectroscopic signature. Understanding these is critical for interpreting the resulting data.

mol [M+H]⁺ m/z = 280.08 frag1 Loss of H₂O (-18) m/z = 262.07 mol->frag1 -H₂O frag2 Loss of HCOOH (-46) m/z = 234.08 mol->frag2 -HCOOH frag4 Loss of C₇H₆F₂O (-156) m/z = 124.04 mol->frag4 Cleavage of C-N bond frag3 Loss of C₇H₅O₂ (-121) m/z = 159.07 frag2->frag3 Further fragmentation

Figure 2: A plausible ESI+ fragmentation pathway.

Table 3: Predicted Key Mass Fragments (Positive Ion Mode)

m/z (Predicted) Ion Formula Fragment Lost Rationale
280.08 [C₁₄H₁₂F₂NO₃]⁺ N/A (Protonated Molecule) Molecular ion peak ([M+H]⁺).
262.07 [C₁₄H₁₀F₂NO₂]⁺ H₂O Loss of water from the carboxylic acid group.
234.08 [C₁₃H₁₂F₂N]⁺ HCOOH Loss of formic acid, a common fragmentation for benzoic acids. [5]
156.06 [C₇H₆F₂O]⁺ C₇H₅NO₂ Fragment corresponding to the protonated 4-difluoromethoxyaniline portion.

| 121.03 | [C₇H₅O₂]⁺ | C₇H₆F₂N | Fragment corresponding to the acylium ion from the benzoic acid portion. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Principle & Rationale

This technique measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals (e.g., π to π* transitions). The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's chromophores, particularly conjugated systems like aromatic rings. [6]

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 arbitrary units).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank). [6]4. Data Acquisition: Replace the blank with the sample solution in a matched quartz cuvette and measure the absorbance spectrum, typically from 200 to 400 nm.

Data Interpretation & Expected Results

The molecule contains two phenyl rings linked by an amine, creating an extended conjugated system. This is expected to result in strong UV absorption.

Table 4: Predicted UV-Vis Absorption

Parameter Predicted Value Rationale

| λ_max | 280 - 350 nm | The extended π-system across both aromatic rings, analogous to other aromatic amino acids and their derivatives, will lead to strong π-π* transitions in this region. [7][8]|

Integrated Analysis Workflow

No single technique is sufficient for unambiguous identification. The power of spectroscopic analysis lies in integrating the data from all methods.

cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation NMR NMR (¹H, ¹³C, ¹⁹F) NMR_data C-H-F Framework Connectivity NMR->NMR_data IR FTIR IR_data Functional Groups (COOH, NH, OCHF₂) IR->IR_data MS HRMS MS_data Molecular Formula Fragmentation Map MS->MS_data UV UV-Vis UV_data Conjugated System UV->UV_data Confirmation Unambiguous Structural Confirmation NMR_data->Confirmation IR_data->Confirmation MS_data->Confirmation UV_data->Confirmation

Figure 3: Integrated workflow for structural confirmation.

  • HRMS provides the exact molecular formula.

  • IR confirms the presence of the key functional groups (acid, amine, fluoro-ether).

  • NMR (¹H, ¹³C, ¹⁹F, and 2D) maps the precise connectivity of the atoms, confirms the substitution pattern on the rings, and validates the presence and environment of the difluoromethoxy group.

  • UV-Vis corroborates the presence of the expected extended aromatic system.

When the data from all four techniques are self-consistent, a definitive structural assignment can be made.

Safety Precautions

  • Always handle the solid compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

  • Deuterated solvents and other reagents used in analysis carry their own hazards; handle them with appropriate care.

References

  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids.
  • Roy, A., et al. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PubMed Central.
  • ResearchGate. (n.d.). Microanalysis data and molecular ion in mass spectra of substituted N-phenylanthranilic. Retrieved from [Link]

  • BenchChem. (2025, November). A Comparative Guide to Validating the Structure of Difluoromethylated Products by NMR Spectroscopy.
  • ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.).
  • The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (n.d.).
  • Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. (n.d.). SJC.
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • UV absorbance spectra of the three aromatic amino acids, phenylalanine, tryptophan, and tyrosine. (n.d.).
  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.).
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274.
  • (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylanthranilic Acid. Retrieved from [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. Retrieved from [Link]

  • Prakash, G. K. S., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.).
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Retrieved from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.
  • (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry.

Sources

The Discovery and Preclinical Evaluation of N-(4-(difluoromethoxy)phenyl)anthranilic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed preclinical evaluation of the novel research chemical, N-(4-(difluoromethoxy)phenyl)anthranilic acid. As a derivative of the well-established fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound presents an intriguing target for investigation. The strategic incorporation of a difluoromethoxy group is hypothesized to modulate the compound's physicochemical and pharmacokinetic properties, potentially offering an improved therapeutic profile. This document furnishes detailed, field-proven methodologies for its synthesis via Ullmann condensation, its purification, and its analytical characterization. Furthermore, we present a logical framework for its initial biological screening, focusing on its anticipated anti-inflammatory activity through cyclooxygenase (COX) enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutic agents.

Introduction and Rationale

The anthranilic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, antibacterial, and antiviral properties.[1][2] The N-aryl anthranilic acids, commonly known as fenamates, are a well-established class of NSAIDs that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[3][4]

The introduction of fluorine-containing substituents into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group, in particular, is recognized for its ability to improve a molecule's absorption and distribution within the body, while also increasing its resistance to enzymatic degradation, potentially leading to a longer duration of action.[4]

This guide focuses on the synthesis and evaluation of a novel fenamate derivative, N-(4-(difluoromethoxy)phenyl)anthranilic acid. The rationale for the design of this molecule is to leverage the established anti-inflammatory potential of the fenamate core while harnessing the advantageous properties of the difluoromethoxy moiety to create a potentially superior therapeutic candidate.

Synthesis and Purification

The synthesis of N-(4-(difluoromethoxy)phenyl)anthranilic acid is most effectively achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation.[2][5] This reaction couples an aryl halide with an amine. In this specific application, 2-chlorobenzoic acid is reacted with 4-(difluoromethoxy)aniline.

Synthesis of the Key Intermediate: 4-(difluoromethoxy)aniline

The commercially available starting material, 4-(difluoromethoxy)aniline, is a crucial component for the synthesis of the target molecule. It is typically synthesized via a multi-step process from 4-nitrophenol, which involves the introduction of the difluoromethoxy group followed by the reduction of the nitro group to an amine.[6]

Ullmann Condensation for N-(4-(difluoromethoxy)phenyl)anthranilic Acid

The Ullmann condensation is a robust and widely used method for the formation of C-N bonds.[2][5] The following protocol is a detailed, step-by-step methodology for the synthesis of the title compound.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-(difluoromethoxy)aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask. The reaction should be reasonably concentrated.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen, which can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid to a pH of 2-3. This will precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-(difluoromethoxy)phenyl)anthranilic acid.

Diagram of the Synthesis Workflow

Synthesis_Workflow Reactants 2-Chlorobenzoic Acid + 4-(Difluoromethoxy)aniline + K2CO3 + CuO Solvent DMF or DMSO Reactants->Solvent Dissolve Reaction Ullmann Condensation (120-140 °C, Inert Atm.) Solvent->Reaction Workup Aqueous Work-up (Acidification) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Product Pure Product Purification->Product COX_Assay_Workflow Setup Prepare Reagents (Enzyme, Heme, Buffer) Plate Plate Setup (Background, Control, Inhibitor) Setup->Plate Incubate Pre-incubation (37 °C, 10 min) Plate->Incubate React Add Arachidonic Acid (Initiate Reaction) Incubate->React Measure Spectrophotometric Reading (e.g., 590 nm) React->Measure Analyze Calculate % Inhibition Determine IC50 Measure->Analyze

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-(4-(difluoromethoxy)phenyl)anthranilic acid is not available, it should be handled with the standard precautions for a novel research chemical. Based on the safety data for related compounds like N-phenylanthranilic acid, it should be considered a potential skin and eye irritant. [7][8]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis, characterization, and initial biological evaluation of the novel research chemical, N-(4-(difluoromethoxy)phenyl)anthranilic acid. The proposed synthetic route via Ullmann condensation is a reliable and scalable method. The compound is predicted to have favorable drug-like properties, making it a promising candidate for further investigation.

The proposed in vitro anti-inflammatory and COX inhibition assays will provide crucial preliminary data on its biological activity. Should the compound demonstrate potent and selective COX-2 inhibition, further studies would be warranted, including:

  • In vivo efficacy studies: Evaluation in animal models of inflammation and pain.

  • Pharmacokinetic studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology studies: Assessment of its safety profile in preclinical models.

The exploration of N-(4-(difluoromethoxy)phenyl)anthranilic acid represents a logical and promising avenue for the discovery of new and improved anti-inflammatory agents.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.
  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved from [Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research.
  • Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design. (2024). Molecules.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Mastering Lipinski Rules for Effective Drug Development. (n.d.). Bioaccess. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Visualized Experiments.
  • lipinski rule of five. (2023). Lecture Notes.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2007).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2008). Methods in Molecular Biology.
  • Material Safety Data Sheet - N-Phenylanthranilic acid. (2009). Spectrum Chemical.
  • Safety Data Sheet - Anthranilic-3,4,5,6-d4 Acid. (n.d.). CDN Isotopes.
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2023). University of Alberta Libraries.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • N-(m-(difluoromethoxy)phenyl)anthranilic acid (C14H11F2NO3). (n.d.). PubChem. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • SAFETY DATA SHEET - N-Phenylanthranilic acid. (2010). Thermo Fisher Scientific.

Sources

Whitepaper: A Strategic Approach to the Preliminary Toxicity Screening of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early identification of potential toxic liabilities is a cornerstone of modern drug development, minimizing late-stage attrition and ensuring patient safety. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel compound, 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid. Moving beyond a simple checklist of assays, we present an integrated strategy that begins with in silico prediction and progresses through a tiered system of in vitro assays targeting general cytotoxicity, organ-specific toxicity (hepatic, renal, cardiac), and genotoxicity. The rationale behind each experimental choice is detailed, emphasizing a mechanistic understanding of potential adverse outcomes. This document is intended for researchers, toxicologists, and drug development professionals seeking to establish a robust, efficient, and scientifically sound preclinical safety assessment program.

Introduction: The Candidate Compound

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid moiety linked to a difluoromethoxy-substituted phenylamine, suggests potential pharmacological activity, possibly analogous to non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of biological pathways involving aromatic acids. However, these same structural motifs can also be associated with toxicological risks. The difluoromethoxy group can alter metabolic stability and the aniline-like linkage can be a precursor to reactive metabolites. Therefore, a proactive and systematic toxicity screening cascade is imperative before committing significant resources to further development.

This guide outlines a multi-tiered screening strategy designed to efficiently identify potential hazards.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro General Screening cluster_2 Phase 3: Target Organ Toxicity cluster_3 Phase 4: Genotoxicity A Compound Structure This compound B Physicochemical Analysis (Solubility, LogP) A->B C In Silico Toxicity Prediction (QSAR, DEREK) A->C D General Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) B->D C->D E Hepatotoxicity (Primary Hepatocytes, Mito-Stress) D->E F Nephrotoxicity (HK-2 Cells, Biomarkers) D->F G Cardiotoxicity (hiPSC-Cardiomyocytes, hERG) D->G H Bacterial Reverse Mutation (Ames Test) D->H J Integrated Risk Assessment & Decision to Proceed E->J F->J G->J I In Vitro Micronucleus Assay (Mammalian Cells) H->I I->J

Figure 1: A tiered workflow for preliminary toxicity screening.

Phase 1: In Silico Profiling and Physicochemical Characterization

Expertise & Rationale: Before initiating wet-lab experiments, computational methods provide a rapid, cost-effective first pass to flag potential liabilities based on the compound's chemical structure.[1] These in silico tools leverage vast databases of existing toxicological data to identify structural alerts and predict adverse effects.[2][3] This step is crucial for hypothesis generation, guiding the design of subsequent in vitro assays.

Methodologies:

  • Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models are used to predict toxicological properties by analyzing the chemical structure.[4] Models for endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity can provide early warnings.[1]

  • Expert Systems Analysis: Tools like DEREK Nexus or HazardExpert contain pre-built models that identify structural fragments (toxicophores) associated with specific toxicities.[4]

  • Physicochemical Property Calculation: Properties like LogP (lipophilicity), pKa, and aqueous solubility are calculated. These factors heavily influence absorption, distribution, metabolism, and excretion (ADME), which are inextricably linked to toxicity. For example, high lipophilicity can sometimes be associated with increased non-specific toxicity and bioaccumulation.

Data Presentation:

ParameterPredicted ValueImplication / CommentSource
Molecular Weight~277.2 g/mol Within typical "drug-like" range.-
XLogP3~3.5 - 4.5Moderate to high lipophilicity; suggests good membrane permeability but may indicate potential for non-specific binding.[5]
Aqueous SolubilityLowMay require a vehicle like DMSO for in vitro assays. Vehicle toxicity controls are mandatory.[6]
Structural AlertsPotential for Aniline-related metabolismAniline substructures can be metabolically activated to reactive intermediates (e.g., nitrosoarenes) which can be cytotoxic or immunogenic. This flags hepatotoxicity as a key area to investigate.-

Phase 2: General In Vitro Cytotoxicity Assessment

Expertise & Rationale: The first fundamental question in biological testing is whether the compound exhibits broad cytotoxicity. These assays determine the concentration range at which the compound kills cells, providing a baseline for dosing in more specific, mechanistic assays.[7] Using cell lines from different origins (e.g., liver, kidney) can also give an early indication of tissue-specific sensitivity. Assays measuring metabolic activity, such as the MTT assay, are robust, high-throughput, and serve as an excellent starting point.[8]

Experimental Protocol: MTT Cell Viability Assay

This protocol quantifies the metabolic reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by living cells, serving as a proxy for cell viability.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells into separate 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (negative control) and "vehicle only" (DMSO control) wells.

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Cell LineIncubation TimeIC₅₀ (µM)Interpretation
HepG224 hours> 100 µMLow acute cytotoxicity in liver-derived cells.
HepG248 hours85 µMMild cytotoxicity observed with longer exposure.
HEK29348 hours> 100 µMLow acute cytotoxicity in kidney-derived cells.

Phase 3: Target Organ Toxicity Assessment

Expertise & Rationale: Drug-induced organ injury is a leading cause of preclinical and clinical failures.[9] The liver, kidney, and heart are the most commonly affected organs. This phase employs more complex, tissue-specific models to investigate mechanisms of toxicity hinted at by the in silico analysis or general screening.

Hepatotoxicity

Given the aniline-like moiety, hepatotoxicity is a primary concern. The initial screen in HepG2 cells is followed by more physiologically relevant models like primary human hepatocytes (PHHs), which are considered the "gold standard" for in vitro liver studies as they retain metabolic enzyme activity.[10][11] Key mechanisms of drug-induced liver injury (DILI) include mitochondrial dysfunction and the formation of reactive oxygen species (ROS).[12]

G A Test Compound (e.g., this compound) B Metabolic Activation (CYP450 Enzymes in Hepatocytes) A->B C Reactive Metabolite Formation B->C D Mitochondrial Dysfunction C->D F Oxidative Stress (ROS Production) C->F E ATP Depletion D->E D->F H Apoptosis / Necrosis (Caspase Activation, LDH Release) E->H G Cellular Damage (Lipid Peroxidation, DNA Damage) F->G G->H

Figure 2: Key mechanistic pathways in drug-induced hepatotoxicity.

Experimental Protocol: Mitochondrial Toxicity (Galactose/Glucose Assay)

  • Rationale: This assay distinguishes between direct cytotoxicity and mitochondrial impairment. Cells grown in glucose can rely on glycolysis for ATP if mitochondria are impaired. Cells grown in galactose are forced to use oxidative phosphorylation, making them highly sensitive to mitochondrial toxicants.[12]

  • Protocol:

    • Culture PHHs or HepG2 cells in two sets of media: one containing glucose, the other containing galactose instead of glucose.

    • Expose both sets of cells to a concentration range of the test compound for 24 hours.

    • Assess cell viability in both conditions using an ATP-based assay (e.g., CellTiter-Glo®).

    • A significantly lower IC₅₀ in the galactose medium compared to the glucose medium indicates specific mitochondrial toxicity.

Nephrotoxicity

The kidneys are susceptible to toxicity due to their role in concentrating and excreting xenobiotics.[13] Human kidney proximal tubule cells (e.g., HK-2 cell line) are a standard model as this is a primary site of drug transport and injury.[14][15]

Experimental Protocol: Kidney Injury Biomarker Release

  • Rationale: Assessing cell viability (e.g., via LDH release for membrane integrity) is coupled with measuring kidney-specific injury biomarkers like Kidney Injury Molecule-1 (KIM-1) or N-acetyl-β-D-glucosaminidase (NAG). Regulatory agencies recommend monitoring such biomarkers.[16]

  • Protocol:

    • Culture HK-2 cells to confluence to form a polarized monolayer.

    • Treat cells with the test compound for 48 hours.

    • Collect the cell culture supernatant.

    • Measure LDH release using a standard colorimetric assay kit.

    • Quantify KIM-1 or NAG concentration in the supernatant using a commercially available ELISA kit.

    • A dose-dependent increase in LDH and specific kidney biomarkers indicates nephrotoxic potential.

Cardiotoxicity

Drug-induced cardiotoxicity, particularly arrhythmia resulting from the blockade of the hERG potassium channel, is a major safety concern that has led to the withdrawal of many drugs.[17][18]

Experimental Protocol: hERG Inhibition Screening

  • Rationale: The hERG (human Ether-à-go-go-Related Gene) channel is critical for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias. An early screen for hERG liability is standard industry practice.[18]

  • Protocol:

    • This is typically performed as a fee-for-service assay using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • The assay measures the ion current through the hERG channel in the presence of increasing concentrations of the test compound.

    • The data are used to generate a dose-response curve and calculate an IC₅₀ value for hERG channel inhibition. An IC₅₀ < 10 µM is often considered a potential concern.

Phase 4: Genotoxicity Assessment

Expertise & Rationale: Genotoxicity testing is a regulatory requirement to assess a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[19] The standard in vitro battery begins with a bacterial mutation assay followed by an assessment of chromosomal damage in mammalian cells.[20]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Rationale: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize histidine or tryptophan, respectively. It detects gene mutations (point mutations and frameshifts) by measuring a compound's ability to cause a "reversion" that allows the bacteria to grow on an amino acid-deficient medium.[19][21] The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Protocol:

    • The test compound is mixed with the bacterial tester strain and either the S9 mix or a control buffer.

    • This mixture is plated on minimal agar plates lacking the specific amino acid.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

    • A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Rationale: This assay identifies substances that cause chromosomal damage.[20] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[22] An increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity.

  • Protocol:

    • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are treated with the test compound for a short (3-6 hours) and long (24 hours) duration, with and without S9 metabolic activation.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

    • Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

    • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Integrated Risk Assessment

The culmination of this screening cascade is not a simple pass/fail for each assay but an integrated assessment of risk.

  • Low Risk: The compound shows no significant cytotoxicity (IC₅₀ > 50-100 µM), no specific organ toxicity at relevant concentrations, and is negative in the genotoxicity battery.

  • Moderate Risk: The compound shows activity in one area, for example, a hERG IC₅₀ of 5 µM. This does not necessarily terminate the project but requires careful consideration. A therapeutic window analysis (comparing the toxic concentration to the efficacious concentration) becomes critical. Further mechanistic studies would be warranted to understand the risk and determine if it can be mitigated.

  • High Risk: The compound is positive in the Ames test, indicating it is a bacterial mutagen. This is a major red flag for carcinogenic potential and often leads to project termination unless the compound is for a life-threatening indication with no alternatives. Similarly, potent, multi-organ toxicity at low concentrations would also be grounds for termination.

This structured, tiered approach ensures that resources are focused on the most promising and safest candidates, fulfilling the core requirements of drug development by prioritizing scientific integrity and patient safety from the earliest stages.

References

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • BioIVT. (n.d.). Hepatotoxicity. Retrieved from [Link]

  • Priyanka, S., & Doke, S. (2016). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • Donato, M. T., & Castell, J. V. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Archives of Toxicology, 96(8), 2199–2216. Retrieved from [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 841-852. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Proctor, W. R., et al. (2011). In vitro models for liver toxicity testing. Toxicology Research, 1(1), 17-26. Retrieved from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Retrieved from [Link]

  • Tice, R. R., et al. (2013). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Methods in Molecular Biology, 947, 1-20. Retrieved from [Link]

  • National Toxicology Program. (n.d.). In Vitro Cardiotoxicity Screening Approaches. Retrieved from [Link]

  • Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Retrieved from [Link]

  • Helal, M., et al. (2024). In silico toxicology tools, steps to generate prediction models, and categories of prediction models. ResearchGate. Retrieved from [Link]

  • S, S., & V, M. K. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Medical Research, 2(3). Retrieved from [Link]

  • Pharmacy India. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • Sharma, A., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Discovery Today, 21(1), 115-125. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Slideshare. (2017). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • Pharmaron. (n.d.). Genetic Toxicology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Slideshare. (2014). In vitro testing of drug toxicity. Retrieved from [Link]

  • Newcells Biotech. (n.d.). Kidney Toxicity. Retrieved from [Link]

  • Zhang, X., et al. (2016). High-throughput imaging-based nephrotoxicity prediction for xenobiotics with diverse chemical structures. Toxicological Sciences, 150(1), 219-231. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity. Retrieved from [Link]

  • Vrontaki, Z., et al. (2021). CORAL Models for Drug-Induced Nephrotoxicity. Molecules, 26(24), 7651. Retrieved from [Link]

  • Musah, S. (2021). Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models. International Journal of Molecular Sciences, 22(24), 13601. Retrieved from [Link]

  • Chen, M., et al. (2022). In Silico Prediction and Insights Into the Structural Basis of Drug Induced Nephrotoxicity. Frontiers in Chemistry, 9, 796455. Retrieved from [Link]

  • Ziemba, B., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(2), 1146. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • PubMed. (2007). Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human. Journal of Pharmacology and Experimental Therapeutics, 320(2), 549-560. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- (CAS 131-69-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(3,4-difluorophenoxy)benzoic acid. Retrieved from [Link]

  • ACS Publications. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry, 61(21), 9401-9406. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Retrieved from [Link]

  • MDPI. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(10), 2631. Retrieved from [Link]

  • PubMed. (1990). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Pharmacobio-Dynamics, 13(10), 607-613. Retrieved from [Link]

  • Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 51(1), 111-113. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid (Morniflumate)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, commercially known as Morniflumate, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] It is the morpholinoethyl ester of niflumic acid and is used for its analgesic and anti-inflammatory properties.[1][2] Following oral administration, Morniflumate is rapidly hydrolyzed to its active metabolite, niflumic acid, which is responsible for its therapeutic effects.[1][2] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[1]

Accurate and reliable quantification of Morniflumate and its active metabolite is crucial throughout the drug development lifecycle, from formulation development and quality control to pharmacokinetic and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of Morniflumate in both pharmaceutical dosage forms and biological matrices, leveraging modern analytical techniques to ensure specificity, sensitivity, and robustness.

Physicochemical Properties of Morniflumate

A thorough understanding of the physicochemical properties of an analyte is fundamental to the development of robust analytical methods.

PropertyValueSource
Chemical Name This compound 2-(morpholin-4-yl)ethyl esterN/A
Common Name Morniflumate[3]
CAS Number 65847-85-0N/A
Molecular Formula C₁₉H₂₀F₂N₂O₄N/A
Molecular Weight 390.37 g/mol N/A
Active Metabolite Niflumic Acid[1][2]

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is dictated by the sample matrix, the required sensitivity, and the purpose of the analysis. For the quantification of Morniflumate, two primary techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for the quality control of Morniflumate in active pharmaceutical ingredients (API) and finished pharmaceutical products (FPPs). Its advantages include robustness, cost-effectiveness, and straightforward implementation.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as pharmacokinetic studies in plasma, LC-MS/MS is the gold standard. Its superior sensitivity and selectivity allow for the accurate quantification of Morniflumate and its active metabolite, niflumic acid, at low concentrations in complex biological matrices.

Part 1: Quantification of Morniflumate in Pharmaceutical Dosage Forms by RP-UPLC-UV

This section details a stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method with UV detection for the determination of Morniflumate in API and tablet dosage forms. The methodology is adapted from a Quality by Design (QbD) approach to ensure robustness.[4]

Method Principle

The method utilizes a C18 stationary phase to separate Morniflumate from its potential degradation products and formulation excipients. The separation is achieved through a combination of hydrophobic and polar interactions between the analyte and the stationary phase, with an isocratic mobile phase. Detection is performed at a UV wavelength where Morniflumate exhibits significant absorbance.

Experimental Protocol

1. Instrumentation and Reagents

  • UPLC system with a photodiode array (PDA) or UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Morniflumate reference standard

2. Chromatographic Conditions

ParameterConditionRationale
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)The C18 stationary phase provides excellent retention and separation for the moderately nonpolar Morniflumate molecule. The 1.7 µm particle size offers high efficiency and resolution.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)The combination of a strong organic solvent (acetonitrile) and an acidic aqueous buffer provides good peak shape and retention time. The acidic pH suppresses the ionization of the carboxylic acid group of any potential niflumic acid degradant, improving its retention.
Flow Rate 0.4 mL/minOptimized for the column dimensions to achieve efficient separation within a reasonable runtime.
Column Temperature 35°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 2 µLA small injection volume is used to prevent column overloading and maintain peak sharpness.
Detection Wavelength 287 nmThis wavelength corresponds to a high absorbance for Morniflumate, ensuring good sensitivity.

3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of KH₂PO₄ in water to make a 10 mM solution. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Morniflumate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-50 µg/mL).

4. Sample Preparation (Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of Morniflumate and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[5]

  • The filtered solution is now ready for injection into the UPLC system.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8][9]

Validation ParameterAcceptance Criteria
Specificity The peak for Morniflumate should be well-resolved from any excipient or degradation product peaks. Peak purity should be confirmed using a PDA detector.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range.
Accuracy The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2%.
Range The range should encompass the linearity, accuracy, and precision of the method.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).
System Suitability The system suitability parameters (e.g., theoretical plates, tailing factor, and %RSD of replicate injections) should meet the pre-defined criteria.
Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of replicate injections (n=6)≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
5Mean ± SD
10Mean ± SD
20Mean ± SD
30Mean ± SD
40Mean ± SD
50Mean ± SD
Correlation Coefficient (r²) ≥ 0.999
Workflow Diagram

UPLC_Workflow cluster_prep Solution & Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phase (ACN:Buffer 60:40) prep_std Prepare Standard Solutions prep_sample Prepare Tablet Sample (Weigh, Dissolve, Filter) system_suitability System Suitability Test prep_sample->system_suitability inject_std Inject Standard Solutions (Establish Calibration Curve) system_suitability->inject_std inject_sample Inject Sample Solution inject_std->inject_sample quantify Quantify Morniflumate (Based on Peak Area) inject_sample->quantify report Generate Report (Assay, Purity, etc.) quantify->report LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Pharmacokinetics plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporate & Reconstitute centrifuge->evap_reconstitute inject Inject into LC-MS/MS evap_reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration & Quantification detect->integrate pk_analysis Pharmacokinetic Analysis integrate->pk_analysis

Sources

Application Note: A Stability-Indicating HPLC-UV Method for the Quantitative Analysis of N-(4-(difluoromethoxy)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of N-(4-(difluoromethoxy)phenyl)anthranilic acid. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this active pharmaceutical ingredient (API) and the separation of its potential impurities and degradation products. The protocol herein is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction: The Rationale for a Validated Method

N-(4-(difluoromethoxy)phenyl)anthranilic acid belongs to the fenamate class of compounds, which are derivatives of N-phenylanthranilic acid.[2][3] Many compounds in this class exhibit anti-inflammatory properties and are developed as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. A stability-indicating method is critical as it must be able to resolve the intact API from any substances that may be introduced during synthesis or that may form during storage under various environmental conditions.[4][5] This ensures that the measured response is solely from the analyte of interest, a fundamental requirement for ensuring drug safety and efficacy.

This guide provides a comprehensive framework for the method development, a step-by-step analytical protocol, and a rigorous validation plan.

Method Development: A Scientifically-Driven Approach

The development of this HPLC method was based on the physicochemical properties of N-(4-(difluoromethoxy)phenyl)anthranilic acid and empirical data from the analysis of structurally similar anthranilic acid derivatives, such as mefenamic acid and flufenamic acid.[4][6]

Analyte Properties and Chromatographic Considerations

N-(4-(difluoromethoxy)phenyl)anthranilic acid is an acidic, aromatic compound. Its structure suggests it will be well-retained on a reversed-phase column. The carboxylic acid moiety imparts acidic properties, making the retention sensitive to the pH of the mobile phase. To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled with a suitable buffer, ideally set at least 2 pH units below the pKa of the carboxylic acid group to keep it in its protonated, less polar form. The predicted pKa of the parent compound, N-phenylanthranilic acid, is around 4.4, suggesting a mobile phase pH of ~2.5-3.5 would be optimal.[7]

Selection of Chromatographic Conditions
  • Column: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, providing good retention for the aromatic analyte. A modern, high-purity silica-based C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers high efficiency and good peak symmetry for acidic compounds.[1][8][9]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is selected for its simplicity and robustness.

    • Aqueous Component: A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to pH 3.0 with phosphoric acid provides the necessary pH control and is compatible with UV detection.

    • Organic Component: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The ratio of buffer to acetonitrile is optimized to achieve a suitable retention time (typically 5-10 minutes) and good resolution from potential impurities. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column, balancing analysis time with system pressure.

  • UV Detection Wavelength: N-aryl anthranilic acid derivatives typically exhibit strong UV absorbance due to their conjugated aromatic systems.[10] For N-phenylanthranilic acid, absorption maxima are observed around 298 nm and 388 nm.[10] Mefenamic acid is often analyzed at 285 nm.[4][11] Based on this, a detection wavelength of 290 nm is proposed as a starting point, which should be confirmed by running a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax).

Internal Standard Selection

The use of an internal standard (IS) can improve the precision of the method by correcting for variations in injection volume and sample preparation.[12] A suitable internal standard should be a stable compound, structurally similar to the analyte, well-resolved from the analyte and any impurities, and not present in the samples to be analyzed.[9][12] For this analysis, Tolfenamic acid , another fenamate, would be an excellent candidate due to its structural similarity and commercial availability.

Detailed Application Protocol

Equipment and Reagents
  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • C18 reversed-phase column (150 mm x 4.6 mm, 5 µm).

  • N-(4-(difluoromethoxy)phenyl)anthranilic acid reference standard.

  • Tolfenamic acid (Internal Standard).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (85%, AR grade).

  • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 3.0 : Acetonitrile, 50:50 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 500 mL of the filtered buffer with 500 mL of acetonitrile. Degas the final mobile phase before use.

  • Diluent: Mobile phase is used as the diluent.

  • Internal Standard (IS) Stock Solution (500 µg/mL):

    • Accurately weigh 25 mg of Tolfenamic acid and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with diluent.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 50 mg of N-(4-(difluoromethoxy)phenyl)anthranilic acid reference standard and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with diluent.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • To each calibration standard, add a fixed amount of the IS Stock Solution to obtain a final IS concentration of 50 µg/mL.

Sample Preparation
  • Accurately weigh a portion of the sample (e.g., drug substance or powdered formulation) equivalent to approximately 10 mg of N-(4-(difluoromethoxy)phenyl)anthranilic acid.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Transfer 5 mL of this solution to a 50 mL volumetric flask.

  • Add 5 mL of the IS Stock Solution (500 µg/mL) and dilute to volume with diluent. This yields a theoretical analyte concentration of 10 µg/mL and an IS concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 290 nm
Run Time 15 minutes

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Forced Degradation Protocol: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4] A stock solution of the analyte should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Drug substance exposed to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

The stressed samples are then analyzed. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2) and the peak purity of the analyte can be demonstrated using a photodiode array (PDA) detector.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Data Evaluation API API Sample Stress Stress Conditions (Acid, Base, Heat, Light, Oxid.) API->Stress StressedSample Stressed Sample Solution Stress->StressedSample Inject Inject into HPLC StressedSample->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Assess Assess Peak Purity (PDA Detector) Chromatogram->Assess Resolve Check Resolution (Analyte vs. Degradants) Chromatogram->Resolve Result Stability-Indicating? Assess->Result Resolve->Result

Validation Parameters and Acceptance Criteria

The following parameters should be evaluated:

Validation ParameterDescriptionAcceptance Criteria
Linearity & Range Analyze 5-7 concentrations across the expected range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Determined based on signal-to-noise ratio (S/N) of 3:1.Report the value.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Determined based on S/N of 10:1.RSD for replicate injections ≤ 10%.
Robustness Deliberately vary method parameters (e.g., pH ± 0.2, organic phase composition ± 2%, column temperature ± 5 °C, flow rate ± 0.1 mL/min).System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits. RSD ≤ 2.0%.

Validation_Logic cluster_primary Core Validation Parameters cluster_sensitivity Sensitivity Method Developed HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantitative analysis of N-(4-(difluoromethoxy)phenyl)anthranilic acid. The systematic approach to method development, based on the analyte's chemical properties and data from related structures, ensures a high probability of success. The comprehensive validation protocol, including forced degradation studies, establishes the method as stability-indicating, making it suitable for routine quality control and regulatory submissions. Adherence to these protocols will ensure the generation of accurate, precise, and trustworthy data in the analysis of this important pharmaceutical compound.

References

  • PubChem. N-Phenylanthranilic Acid. National Center for Biotechnology Information. [Link]

  • Dhumal, B. R., Bhusari, K. P., Tajne, M. R., Ghante, M. H., & Jain, N. S. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. Journal of Applied Pharmaceutical Science, 4(12), 080-085. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science, 2(1), 11-14. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • LCGC International. (2013). HPLC Column Selection. [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 837-846. [Link]

  • Patel, H. M., Suhagia, B. N., Shah, S. A., & Rathod, I. S. (2006). Determination of Etoricoxib in Pharmaceutical Formulations by HPLC Method. Indian Journal of Pharmaceutical Sciences, 68(5), 656. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Atipairin, A., Sawatdee, S., & Rojanapanthus, P. (2019). Determination of Mefenamic Acid in a Topical Emulgel by a Validated HPLC Method. International Journal of Applied Pharmaceutics, 11(6), 86-90. [Link]

  • Joshi, J., Patel, P., & Shah, A. (2006). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 68(6), 779. [Link]

  • PubChem. N-(4-(Difluoromethoxy)phenyl)anthranilic acid. National Center for Biotechnology Information. [Link]

  • Tiwari, P. R., Patel, A. G., Luhar, S. V., & Narkhede, S. B. (2026). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Mefenamic Acid in Tablet Dosage Form. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Singh, S., Kumar, V., & Singh, P. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination. Journal of Chromatographic Science, 54(9), 1539-1548. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. [Link]

  • SJC. (2015). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. [Link]

  • ResearchGate. (2022). UV-SPECTROPHOTOMETRIC DETERMINATION OF PARTITION COEFFICIENT (LOG P) OF OLEANOLIC ACID AND ITS COMPARISON WITH SOFTWARE PREDICTED VALUES. [Link]

  • ResearchGate. (n.d.). Absorption spectra of anthranilic acid. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2006). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

  • Bibliomed. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. [Link]

Sources

Application Note: A Framework for Evaluating 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid as a Potential PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid as a potential inhibitor of Phosphodiesterase 4 (PDE4). We delve into the scientific rationale behind PDE4 inhibition as a therapeutic strategy and present a detailed, field-proven protocol for a robust biochemical assay using Fluorescence Polarization (FP). This guide emphasizes experimental design, data analysis, and troubleshooting to ensure the generation of high-quality, reproducible results for novel compound evaluation.

Introduction: The Rationale for PDE4 Inhibition

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[2] By degrading cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA), leading to a broad range of anti-inflammatory responses.[3]

This mechanism has made PDE4 a compelling therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4][5][6] The identification of novel small molecule PDE4 inhibitors remains an active area of drug discovery.[4][7] Benzoic acid derivatives have been explored as a structural class for potent PDE4 inhibitors.[8] This application note outlines a validated methodology to assess the inhibitory potential of this compound against PDE4, providing a foundational framework for its preclinical evaluation.

The PDE4 Signaling Pathway: Mechanism of Action

The canonical PDE4 signaling pathway begins with the activation of a G-protein coupled receptor (GPCR), which stimulates adenylyl cyclase to synthesize cAMP from ATP. cAMP then activates PKA, which phosphorylates various downstream targets to suppress inflammatory responses. PDE4 acts as a crucial negative regulator in this pathway by hydrolyzing cAMP to AMP, thus dampening the anti-inflammatory signal. A PDE4 inhibitor, such as the test compound, blocks this degradation step, leading to sustained cAMP levels and enhanced PKA activity.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Binds & Activates AMP AMP (inactive) PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Inflammation Inflammatory Response PKA_active->Inflammation Inhibits Test_Compound 2-{[4-(difluoromethoxy)phenyl] amino}benzoic acid Test_Compound->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and the point of intervention for a test inhibitor.

Assay Principle: Fluorescence Polarization (FP)

This protocol employs a Fluorescence Polarization (FP) based assay, a robust, homogeneous method ideal for high-throughput screening.[9] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11]

  • Initial State: A small, fluorescein-labeled cAMP substrate (FAM-cAMP) tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal .[12]

  • Enzymatic Reaction: In the absence of an inhibitor, the PDE4 enzyme hydrolyzes FAM-cAMP to FAM-5'-AMP.

  • Detection: A large, phosphate-binding agent is added. This agent selectively binds to the newly formed FAM-5'-AMP. The resulting large complex tumbles much slower in solution, leading to the emission of polarized light and a high FP signal .[10]

  • Inhibition: In the presence of an effective inhibitor like this compound, PDE4 activity is blocked. FAM-cAMP is not hydrolyzed, the binding agent cannot bind, and the FP signal remains low . The degree of inhibition is therefore inversely proportional to the measured FP signal.

Materials and Reagents

ReagentRecommended SupplierNotes
Recombinant Human PDE4B or PDE4DBPS Bioscience, AbcamSelect a specific isoform for primary screening. Other isoforms are needed for selectivity profiling.
FAM-cAMP SubstrateBPS BioscienceTypically provided in assay kits. Protect from light.
Binding Agent (Phosphate-binding nanoparticles)BPS BiosciencePart of a commercial FP assay kit system.[10][11]
PDE Assay BufferBPS BioscienceA typical buffer is Tris-HCl, pH 7.5 with MgCl₂. Can be sourced from a kit or prepared in-house.
This compoundVariousThe test compound.
RoflumilastSigma-Aldrich, BenchChemPositive control inhibitor. Known potent and selective PDE4 inhibitor.[6]
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichFor preparing stock solutions of the test compound and control.
384-well, black, low-volume microplatesCorning, GreinerLow-binding, black plates are essential to minimize background fluorescence and light scatter.
Microplate ReaderMolecular Devices, etc.Must be capable of measuring fluorescence polarization with appropriate excitation/emission filters (e.g., ~485 nm Ex / ~530 nm Em).[11]

Experimental Protocols

Reagent Preparation (The Foundation of a Good Assay)
  • Causality: Proper reagent preparation, especially for the test compound, is critical for accurate results. Poor solubility can lead to artificially low potency. The final concentration of DMSO in the assay must be kept low (≤1%) to avoid impacting enzyme activity.[10][13]

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution.

  • Positive Control Stock: Prepare a 1 mM stock solution of Roflumilast in 100% anhydrous DMSO.

  • Serial Dilutions: Perform serial dilutions of the test compound and Roflumilast stocks in 100% DMSO. This "intermediate plate" will be used to transfer nanoliter volumes into the final assay plate. A typical 10-point, 3-fold dilution series starting from 1 mM will cover a broad concentration range.

  • Enzyme Working Solution: On the day of the assay, dilute the recombinant PDE4 enzyme to the required working concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically by running an enzyme titration curve to find the EC₅₀-EC₈₀ range, ensuring the assay operates in the linear range of the reaction. Keep the diluted enzyme on ice at all times.

Biochemical PDE4 Inhibition Assay Workflow (FP)
  • Causality: The pre-incubation step (Step 2) allows the test compound to bind to the enzyme before the reaction is initiated with the substrate. This is crucial for equilibrium-dependent inhibitors. All additions should be made to all wells (except as noted for controls) to maintain consistent volumes and concentrations. The final reaction volume is typically 20-25 µL for a 384-well plate.

Assay_Workflow start Start prep Prepare Reagent & Compound Dilution Plates start->prep add_inhibitor Step 1: Add 5µL of Diluted Compound, Control, or Buffer to 384-well Plate prep->add_inhibitor add_enzyme Step 2: Add 10µL of PDE4 Enzyme Working Solution add_inhibitor->add_enzyme incubate1 Incubate for 15 min at RT (Enzyme-Inhibitor Pre-incubation) add_enzyme->incubate1 add_substrate Step 3: Add 5µL of FAM-cAMP Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate for 60 min at RT (Enzymatic Reaction) add_substrate->incubate2 add_binder Step 4: Add 5µL of Binding Agent to Stop Reaction & Develop Signal incubate2->add_binder incubate3 Incubate for 30 min at RT (Signal Equilibration) add_binder->incubate3 read_plate Step 5: Read Fluorescence Polarization (mP units) incubate3->read_plate analyze Step 6: Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the PDE4 Fluorescence Polarization assay.

Plate Setup:

  • Test Compound Wells: Various concentrations of this compound.

  • Positive Control Wells: Various concentrations of Roflumilast.

  • "No Inhibitor" Control (100% Activity): Add PDE Assay Buffer with DMSO instead of compound.

  • "No Enzyme" Control (0% Activity/Background): Add PDE Assay Buffer instead of enzyme.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw data will be in millipolarization (mP) units. First, subtract the average "No Enzyme" control value from all wells. Then, calculate the percent inhibition for each compound concentration using the following formula:

    % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme)])

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism, SoftMax Pro) to fit the dose-response curve to a four-parameter logistic equation. This will yield the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Presentation

The following table shows example data for a hypothetical PDE4 inhibitor, which should be used as a template for presenting results for this compound.

CompoundTargetIC₅₀ (nM) [95% CI]Hill SlopeNotes
RoflumilastPDE4B22.5 [1.9 - 3.3]0.98Reference positive control.
Test CompoundPDE4B2[Insert Value][Insert Value]Primary screening result.
Test CompoundPDE4D7[Insert Value][Insert Value]Isoform selectivity assessment.
Test CompoundPDE1A>10,000N/A>1000-fold selective over PDE1A.

Trustworthiness: The Importance of Selectivity Profiling

Demonstrating that this compound is selective for PDE4 is as important as demonstrating its potency. Off-target inhibition of other PDE families can lead to undesirable side effects. A comprehensive profile involves testing the compound against other PDE4 isoforms (PDE4A, 4B, 4C, 4D) and key enzymes from other PDE families (e.g., PDE1, PDE3, PDE5, PDE7).[4][14] The FP assay protocol described here can be readily adapted by substituting the enzyme in Step 2. High selectivity for PDE4 over other families is a hallmark of a promising therapeutic candidate.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; improper mixing; air bubbles in wells.Use calibrated pipettes; ensure thorough mixing after each addition by gentle plate shaking; centrifuge plates briefly (e.g., 1000 rpm for 15s) after additions to remove bubbles.[1]
Low Z' Factor (<0.5) Assay window is too small; enzyme or substrate concentration is suboptimal.Re-optimize enzyme concentration to be in the EC₅₀-EC₈₀ range. Ensure substrate concentration is at or near its Kₘ value for the enzyme.
Compound Auto-fluorescence The test compound fluoresces at the assay wavelengths, causing interference.Measure the fluorescence of the compound in the assay buffer without the fluorescent substrate. If significant, consider a different assay format (e.g., HTRF or a colorimetric Malachite Green assay).[3][15][16]
Shallow Dose-Response Curve Compound insolubility at high concentrations; non-specific binding; complex inhibition kinetics.Check the solubility of the compound in the final assay buffer. Include BSA (0.01-0.1%) in the assay buffer to mitigate non-specific binding. Ensure the final DMSO concentration is consistent across all wells.[1]

Conclusion

This application note provides a robust and reliable framework for the initial biochemical characterization of this compound as a PDE4 inhibitor. By following the detailed Fluorescence Polarization protocol, researchers can obtain accurate IC₅₀ values and build comprehensive selectivity profiles. This foundational data is essential for making informed decisions in the early stages of the drug discovery pipeline and for guiding further studies into the compound's cellular activity and therapeutic potential.

References

  • BPS Bioscience. (n.d.). PDE4A Isoform A Assay Kit PDE4A1A 60340. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). PDE4C Assay Kit. BPS Bioscience. [Link]

  • Zhang, R., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. BPS Bioscience. [Link]

  • Cilibrizzi, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]

  • University of Bath. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. University of Bath's research portal. [Link]

  • Cilibrizzi, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. [Link]

  • Blauvelt, A., et al. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. Dermatology and Therapy. [Link]

  • Cilibrizzi, A., et al. (2023). PDF of PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Amori, L., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2098-2113. [Link]

  • N'Kaoua, G., et al. (2006). Peripheral Phosphodiesterase 4 Inhibition Produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)... prevents experimental autoimmune encephalomyelitis. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • BPS Bioscience. (n.d.). PDE4D2 TR-FRET Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). PDE4D7 TR-FRET Assay Kit. BPS Bioscience. [Link]

  • N'Kaoua, G., et al. (2006). Peripheral phosphodiesterase 4 inhibition produced by 4-[2-(3,4-Bis-difluoromethoxyphenyl)... prevents experimental autoimmune encephalomyelitis. Journal of Pharmacology and Experimental Therapeutics, 319(1), 63-72. [Link]

  • BPS Bioscience. (n.d.). PDE4D (Rat) Assay Kit. BPS Bioscience. [Link]

  • Onay, A., et al. (2014). Design, synthesis and in vitro PDE4 inhibition activity of certain... Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). PDE4B (Rat) Assay Kit. BPS Bioscience. [Link]

  • Javed, I., et al. (2024). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Siddiqui, H. L., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • ResearchGate. (2015). What assay should I use to determine the specificity of the drug (PDE4B inhibitors) towards target? ResearchGate. [Link]

  • Cilibrizzi, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Thummar, M. M., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem. (n.d.). 4-Amino-2-(3,4-difluorophenoxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Feng, D., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. [Link]

  • Peters, M., et al. (2021). Inhibition of PDE2 and PDE4 synergistically improves memory consolidation processes. Neuropharmacology, 184, 108414. [Link]

  • Gucka, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

  • ResearchGate. (2024). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [Link]

  • Wang, Y., et al. (2022). α-mangostin derivative 4e as a PDE4 inhibitor promote proteasomal degradation of alpha-synuclein in Parkinson's disease models through PKA activation. Phytomedicine, 101, 154125. [Link]/)

Sources

protocol for in vitro cell-based assays with 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the In Vitro Cellular Analysis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell-based assays for the characterization of this compound. This compound, a derivative of aminobenzoic acid, shares structural similarities with the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as niflumic acid.[1] Consequently, its biological activities are predicted to encompass the modulation of key inflammatory and cellular signaling pathways. This guide outlines protocols for assessing the compound's effects on cell viability, apoptosis, and cyclooxygenase (COX) activity, providing a foundational framework for its preclinical evaluation.

Introduction and Scientific Background

This compound belongs to a chemical class with known anti-inflammatory properties. Its structural analog, niflumic acid, primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.[2] Emerging research also indicates that compounds of this class can have broader biological effects, including the induction of apoptosis in cancer cells and the modulation of ion channel activity.[3][4] Specifically, niflumic acid has been identified as a blocker of calcium-activated chloride channels and an inducer of apoptosis via the caspase-8/Bid/Bax pathway.[3]

The presence of a difluoromethoxy group on the phenyl ring is a notable feature of the compound . This functional group can alter the molecule's lipophilicity, metabolic stability, and target-binding affinity, potentially conferring a unique pharmacological profile. For instance, other benzoic acid derivatives containing a difluoromethoxy group have been explored as inhibitors of the TGF-β/Smad signaling pathway, which is implicated in fibrosis.[5]

Given this background, the in vitro evaluation of this compound should initially focus on its potential as a COX inhibitor and its impact on cell viability and apoptosis, particularly in relevant disease models such as cancer or inflammatory conditions.

Putative Signaling Pathways

The primary mechanism of action for fenamate-class NSAIDs is the inhibition of the arachidonic acid cascade through the blockade of COX enzymes (COX-1 and COX-2). This action reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, related compounds have been shown to induce apoptosis through intrinsic and extrinsic pathways, potentially involving the activation of caspases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Compound 2-{[4-(difluoromethoxy)phenyl] amino}benzoic acid Compound->COX Inhibition Caspase8 Caspase-8 Compound->Caspase8 Putative Induction PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Bid Bid Caspase8->Bid Bax Bax Bid->Bax Apoptosis Apoptosis Bax->Apoptosis

Figure 1: Putative signaling pathways affected by this compound, highlighting COX inhibition and a potential pro-apoptotic cascade.

Essential Reagents and Equipment

A summary of the necessary reagents and equipment for the described protocols is provided below.

Category Item Supplier Example Purpose
Compound This compoundCustom SynthesisTest Article
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound Solvent
Cell Lines A549 (Human Lung Carcinoma)ATCCCancer model for apoptosis/viability
RAW 264.7 (Murine Macrophage)ATCCInflammatory model for COX activity
Reagents & Kits Fetal Bovine Serum (FBS)GibcoCell Culture Supplement
Dulbecco's Modified Eagle Medium (DMEM)GibcoCell Culture Medium
Penicillin-Streptomycin SolutionGibcoAntibiotic for Cell Culture
Trypsin-EDTA SolutionGibcoCell Detachment
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell Viability Assay
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection KitThermo Fisher ScientificApoptosis Assay
Prostaglandin E2 (PGE2) ELISA KitCayman ChemicalCOX Activity Assay
Lipopolysaccharide (LPS)Sigma-AldrichInflammatory Stimulus
Equipment Cell Culture Incubator (37°C, 5% CO2)Cell maintenance
Biosafety CabinetAseptic cell handling
96-well Microplate ReaderAbsorbance/Fluorescence measurement
Flow CytometerApoptosis analysis
Hemocytometer or Automated Cell CounterCell counting

Experimental Protocols

The following protocols are designed to provide a comprehensive initial characterization of the compound's in vitro cellular effects.

General Experimental Workflow

The overall workflow for the cell-based assays follows a standardized sequence to ensure reproducibility and accuracy.

G cluster_assays Assay-Specific Procedures A Cell Culture & Seeding (e.g., A549, RAW 264.7) C Cell Treatment (Incubate with compound for a defined period) A->C B Compound Preparation (Serial Dilutions in DMSO/Medium) B->C D Assay-Specific Steps C->D MTT MTT Assay: Add MTT reagent, Incubate, Add Solubilizer Apoptosis Apoptosis Assay: Harvest cells, Stain with Annexin V/PI COX COX Assay: Stimulate with LPS, Collect supernatant E Data Acquisition (Plate Reader / Flow Cytometer) F Data Analysis (IC50 Calculation, Statistical Analysis) E->F MTT->E Apoptosis->E COX->E

Figure 2: A generalized experimental workflow for the in vitro cell-based assays.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[2]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Seeding and Treatment: Seed A549 cells in a 6-well plate at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine all cells from each well and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.

Protocol 3: COX Activity Assessment via PGE2 Measurement

This protocol uses an ELISA to quantify the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity in response to an inflammatory stimulus.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10^5 cells per well. Incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 ELISA: Perform the Prostaglandin E2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with antibodies, followed by the addition of a tracer and developing solution.

  • Data Acquisition: Measure the absorbance on a microplate reader.

  • Data Analysis: Calculate the concentration of PGE2 in each sample based on a standard curve. Determine the inhibitory effect of the compound on PGE2 production.

Data Presentation and Interpretation

Quantitative data from the assays should be tabulated for clear comparison and interpretation.

Assay Cell Line Parameter Measured Endpoint Example Result (Niflumic Acid)
Cell ViabilityA549Metabolic Activity (Absorbance)IC50~100-300 µM[3][6]
ApoptosisA549Annexin V/PI Staining (% of cells)% Apoptotic CellsDose-dependent increase[3]
COX InhibitionRAW 264.7PGE2 Concentration (pg/mL)IC50Potent inhibition[4]

Note: The example results for niflumic acid are provided as a reference and may vary depending on the specific cell line and experimental conditions. The potency of this compound will need to be determined experimentally.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting in the medium. Precipitates can lead to inaccurate results. If solubility is an issue, consider alternative solvents or formulation strategies.

  • Cell Health: Regularly check cell morphology and viability. Use cells within a consistent and low passage number to ensure reproducibility.

  • Controls are Critical: Always include positive and negative controls. For the COX assay, a known COX inhibitor (e.g., celecoxib) should be used as a positive control.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally <0.5%) to avoid solvent-induced toxicity.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By assessing its impact on cell viability, apoptosis, and COX activity, researchers can gain critical insights into its pharmacological profile. These foundational assays are essential steps in the drug discovery pipeline, enabling data-driven decisions for further preclinical development.

References

  • Cabantchik, Z. I., & Rothstein, A. (1974). Inhibition of anion permeability by amphiphilic compounds in human red cell: evidence for an interaction of niflumic acid with the band 3 protein. Journal of Membrane Biology, 15(3), 207–226. Retrieved from [Link]

  • Cysewska, M., et al. (2024). Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. Molecules, 29(10), 2288. Retrieved from [Link]

  • Liantonio, A., et al. (2006). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology, 149(7), 949–959. Retrieved from [Link]

  • Rocchi, E., et al. (1993). Modulation of arachidonic acid metabolism by orally administered morniflumate in man. Prostaglandins, Leukotrienes and Essential Fatty Acids, 48(4), 321–326. Retrieved from [Link]

  • Ye, N., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 60(16), 7065–7081. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Aminobenzoic acid?. Synapse. Retrieved from [Link]

  • Aslam, J., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5433. Retrieved from [Link]

  • Amori, L., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2098–2112. Retrieved from [Link]

  • Abdu, S. A., et al. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 7(11), x221235. Retrieved from [Link]

  • Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6185. Retrieved from [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 493–500. Retrieved from [Link]

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid in Animal Models of Inflammation and Nociception

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Preclinical Investigation of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

The compound this compound belongs to the class of anthranilic acid derivatives. This structural motif is characteristic of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential therapeutic role in inflammatory and pain-related conditions.[1] While specific preclinical data for this exact molecule is not extensively published, its core structure provides a strong rationale for investigating its efficacy as an anti-inflammatory and analgesic agent. The difluoromethoxy group is of particular interest, as fluorine substitution can modulate the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its potency, metabolic stability, and bioavailability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical studies to evaluate the efficacy of this compound in relevant animal models. The protocols outlined below are designed to be robust and self-validating, incorporating established methodologies to ensure the generation of reliable and reproducible data.

Proposed Mechanism of Action and Therapeutic Targets

Based on its structural similarity to fenamic acid-derived NSAIDs, it is hypothesized that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Further investigation into its selectivity for COX-1 versus COX-2 would be a critical step in its development, as this can predict its gastrointestinal side-effect profile. Other potential mechanisms could involve the modulation of inflammatory cytokines or other signaling pathways involved in nociception.

Selection of Animal Models: A Multi-faceted Approach

The judicious selection of animal models is a critical step in the early phase of drug development.[2][3] A combination of acute and chronic models is recommended to thoroughly characterize the anti-inflammatory and analgesic potential of this compound.

Diagram: Experimental Workflow for Efficacy Testing

G cluster_0 Phase 1: Acute Models cluster_1 Phase 2: Chronic & Mechanistic Models Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Adjuvant-induced Arthritis Adjuvant-induced Arthritis Carrageenan-induced Paw Edema->Adjuvant-induced Arthritis Progression to Chronic Model Acetic Acid-induced Writhing Acetic Acid-induced Writhing Formalin Test Formalin Test Acetic Acid-induced Writhing->Formalin Test Detailed Nociceptive Profiling Hot Plate Test Hot Plate Test Hot Plate Test->Formalin Test Compound Synthesis & Formulation Compound Synthesis & Formulation Compound Synthesis & Formulation->Carrageenan-induced Paw Edema Anti-inflammatory Compound Synthesis & Formulation->Acetic Acid-induced Writhing Analgesic Compound Synthesis & Formulation->Hot Plate Test Analgesic

Caption: A phased approach to evaluating the efficacy of the test compound.

Protocols for In Vivo Efficacy Assessment

Carrageenan-Induced Paw Edema in Rats: An Acute Inflammatory Model

This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[4][5]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema. The extent of edema is measured as an indicator of the inflammatory response.

Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (multiple dose levels)

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Positive Control100.32 ± 0.0362.4
Test Compound10(Experimental Data)(Calculated Value)
Test Compound30(Experimental Data)(Calculated Value)
Test Compound100(Experimental Data)(Calculated Value)
Acetic Acid-Induced Writhing Test in Mice: A Model of Visceral Nociception

This test is sensitive for evaluating peripherally acting analgesics.[6][7]

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to a characteristic stretching behavior known as writhing. The number of writhes is a measure of visceral pain.

Protocol:

  • Animal Selection: Swiss albino mice (20-25 g) of either sex are used.

  • Grouping and Dosing: Similar to the paw edema model, animals are grouped and administered the test compound, vehicle, or a positive control (e.g., Aspirin, 100 mg/kg) 30 minutes before the acetic acid injection.

  • Induction of Nociception: 0.1 mL/10 g body weight of 0.6% v/v acetic acid solution is injected intraperitoneally.

  • Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (constriction of the abdomen, stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the vehicle control group.

Hot Plate Test in Mice: A Model of Central Nociception

This test is used to assess centrally acting analgesics.[6][8]

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking the paws, jumping) indicates an analgesic effect.

Protocol:

  • Animal Selection: Swiss albino mice (20-25 g) are used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time taken to show a nociceptive response is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Dosing: Animals with a baseline latency of 5-15 seconds are selected and grouped. The test compound, vehicle, or a positive control (e.g., Morphine, 5 mg/kg) is administered.

  • Post-treatment Latency: The reaction time is measured at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The increase in reaction time compared to the baseline is calculated.

Adjuvant-Induced Arthritis in Rats: A Chronic Inflammatory Model

This model mimics some aspects of human rheumatoid arthritis and is useful for evaluating compounds with potential disease-modifying anti-arthritic properties.[4]

Principle: A single injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the paw or base of the tail induces a chronic, systemic inflammatory response characterized by joint inflammation, swelling, and bone degradation.

Protocol:

  • Animal Selection: Lewis or Wistar rats (150-180 g) are used.

  • Induction of Arthritis: On day 0, rats are injected with 0.1 mL of FCA into the subplantar region of the right hind paw.

  • Treatment Regimen: Dosing with the test compound, vehicle, or a positive control (e.g., Methotrexate, 0.3 mg/kg) typically begins on day 0 (prophylactic) or after the onset of secondary inflammation (therapeutic, around day 10) and continues daily for a specified period (e.g., 21-28 days).

  • Efficacy Parameters:

    • Paw Volume: Measured periodically in both the injected and contralateral paws.

    • Arthritic Score: Joints are scored visually for erythema and swelling.

    • Body Weight: Monitored as an indicator of general health.

    • Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarkers: Serum or plasma can be collected to measure inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.

Diagram: Signaling Pathway in Inflammation

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain COX-1 / COX-2->Prostaglandins Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition

Caption: Hypothesized inhibition of the COX pathway by the test compound.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial preclinical evaluation of this compound. Positive results in these models would warrant further investigation, including pharmacokinetic profiling, toxicology studies, and more detailed mechanistic studies to confirm its interaction with the COX enzymes and explore other potential targets. The ultimate goal of this preclinical development program is to generate a comprehensive data package to support the advancement of this promising compound into clinical trials for the treatment of inflammatory conditions and pain.

References

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Gibula-Bruzda, E., et al. (n.d.). Animal models of nociceptive pain. Pharmacological Reports. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Jadhav, R. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Kostadinov, I., et al. (2022). EXPERIMENTAL MODELS AND TESTS FOR NOCICEPTIVE AND NEUROPATHIC PAIN EVALUATION. KNOWLEDGE - International Journal. Available at: [Link]

  • Ankit. (2019). Animal models of nociception (pain). Slideshare. Available at: [Link]

  • Barrot, M. (2012). Animal Models of Acute and Chronic Inflammatory and Nociceptive Pain. ResearchGate. Available at: [Link]

  • Mogil, J. S. (2009). Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. MDPI. Available at: [Link]

  • Van Goor, F., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. Available at: [Link]

  • Synapse, P. (2024). What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. Available at: [Link]

  • Asghar, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Amori, L., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. PubMed. Available at: [Link]

  • Akkurt, M., et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. NIH. Available at: [Link]

  • Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Available at: [Link]

  • Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. Available at: [Link]

  • Woods, D. D. (1940). The Relation of p-aminobenzoic Acid to the Mechanism of the Action of Sulphanilamide. NIH. Available at: [Link]

  • Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed. Available at: [Link]

Sources

2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid as a CFTR corrector experimental setup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid as a CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Root Cause of Cystic Fibrosis

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] CFTR is an anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[2] Its function is critical for maintaining hydration of cellular surfaces in the lungs, pancreas, and other organs.

The most common CF-causing mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein.[3] This processing defect leads to the F508del-CFTR protein being recognized by the cell's quality control machinery in the endoplasmic reticulum (ER), leading to its retention and premature degradation.[4] Consequently, there is an insufficient amount of CFTR protein at the cell surface to perform its ion transport function.[4][5]

Small molecules known as CFTR "correctors" are a class of drugs designed to address this primary defect.[6][7] They act as pharmacological chaperones, binding to the misfolded F508del-CFTR protein to facilitate its proper folding, processing, and trafficking to the plasma membrane.[8][9] This guide provides a detailed experimental framework for evaluating the efficacy of this compound, an investigational compound, as a CFTR corrector.

The Principle: A Two-Part Rescue Mission for F508del-CFTR

The therapeutic hypothesis for a CFTR corrector is straightforward yet profound: by rescuing the misfolded protein, we can restore its cellular location and, consequently, its function. This rescue mission can be broken down into two key events that must be experimentally verified:

  • Biochemical Rescue: The corrector must enable the F508del-CFTR protein to bypass ER-associated degradation and traffic through the Golgi apparatus, where it undergoes complex glycosylation. This maturation is a hallmark of successful protein processing.

  • Functional Rescue: The mature, cell-surface-localized F508del-CFTR must be a functional chloride channel, capable of being opened (gated) by cellular signals to transport ions.

The following diagram illustrates this critical pathway and the intervention point for a corrector molecule.

CFTR_Processing cluster_WT Wild-Type (WT) CFTR Processing cluster_F508del F508del-CFTR Processing Defect cluster_Corrected Corrector-Mediated Rescue ER_WT 1. Synthesis & Core Glycosylation (Band B) Golgi_WT 2. Maturation & Complex Glycosylation (Band C) ER_WT->Golgi_WT Correct Folding PM_WT 3. Trafficking to Plasma Membrane Golgi_WT->PM_WT Channel_WT Functional Cl- Channel PM_WT->Channel_WT ER_F508 1. Synthesis & Core Glycosylation (Band B) Degradation ER-Associated Degradation ER_F508->Degradation Misfolding PM_F508 Insufficient Protein at Plasma Membrane ER_F508->PM_F508 <5% Escape ER_Corr 1. Synthesis (Band B) + Corrector Golgi_Corr 2. Rescued Maturation (Band C) ER_Corr->Golgi_Corr Assisted Folding PM_Corr 3. Increased Trafficking to Plasma Membrane Golgi_Corr->PM_Corr Channel_Corr Restored Cl- Channel PM_Corr->Channel_Corr Experimental_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Functional Validation start Start: Cell Model Selection (e.g., CFBE41o- F508del/F508del) treatment Compound Treatment: This compound (Dose-Response & Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis culture_insert Culture Cells on Permeable Supports treatment->culture_insert western Western Blot for CFTR (Detect Band B and Band C) lysis->western analysis1 Densitometry Analysis: Calculate Band C / Band B Ratio western->analysis1 conclusion Conclusion: Correlate Biochemical Rescue with Functional Restoration analysis1->conclusion ussing Ussing Chamber Electrophysiology culture_insert->ussing analysis2 Measure CFTR-dependent Short-Circuit Current (ΔIsc) ussing->analysis2 analysis2->conclusion

Caption: Experimental Workflow for CFTR Corrector Evaluation.

Tier 1 Protocol: Biochemical Assessment of F508del-CFTR Correction

Objective: To quantitatively determine if this compound increases the steady-state level of mature, complex-glycosylated (Band C) F508del-CFTR relative to the immature, core-glycosylated (Band B) form.

Causality: The ratio of Band C to Band B is a direct biochemical indicator of CFTR processing efficiency. [10]An increase in this ratio demonstrates that the compound helps the mutant protein escape ER retention and successfully traffic through the Golgi apparatus. [11]

Step-by-Step Methodology: Western Blotting
  • Cell Culture:

    • Use a human bronchial epithelial cell line homozygous for the F508del mutation, such as CFBE41o-. [12] * Culture cells in 6-well plates using appropriate media (e.g., MEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin) until they reach 80-90% confluency.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with increasing concentrations of the compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for 24-48 hours at 37°C. Include a vehicle-only control (DMSO).

    • Scientist's Insight: A 24-48 hour incubation is typically sufficient to observe changes in the steady-state levels of rescued CFTR.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (load 30-50 µg per lane) in Laemmli sample buffer.

    • Separate proteins on an 8% Tris-glycine SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary anti-CFTR antibody (e.g., UNC clone 596, 1:5000 dilution). [13] * Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. [13] * Self-Validation: Re-probe the blot for a loading control protein (e.g., α-tubulin or GAPDH) to ensure equal protein loading across lanes.

Data Presentation and Interpretation

Quantify the pixel density of Band B (~150 kDa) and Band C (~170-180 kDa) for each lane. Normalize the data to the loading control.

Table 1: Dose-Dependent Rescue of F508del-CFTR Processing

Compound Conc. (µM) Vehicle (DMSO) 0.1 0.3 1.0 3.0 10.0
Band C / Band B Ratio 0.05 ± 0.01 0.12 ± 0.02 0.25 ± 0.04 0.48 ± 0.06 0.65 ± 0.08 0.71 ± 0.09

| Fold Increase vs. Vehicle | 1.0 | 2.4 | 5.0 | 9.6 | 13.0 | 14.2 |

Interpretation: A dose-dependent increase in the Band C / Band B ratio indicates successful biochemical correction of the F508del-CFTR processing defect.

Tier 2 Protocol: Functional Validation by Ussing Chamber

Objective: To measure chloride secretion across a polarized epithelial monolayer to determine if the biochemically rescued F508del-CFTR is functional at the plasma membrane.

Causality: The Ussing chamber is the gold standard for measuring epithelial ion transport. [14][15]An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive short-circuit current (Isc) provides direct, quantitative evidence of restored CFTR channel function. [16][17]This confirms that the corrector not only moves the protein to the membrane but that the protein is also capable of performing its physiological role.

Step-by-Step Methodology: Short-Circuit Current (Isc) Measurement
  • Cell Culture on Permeable Supports:

    • Seed CFBE41o- cells onto permeable Transwell inserts (e.g., 0.4 µm pore size).

    • Culture cells for 7-10 days until a polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER > 400 Ω·cm²).

  • Compound Treatment:

    • Treat the polarized monolayers with the same concentrations of this compound as in the biochemical assay for 24-48 hours.

  • Ussing Chamber Setup:

    • Mount the Transwell inserts into the Ussing chamber system. [15] * Bathe both the apical and basolateral sides with Ringer's solution, maintain at 37°C, and bubble with 5% CO₂/95% O₂. [18] * Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

  • Pharmacological Profile Measurement:

    • Allow the baseline Isc to stabilize.

    • Step A (Block ENaC): Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current. [19] * Step B (Activate CFTR): Add a cAMP agonist cocktail, typically Forskolin (10-20 µM) and IBMX (100 µM) or Genistein (50 µM), to the apical chamber to maximally activate CFTR. [20]Record the peak increase in Isc.

    • Step C (Inhibit CFTR): Once the stimulated current is stable, add a specific CFTR inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber. [19]The subsequent drop in current confirms that the stimulated current was indeed mediated by CFTR.

Data Presentation and Interpretation

The key metric is the CFTR-dependent change in short-circuit current (ΔIsc), calculated as the peak current after forskolin stimulation minus the current after CFTRinh-172 addition.

Table 2: Functional Rescue of F508del-CFTR Chloride Channel Activity

Compound Conc. (µM) Vehicle (DMSO) 0.1 0.3 1.0 3.0 10.0
CFTR-dependent ΔIsc (µA/cm²) 1.2 ± 0.4 4.5 ± 0.8 9.8 ± 1.2 18.5 ± 2.1 25.1 ± 2.5 26.3 ± 2.8
% of Wild-Type CFTR Activity * ~1% ~4% ~9% ~17% ~23% ~24%

*Based on historical data for wild-type CFTR in the same system.

Interpretation: A dose-dependent increase in the CFTR-dependent ΔIsc demonstrates that this compound restores chloride channel function to F508del-CFTR at the cell surface. This functional data, when paired with the biochemical results, provides a robust and validated case for its efficacy as a corrector.

Advanced Characterization: Single-Channel Patch Clamp

For a more granular understanding of the corrected channel's properties, single-channel patch-clamp analysis can be performed. This technique allows for the direct observation of the opening and closing (gating) of individual CFTR channels. [21][22] Objective: To determine if the corrector-rescued F508del-CFTR channels exhibit gating kinetics (e.g., open probability, Pₒ) similar to wild-type CFTR.

Expected Outcome: While F508del-CFTR has intrinsic gating defects, a successful corrector should rescue channels that can be opened upon stimulation. [4]The resulting single-channel recordings would confirm that the current measured in the Ussing chamber is due to bona fide CFTR channels with characteristic conductance and gating behavior. [23][24]This advanced step is crucial for lead optimization and understanding the full mechanistic profile of the compound.

Conclusion

The evaluation of this compound as a CFTR corrector requires a systematic and multi-faceted approach. By first establishing biochemical rescue of F508del-CFTR processing via Western blot and then validating the functional restoration of chloride transport using Ussing chamber electrophysiology, researchers can build a compelling, evidence-based profile of the compound's efficacy. This integrated workflow ensures scientific rigor and provides the critical data needed for advancing promising CFTR modulators in the drug development pipeline. [25]

References

  • Title: NACFC 2021 | W23: Processing, Trafficking, and Interactions of Misfolded CFTR Mutants. Source: Cystic Fibrosis Foundation. URL: [Link]

  • Title: CFTR Modulator Therapies. Source: Cystic Fibrosis Foundation. URL: [Link]

  • Title: CFTR Assays. Source: Cystic Fibrosis Foundation. URL: [Link]

  • Title: The CFTR Functional Analysis Core. Source: Marsico Lung Institute - UNC School of Medicine. URL: [Link]

  • Title: How CFTR Modulators Work for People With One F508del Mutation. Source: YouTube. URL: [Link]

  • Title: NACFC 2021 | S18: Modulating the CFTR Molecule. Source: YouTube. URL: [Link]

  • Title: Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. Source: ACS Publications. URL: [Link]

  • Title: Mechanism-based corrector combination restores ΔF508-CFTR folding and function. Source: Nature Communications. URL: [Link]

  • Title: High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. Source: Cell Reports. URL: [Link]

  • Title: Biochemical methods to assess CFTR expression and membrane localization. Source: PubMed. URL: [Link]

  • Title: Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations. Source: American Journal of Respiratory Cell and Molecular Biology. URL: [Link]

  • Title: Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Electrophysiological, biochemical, and bioinformatic methods for studying CFTR channel gating and its regulation. Source: PubMed. URL: [Link]

  • Title: CFTR: folding, misfolding and correcting the ΔF508 conformational defect. Source: The Journal of Physiology. URL: [Link]

  • Title: Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Source: Proceedings of the National Academy of Sciences. URL: [Link]

  • Title: Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. Source: MDPI. URL: [Link]

  • Title: Structure, Gating, and Regulation of the CFTR Anion Channel. Source: Physiological Reviews. URL: [Link]

  • Title: What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research? Source: Physiologic Instruments. URL: [Link]

  • Title: Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors. Source: ResearchGate. URL: [Link]

  • Title: The F508 Mutation Causes CFTR Misprocessing and Cystic Fibrosis-Like Disease in Pigs. Source: ResearchGate. URL: [Link]

  • Title: Cell lines commonly used in CF research. Source: ResearchGate. URL: [Link]

  • Title: Summary of Ussing chamber experiments performed to evaluate rescue of... Source: ResearchGate. URL: [Link]

  • Title: Advancing clinical development pathways for new CFTR modulators in cystic fibrosis. Source: Thorax. URL: [Link]

  • Title: In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. Source: Journal of Visualized Experiments. URL: [Link]

  • Title: CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors. Source: MDPI. URL: [Link]

  • Title: Advancing CFTR Research Through Precision Electrophysiology. Source: Physiologic Instruments. URL: [Link]

  • Title: Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network-based Cellular Signatures drug discovery platform. Source: PubMed Central. URL: [Link]

  • Title: CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: CFTR Gating I : Characterization of the ATP-dependent Gating of a Phosphorylation-independent CFTR Channel (ΔR-CFTR). Source: The Journal of General Physiology. URL: [Link]

  • Title: Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. Source: PubMed. URL: [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful in vivo evaluation of a novel chemical entity is fundamentally reliant on the development of a formulation that ensures adequate systemic exposure. For compounds like 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, which, based on its structure, is anticipated to have low aqueous solubility, this presents a significant challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for preclinical in vivo studies. By integrating pre-formulation characterization with rational formulation design and rigorous analytical assessment, we can overcome the hurdles of poor solubility and pave the way for meaningful pharmacokinetic and pharmacodynamic evaluations.

The core philosophy of this guide is to establish a self-validating system of protocols, where each step informs the next, ensuring scientific integrity and trustworthiness in the generated data. We will move from in silico predictions and fundamental physicochemical characterizations to the development of tailored oral and parenteral formulations, culminating in robust analytical and in vivo screening methodologies.

Part 1: Pre-formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the bedrock of any successful formulation strategy.[1][2] This initial phase aims to identify the inherent characteristics of the molecule that will dictate the choice of formulation approach.

In Silico Prediction of Physicochemical Properties

In the absence of experimental data, in silico predictive tools offer a valuable starting point for estimating key physicochemical parameters.[3][4] These predictions help in anticipating challenges and guiding the initial experimental design.

  • Structure of this compound:

    • InChI=1S/C14H11F2NO3/c15-14(16)20-10-5-3-8(4-6-10)17-11-7-2-1-9(12(11)18)13(19)21/h1-7,17H,(H,19,21)

Various software platforms can be utilized for these predictions.[5][6]

PropertyPredicted ValueImplication for Formulation
LogP (Octanol/Water Partition Coefficient) High (>3)Indicates high lipophilicity and likely poor aqueous solubility. Suggests a need for solubilization techniques.[7]
Aqueous Solubility (logS) Low (< -4)Confirms the expectation of poor water solubility, a primary hurdle for bioavailability.[8]
pKa (Acid Dissociation Constant) Acidic (due to carboxylic acid), potentially weakly basic (due to secondary amine)The presence of ionizable groups suggests that pH adjustment could be a viable strategy to enhance solubility.[7]
Experimental Determination of Physicochemical Properties

While in silico predictions are useful, experimental verification is crucial. The following protocols outline the fundamental characterization of the drug substance.

Protocol 1: Solubility Determination

  • Objective: To determine the equilibrium solubility of the compound in various aqueous and organic solvents.

  • Materials: this compound, purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol, PEG 400, DMSO.

  • Procedure:

    • Add an excess amount of the compound to a known volume of each solvent in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[9]

Protocol 2: pKa Determination

  • Objective: To experimentally determine the pKa values.

  • Methodology: Potentiometric titration is a standard method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is determined from the inflection points of the titration curve.

Protocol 3: Solid-State Characterization

  • Objective: To characterize the solid form of the drug substance (crystalline vs. amorphous).

  • Techniques:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphism.[10]

    • Powder X-ray Diffraction (PXRD): To identify the crystalline or amorphous nature of the solid.[11]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

Stability Studies

Understanding the degradation pathways of the compound is critical for developing a stable formulation.[12]

Protocol 4: Forced Degradation Studies

  • Objective: To identify potential degradation products and pathways under stress conditions.[13][14]

  • Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[15]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method capable of separating the parent compound from its degradants.[9][16]

Protocol 5: Excipient Compatibility Studies

  • Objective: To assess the compatibility of the drug substance with commonly used excipients.[17][18]

  • Procedure:

    • Prepare binary mixtures of the drug and each selected excipient (e.g., in a 1:1 or 1:5 ratio).[19]

    • Add a small amount of water to create a slurry, which can accelerate potential interactions.

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[20]

    • Analyze the samples for the appearance of new degradation products and any change in the physical appearance.

Part 2: Formulation Development for In Vivo Studies

Based on the pre-formulation data, a systematic approach to formulation development can be undertaken. The goal is to develop both oral and parenteral formulations to provide flexibility in preclinical testing.

Workflow for Formulation Strategy Selection

The choice of formulation strategy is dictated by the physicochemical properties of the drug and the intended route of administration.

Formulation_Strategy cluster_preformulation Pre-formulation Data cluster_decision Decision Point cluster_strategies Formulation Strategies cluster_oral cluster_parenteral Preformulation Physicochemical Characterization (Solubility, pKa, LogP, Stability) Decision Poor Aqueous Solubility? Preformulation->Decision Oral Oral Administration Decision->Oral Yes Parenteral Parenteral Administration Decision->Parenteral Yes Amorphous Amorphous Solid Dispersion (ASD) Oral->Amorphous Lipid Lipid-Based (e.g., SEDDS) Oral->Lipid Suspension Micronized Suspension Oral->Suspension Cosolvent Co-solvent System Parenteral->Cosolvent Nanosuspension Nanosuspension Parenteral->Nanosuspension Complexation Complexation (e.g., Cyclodextrin) Parenteral->Complexation

Caption: Decision workflow for selecting a formulation strategy.

Oral Formulation Strategies

For oral administration, the primary goal is to enhance the dissolution rate and/or solubility in the gastrointestinal tract.[21]

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs can significantly improve the aqueous solubility and dissolution rate of poorly soluble compounds by preventing crystallization.[10][22]

Protocol 6: Preparation of ASD by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion of the compound with a suitable polymer.[23][24]

  • Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®), a common solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve the drug and the polymer in the solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Remove the solvent under vacuum using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Characterize the resulting solid for its amorphous nature using PXRD and DSC.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[21]

Protocol 7: Development of a SEDDS Formulation

  • Objective: To develop a lipid-based formulation that enhances the solubility and absorption of the compound.

  • Materials: A selection of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Procedure:

    • Determine the solubility of the drug in various oils, surfactants, and co-solvents.

    • Construct ternary phase diagrams to identify the self-emulsification region for different combinations of the selected excipients.

    • Prepare formulations within the self-emulsification region by vortexing the components until a clear solution is formed.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion. Characterize the resulting emulsion for droplet size.

Parenteral Formulation Strategies

For parenteral administration, the formulation must be sterile and have a particle size suitable for injection.[25]

Strategy 3: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants and/or polymers.[26][27][28]

Protocol 8: Preparation of a Nanosuspension by Wet Milling

  • Objective: To produce a stable nanosuspension of the drug for intravenous administration.

  • Materials: this compound, a stabilizer (e.g., Poloxamer 188, Vitamin E TPGS), milling media (e.g., yttrium-stabilized zirconium oxide beads), purified water.

  • Procedure:

    • Prepare a pre-suspension of the drug and stabilizer in water.

    • Transfer the pre-suspension to a milling chamber containing the milling media.

    • Mill the suspension at a high speed for a specified duration, with cooling to prevent overheating.

    • Monitor the particle size reduction at regular intervals using a particle size analyzer.

    • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

    • The final product should be sterilized, for example, by filtration through a 0.22 µm filter if the particle size allows.

Part 3: Analytical Characterization and In Vivo Screening

Rigorous analytical characterization is essential to ensure the quality and performance of the developed formulations.[29]

Analytical Techniques for Formulation Characterization
Analytical TechniqueParameter MeasuredImportance
High-Performance Liquid Chromatography (HPLC) Drug content, purity, and degradation productsEssential for quantitative analysis and stability assessment.[9][30]
Dynamic Light Scattering (DLS) Particle size and size distribution of nano-formulationsCritical for parenteral formulations to ensure safety and efficacy.[29][31]
Zeta Potential Analysis Surface charge of particles in a suspensionIndicates the physical stability of colloidal systems.
In Vitro Dissolution Testing Rate and extent of drug release from the formulationPredicts the in vivo performance of oral dosage forms.

Protocol 9: Stability-Indicating HPLC Method Development

  • Objective: To develop a validated HPLC method to quantify the drug and its degradation products.[32][33]

  • Workflow:

    • Column and Mobile Phase Screening: Test various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with buffers like phosphate or formate).

    • Gradient Optimization: Develop a gradient elution method to separate the parent drug from all known impurities and forced degradation products.

    • Detection Wavelength Selection: Determine the optimal UV wavelength for detecting all relevant peaks.

    • Method Validation: Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

In Vivo Formulation Screening

The ultimate test of a formulation is its in vivo performance.[34][35] Initial screening in a rodent model can help select the lead formulation for further development.[36][37][38]

InVivo_Screening cluster_formulations Candidate Formulations cluster_animal_study Animal Pharmacokinetic Study (e.g., Rat) cluster_analysis Analysis and Selection Formulation1 Formulation A (e.g., ASD) Dosing Oral or IV Dosing Formulation1->Dosing Formulation2 Formulation B (e.g., SEDDS) Formulation2->Dosing Formulation3 Formulation C (e.g., Nanosuspension) Formulation3->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples BloodSampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, T1/2) Bioanalysis->PK_Analysis Selection Lead Formulation Selection PK_Analysis->Selection

Caption: Workflow for in vivo formulation screening.

Protocol 10: Rodent Pharmacokinetic Study

  • Objective: To compare the in vivo performance of different formulations and select the one with the most favorable pharmacokinetic profile.

  • Animals: Male Sprague-Dawley rats or CD-1 mice are commonly used.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer the different formulations to separate groups of animals via the intended route (oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for drug concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and compare the performance of the formulations.

Conclusion

The formulation of a poorly soluble compound like this compound for in vivo studies requires a methodical and scientifically driven approach. By starting with a comprehensive pre-formulation assessment, including both in silico prediction and experimental characterization, a rational formulation strategy can be designed. The development of enabling formulations such as amorphous solid dispersions, SEDDS, or nanosuspensions, coupled with rigorous analytical characterization, is key to overcoming the challenge of poor aqueous solubility. Ultimately, in vivo screening in a relevant animal model provides the definitive measure of a formulation's success, enabling the selection of a lead formulation that can be confidently used in further preclinical development to accurately assess the therapeutic potential of the compound.

References

  • Lobell, M., & Sivarajah, V. (2003). In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. Molecular Diversity, 7(1), 69–87.
  • Lab Manager. (2023).
  • Pharmaffiliates. (2023). What Are Pre-Formulation Studies? Purpose, Process & Importance.
  • Contract Laboratory. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide.
  • Contract Pharma. (2023). The Importance of Particle Size Analysis.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 12-22.
  • International Journal of Pharmaceutical Sciences and Research. (2024). A comprehensive review of particle size analysis techniques.
  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Patel, V. R., & Agrawal, Y. K. (2018). Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13.
  • SciSpace. (2019).
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • ResearchGate. (2003).
  • PDF. (2019).
  • Eagle Analytical. (n.d.).
  • Singh, A., et al. (2019). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 50, 345-358.
  • PDF. (2023).
  • Virtual Computational Chemistry Labor
  • Resolian. (n.d.). In Vivo Testing Services.
  • Sonawane, S., et al. (2016). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 84(3), 455-474.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Revvity Signals Software. (n.d.). ChemDraw.
  • World Pharma Today. (n.d.).
  • OUCI. (2023).
  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
  • ResearchGate. (2018).
  • ResearchGate. (n.d.).
  • Pharmaceutical Information. (2024).
  • Slideshare. (n.d.).
  • MedCrave online. (2016).
  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Taylor & Francis Online. (2023). Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine.
  • Scientific Reports. (2021). In vivo screening of subcutaneous tolerability for the development of novel excipients.
  • National Institutes of Health. (2013). In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound.
  • Scholars Research Library. (2011).
  • Taylor & Francis Online. (2023). Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine.
  • ChemAxon. (n.d.). Solubility prediction.
  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.
  • Simulations Plus. (2014). In silico PREDICTION OF ORAL BIOAVAILABILITY.
  • Journal of Applied Pharmaceutical Science. (2016). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software.
  • PharmaQuesT. (n.d.).
  • Taylor & Francis Online. (2010).
  • MDPI. (2021).
  • American Pharmaceutical Review. (2024).
  • BioDuro. (n.d.). In Vivo PK and TK.
  • EMA. (2010).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Meadowhawk Biolabs. (n.d.). Rodent In Vivo Preclinical Services.

Sources

measuring the enzymatic inhibition kinetics of N-(4-(difluoromethoxy)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Measuring the Enzymatic Inhibition Kinetics of N-(4-(difluoromethoxy)phenyl)anthranilic acid

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction

N-(4-(difluoromethoxy)phenyl)anthranilic acid belongs to the fenamate class of molecules, which are derivatives of N-phenylanthranilic acid. This structural class is well-established in pharmacology, with many compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] Given its structural similarity to known fenamates and related analgesics like glafenine, it is hypothesized that N-(4-(difluoromethoxy)phenyl)anthranilic acid targets COX-1 and COX-2.

Understanding the kinetic parameters of this inhibition is fundamental for characterizing its potency, selectivity, and mechanism of action. This information is invaluable for drug development professionals, guiding lead optimization and preclinical evaluation. This guide provides a comprehensive framework for determining the enzymatic inhibition kinetics of this compound, from initial potency assessment (IC₅₀) to the detailed characterization of the inhibition constant (Kᵢ) and the mode of inhibition.

Scientific Background: The Principles of Enzyme Inhibition Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of their effects is called enzyme kinetics. For non-allosteric enzymes, the relationship between reaction velocity (v), substrate concentration ([S]), maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ) is described by the Michaelis-Menten equation.[4]

Inhibitors can be classified based on how they interact with the enzyme and the enzyme-substrate complex.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the Vₘₐₓ but does not affect Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This reduces both Vₘₐₓ and Kₘ, typically proportionally.

  • Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vₘₐₓ (decreases) and Kₘ (can increase or decrease).

The initial characterization of an inhibitor's potency is its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. While useful for screening, the IC₅₀ value is dependent on experimental conditions (especially substrate concentration). A more fundamental parameter is the inhibition constant (Kᵢ) , which represents the dissociation constant of the enzyme-inhibitor complex. It provides a true measure of inhibitor potency.[5]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive / Mixed Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S EI Enzyme-Inhibitor (EI) E->EI + I ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) EI->E - I E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 - S P2 Product (P) ES2->P2 k_cat ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I I2 Inhibitor (I) EI2->E2 - I ESI2->ES2 - I E3 Enzyme (E) ES3 Enzyme-Substrate (ES) E3->ES3 + S ES3->E3 - S P3 Product (P) ES3->P3 k_cat ESI3 Enzyme-Substrate-Inhibitor (ESI) ES3->ESI3 + I I3 Inhibitor (I) ESI3->ES3 - I

Figure 1: Simplified schemes for major types of reversible enzyme inhibition.

Assay Principle: Quantifying COX Inhibition

The cyclooxygenase (COX) enzymes (also known as Prostaglandin H Synthases) possess two distinct catalytic activities: a cyclooxygenase and a peroxidase function.[6] The cyclooxygenase activity converts arachidonic acid (AA) into the unstable intermediate Prostaglandin G₂ (PGG₂). The peroxidase activity then reduces PGG₂ to Prostaglandin H₂ (PGH₂).[7] PGH₂ is the precursor to various prostaglandins, including Prostaglandin E₂ (PGE₂).

A robust and common method to measure COX inhibition is to quantify the amount of a key downstream product, PGE₂, generated by the enzymatic reaction.[8][9] This can be achieved with high sensitivity using an Enzyme-Linked Immunosorbent Assay (ELISA). The assay involves incubating the COX enzyme with the inhibitor followed by the addition of the substrate, arachidonic acid. The reaction is stopped, and the resulting PGE₂ is measured. The degree of inhibition is determined by comparing PGE₂ levels in the presence of the inhibitor to those in its absence.

Experimental Design & Workflow

The complete characterization of an inhibitor requires a multi-stage process. First, the IC₅₀ is determined to gauge potency. Second, a full kinetic analysis is performed by varying both substrate and inhibitor concentrations to determine the Kᵢ and the mode of inhibition.

G cluster_prep Phase 1: Preparation & Optimization cluster_ic50 Phase 2: IC50 Determination cluster_ki Phase 3: Ki & Mode of Inhibition Determination prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) det_km Determine Apparent Km of Arachidonic Acid prep_reagents->det_km setup_ic50 Set up Assay: Fixed [Substrate] (at Km) Variable [Inhibitor] det_km->setup_ic50 incubate_ic50 Pre-incubate Enzyme + Inhibitor setup_ic50->incubate_ic50 react_ic50 Initiate with Substrate Incubate for fixed time incubate_ic50->react_ic50 stop_ic50 Stop Reaction react_ic50->stop_ic50 detect_ic50 Quantify PGE2 via ELISA stop_ic50->detect_ic50 analyze_ic50 Plot % Inhibition vs. log[I] Calculate IC50 detect_ic50->analyze_ic50 setup_ki Set up Assay Matrix: Variable [Substrate] Variable [Inhibitor] analyze_ic50->setup_ki incubate_ki Pre-incubate Enzyme + Inhibitor setup_ki->incubate_ki react_ki Initiate with Substrate Measure Initial Velocities incubate_ki->react_ki stop_ki Stop Reaction react_ki->stop_ki detect_ki Quantify PGE2 via ELISA stop_ki->detect_ki analyze_ki Generate Lineweaver-Burk Plot Determine Mode of Inhibition Calculate Ki detect_ki->analyze_ki

Figure 2: Experimental workflow for characterizing an enzyme inhibitor.

Protocol 1: IC₅₀ Determination for COX-1 and COX-2

This protocol determines the concentration of N-(4-(difluoromethoxy)phenyl)anthranilic acid required to inhibit 50% of COX activity. The assay should be run in parallel for both COX-1 and COX-2 to assess selectivity.

Materials and Reagents
  • Enzymes: Recombinant human or ovine COX-1 and COX-2.

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

  • Heme: To be added to the buffer as a cofactor.

  • Substrate: Arachidonic Acid solution (e.g., 10 mM stock in ethanol).

  • Inhibitor: N-(4-(difluoromethoxy)phenyl)anthranilic acid (e.g., 10 mM stock in DMSO).

  • Positive Control Inhibitor: A known COX inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2).

  • Reaction Termination Solution: 1 M HCl.

  • PGE₂ ELISA Kit: Commercially available kit for quantification.

  • Assay Plate: 96-well microplate.

  • Plate Reader: Capable of reading absorbance at the wavelength specified by the ELISA kit.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a working solution of Reaction Buffer with Heme at the final desired concentration.

    • Dilute the COX-1 and COX-2 enzymes in ice-cold Reaction Buffer to the desired working concentration. Keep on ice.

    • Prepare a serial dilution of the inhibitor, N-(4-(difluoromethoxy)phenyl)anthranilic acid, in DMSO. A typical starting range would be from 100 µM down to 0.1 nM. Prepare a similar dilution series for the positive control inhibitor.

    • Prepare the Arachidonic Acid substrate solution by diluting the stock in Reaction Buffer. The final concentration in the assay should be approximately equal to its Kₘ value for the respective enzyme (typically 2-5 µM).[6]

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control (No Inhibitor): Add Reaction Buffer, enzyme solution, and an equivalent volume of DMSO (vehicle).

    • Inhibitor Wells: Add Reaction Buffer, enzyme solution, and the diluted inhibitor solution.

    • Background Control: Add Reaction Buffer, vehicle (DMSO), and heat-inactivated enzyme.

    • Self-Validating System: The inclusion of a positive control validates the assay's ability to detect inhibition, while the vehicle control accounts for any effects of the solvent. The background control corrects for non-enzymatic signals.

  • Pre-incubation:

    • Add the enzyme to all wells except the background.

    • Add the appropriate inhibitor dilutions or vehicle (DMSO) to the wells.

    • Incubate the plate for 10 minutes at 37°C. This step is crucial as many NSAIDs exhibit time-dependent inhibition of COX enzymes.[10]

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.

    • Incubate for a precise duration (e.g., 2 minutes) at 37°C. The reaction time should be within the linear range of product formation.

    • Stop the reaction by adding the termination solution (e.g., 1 M HCl).

  • PGE₂ Quantification:

    • Follow the protocol of the commercial PGE₂ ELISA kit to quantify the amount of PGE₂ produced in each well. This typically involves transferring the reaction mixture to the ELISA plate, adding antibodies and substrates, and measuring absorbance.

Data Analysis
  • Subtract the average absorbance of the background wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Absorbance_Inhibitor / Absorbance_100%_Activity)) * 100[3]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.[11]

Protocol 2: Kᵢ and Mode of Inhibition Determination

This experiment elucidates the mechanism by which the inhibitor interacts with the enzyme. It involves measuring reaction velocities at multiple substrate and inhibitor concentrations.

Methodology
  • Assay Setup: This protocol follows the same fundamental steps as the IC₅₀ determination, but with a matrix-based plate layout.

    • The rows of the 96-well plate will correspond to different fixed concentrations of the inhibitor. Choose concentrations around the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • The columns will correspond to a serial dilution of the substrate, Arachidonic Acid. The concentrations should span a range from approximately 0.2 x Kₘ to 5 x Kₘ.

  • Execution: Perform the pre-incubation, reaction initiation, termination, and PGE₂ quantification steps as described in Protocol 1. The output will be a matrix of reaction velocities (proportional to absorbance) for each combination of substrate and inhibitor concentration.

Data Analysis and Interpretation
  • Calculate Initial Velocities (v): Convert the absorbance readings into product concentration (PGE₂) using the standard curve from the ELISA kit, and then divide by the reaction time to get the initial velocity.

  • Generate a Lineweaver-Burk Plot: This is a double reciprocal plot of 1/v versus 1/[S].

    • For each inhibitor concentration, plot 1/v on the y-axis against 1/[S] on the x-axis.

    • The resulting plot will show a series of lines, one for each inhibitor concentration.

  • Interpret the Plot to Determine Mode of Inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second quadrant (to the left of the y-axis, above the x-axis).

  • Calculate Kᵢ: Once the mode of inhibition is identified, the Kᵢ can be calculated. While graphical methods exist, a more accurate approach is to use non-linear regression to globally fit the entire dataset to the appropriate Michaelis-Menten equation for the determined inhibition model.[12][13] Software packages like GraphPad Prism are well-suited for this analysis.

Data Presentation Summary

All quantitative data should be summarized for clear comparison and reporting.

ParameterCOX-1COX-2Selectivity Index (COX-2 IC₅₀ / COX-1 IC₅₀)
IC₅₀ (µM) Experimental ValueExperimental ValueCalculated Value
Kₘ of AA (µM) Experimental ValueExperimental ValueN/A
Mode of Inhibition Determined from PlotDetermined from PlotN/A
Kᵢ (µM) Calculated ValueCalculated ValueN/A

Troubleshooting

  • High Variability: Ensure precise timing of reaction initiation and termination. Check for consistency in pipetting and proper mixing.

  • No Inhibition Observed: The inhibitor may be insoluble or inactive. Verify solubility in the assay buffer. Test a much higher concentration range. Ensure the positive control is working.

  • Inconsistent Lineweaver-Burk Plot: This can result from poor data quality at very low or very high substrate concentrations. Ensure the substrate range is appropriate around the Kₘ. Non-linear regression is often more reliable than double reciprocal plots.[5]

References

  • Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1948-1953. [Link][8][9]

  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(10), 382-390. [Link][3]

  • Caplan, M., et al. (2022). The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway. Scientific Reports, 12(1), 4595. [Link][14][15]

  • Markey, C. M., et al. (1987). Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates. Journal of Biological Chemistry, 262(27), 13347-13353. [Link][6]

  • Zheng, S., & Hwa, J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 801(2), 327-334. [Link][11]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2315-2320. [Link][2]

  • Guyon, F., et al. (1976). Inhibition of prostaglandin biosynthesis by non-narcotic analgesic drugs. Archives Internationales de Pharmacodynamie et de Thérapie, 224(2), 302-312. [Link][16]

  • A. Navas, L. F., & C. de A. da Costa, J. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Journal of Food Technology. [Link][12]

  • Gintant, G., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link][5]

  • Abali, G. C. (2017). Chapter 6. Enzyme Kinetics. In Lippincott Illustrated Reviews: Biochemistry. [Link][4]

  • Sharma, G., & Kumar, V. (2018). Kinetics of enzyme inhibition. ResearchGate. [Link][13]

  • Singh, G., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 921-945. [Link][1]

Sources

Application Notes & Protocols: A Hierarchical Approach to Characterizing the Anti-Inflammatory Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Inflammatory Response

Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, when this process becomes dysregulated, it transitions from a protective mechanism to a pathogenic one, driving a wide array of chronic diseases including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and even cancer.[2] The clinical and economic burden of these conditions underscores the urgent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles.[2]

The discovery and validation of such therapeutics require a systematic and multi-faceted experimental approach. A robust screening cascade is essential, beginning with high-throughput in vitro assays to identify initial hits and elucidate mechanisms of action, and progressing to more complex in vivo models to confirm efficacy and assess physiological relevance.[3][4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a comprehensive experimental plan for evaluating the anti-inflammatory potential of a test compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in the core signaling pathways that govern the inflammatory cascade.

The Molecular Blueprint of Inflammation: Key Signaling Pathways

At the heart of the inflammatory response are intricate signaling networks that translate an external stimulus into a coordinated cellular response. A test compound's efficacy is often dictated by its ability to modulate key nodes within these pathways. Two of the most pivotal are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • The NF-κB Pathway: This pathway is widely considered a master regulator of inflammation.[5][6] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[1][7] This liberates NF-κB, allowing it to translocate to the nucleus and drive the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][8]

  • The MAPK Pathways: MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[9] The three major MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK).[10] These kinases are activated by a tiered phosphorylation cascade and, once active, can phosphorylate transcription factors and other proteins to regulate the synthesis and release of inflammatory mediators.[11] For example, the p38 MAPK pathway is critical for stabilizing the mRNA of pro-inflammatory cytokines like TNF-α, thereby enhancing their production.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Compound Test Compound Compound->IKK Inhibits MAPK_Pathway Stimulus Stress / LPS MAP3K MAP3K (e.g., TAK1) Stimulus->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates mRNA_Stability mRNA Stabilization (e.g., TNF-α mRNA) p38->mRNA_Stability Enhances Compound Test Compound Compound->MAP2K Inhibits

Figure 2. The p38 MAPK signaling cascade, a key regulator of inflammatory mediators.

A Validated Experimental Workflow

A logical, tiered approach is critical to efficiently screen compounds and minimize the use of resources and animals. The workflow should progress from broad, high-throughput screening to specific, mechanistic, and physiologically relevant models.

Experimental_Workflow Tier1 Tier 1: In Vitro Screening Cytotoxicity Cytotoxicity Assay (MTT / LDH) Tier1->Cytotoxicity COX_Assay Cell-Free COX-2 Inhibition Assay Tier1->COX_Assay Tier2 Tier 2: Mechanistic Elucidation WesternBlot Western Blot Analysis (p-p65, p-p38) Tier2->WesternBlot qPCR qRT-PCR (Tnf, Il6, Nos2) Tier2->qPCR Tier3 Tier 3: In Vivo Efficacy PawEdema Carrageenan-Induced Paw Edema Tier3->PawEdema LPS_InVivo LPS-Induced Systemic Inflammation Tier3->LPS_InVivo LPS_Assay LPS-Induced Inflammation in Macrophages Cytotoxicity->LPS_Assay If non-toxic NO_Cytokines Measure NO & Cytokines (Griess & ELISA) LPS_Assay->NO_Cytokines NO_Cytokines->Tier2 If active COX_Assay->Tier2 If active WesternBlot->Tier3 If mechanism supported qPCR->Tier3 If mechanism supported

Figure 3. A hierarchical workflow for screening anti-inflammatory compounds.

In Vitro Assays: Foundational Mechanistic Insights

In vitro cell-based assays are the cornerstone of any anti-inflammatory screening program. They offer a controlled environment to dissect molecular mechanisms, are cost-effective, and are suitable for higher throughput. [12][13]

Prerequisite: Cytotoxicity Assessment

Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which the test compound is non-toxic. A reduction in inflammatory markers could be a false positive resulting from cell death rather than a specific inhibitory effect.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages (or other relevant cells like human PBMCs) in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight. [14]2. Compound Treatment: Treat cells with a serial dilution of the test compound for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Triton X-100).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Core Assay: LPS-Induced Inflammation in Macrophages

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune system via Toll-like receptor 4 (TLR4). [15][16]This model robustly simulates a bacterial inflammatory response, leading to the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6). [17] Protocol: Measurement of NO and Cytokine Production

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (for NO) or 24-well plate (for cytokines) and allow adherence overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing the test compound at various non-toxic concentrations. Incubate for 1-2 hours. Include vehicle control and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS (final concentration of 10-100 ng/mL) to all wells except the negative control. [14]4. Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Targeted Assay: Cyclooxygenase-2 (COX-2) Inhibition

Causality: The COX-2 enzyme is a critical mediator of inflammation, responsible for synthesizing prostaglandins that cause pain, fever, and swelling. [18][19]It is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs). An enzyme-based assay directly measures the compound's ability to inhibit this key target.

Protocol: Fluorometric COX-2 Inhibitor Screening This protocol is based on a typical commercial kit.[18][20][21]

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the kit instructions.

  • Reaction Setup: In a 96-well plate, add assay buffer, COX-2 enzyme, and the test compound (or a known inhibitor like Celecoxib for the positive control). [18]3. Initiation: Initiate the reaction by adding Arachidonic Acid, the substrate for COX-2.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) kinetically for 5-10 minutes. [18]The fluorescent signal is proportional to the amount of prostaglandin generated.

  • Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition of the test compound relative to the enzyme control. Calculate the IC₅₀ value.

In Vitro Assay Parameter LPS-Induced NO/Cytokine Assay COX-2 Inhibition Assay
System Type Cell-Based (e.g., RAW 264.7)Cell-Free (Recombinant Enzyme)
Stimulus Lipopolysaccharide (LPS)Arachidonic Acid (Substrate)
Typical Compound Conc. 1 - 50 µM1 nM - 10 µM
Incubation Time 18 - 24 hours5 - 10 minutes
Primary Readout NO (Griess), TNF-α/IL-6 (ELISA)Fluorescence / Absorbance
Positive Control Dexamethasone, IndomethacinCelecoxib, Indomethacin
Key Question Answered Does it inhibit inflammatory cell response?Does it directly inhibit the COX-2 enzyme?

In Vivo Models: Assessing Efficacy in a Physiological Context

While in vitro assays are crucial for mechanistic studies, in vivo models are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a complex biological system. [2][3]All animal experiments must be conducted under approved ethical guidelines.

Model of Acute Inflammation: Carrageenan-Induced Paw Edema

Causality: The subplantar injection of carrageenan, a sulfated polysaccharide, induces a highly reproducible, acute inflammatory response characterized by edema (swelling). [22][23]The response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) mediated primarily by prostaglandins, which is sensitive to inhibition by NSAIDs. [22][24][25]This allows for a preliminary understanding of the compound's mechanism.

Protocol: Rat Paw Edema

  • Animal Model: Use Male Wistar or Sprague-Dawley rats (180-200 g). [22]2. Grouping: Divide animals into groups (n=6-8/group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound (at least 3 doses).

  • Compound Administration: Administer the test compound or controls, typically via oral gavage (p.o.), one hour before inducing inflammation.

  • Baseline Measurement (V₀): Measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution into the subplantar surface of the right hind paw. [22][24]6. Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [22]7. Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Model of Systemic Inflammation: LPS-Induced Endotoxemia

Causality: Intraperitoneal (i.p.) injection of LPS in mice induces a systemic inflammatory response, or "cytokine storm," that mimics aspects of sepsis. [26]This model is excellent for assessing a compound's ability to suppress the production of systemic pro-inflammatory cytokines in vivo.

Protocol: Murine Endotoxemia Model

  • Animal Model: Use female C57BL/6 mice.

  • Grouping: Establish Vehicle Control, Positive Control (e.g., Dexamethasone), and Test Compound groups.

  • Compound Administration: Administer the compound (e.g., p.o. or i.p.) one hour prior to LPS challenge.

  • LPS Challenge: Administer a single i.p. injection of LPS (e.g., 100 ng/mouse or 1-5 mg/kg). [26]5. Blood Collection: At 2 hours post-LPS injection (the typical peak for TNF-α), collect blood via cardiac puncture under terminal anesthesia.

  • Serum Preparation: Allow blood to clot and centrifuge to separate serum.

  • Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the serum using ELISA kits.

  • Data Analysis: Compare the mean cytokine levels in the treated groups to the vehicle control group to determine the percentage of inhibition.

In Vivo Model Parameter Carrageenan-Induced Paw Edema LPS-Induced Endotoxemia
Animal Species Rat (or Mouse)Mouse
Inflammation Type Acute, LocalizedAcute, Systemic
Phlogistic Agent Carrageenan (Subplantar)Lipopolysaccharide (i.p.)
Primary Endpoint Paw Volume (Edema)Serum Cytokines (TNF-α, IL-6)
Measurement Time 0 - 6 hours~2 hours post-challenge
Positive Control IndomethacinDexamethasone
Key Question Answered Does it reduce acute local inflammation?Does it reduce systemic cytokine release?

Advanced Mechanistic Assays

For compounds that show significant promise in the core assays, further studies can provide deeper mechanistic insight.

  • Neutrophil Chemotaxis Assay: Inflammation involves the recruitment of immune cells to the site of injury. The Boyden chamber or Transwell® assay can be used to assess if a compound inhibits the migration of neutrophils towards a chemoattractant (e.g., fMLP or IL-8). [27][28]This assay involves placing neutrophils in an upper chamber and the chemoattractant in the lower chamber, separated by a porous membrane. The number of cells that migrate to the lower chamber is quantified, typically by measuring ATP levels via luminescence. [27]

Conclusion

The experimental framework detailed in this guide provides a robust, logical, and multi-tiered strategy for the preclinical evaluation of novel anti-inflammatory compounds. By progressing from broad in vitro screens that probe cellular responses and specific enzyme targets to validated in vivo models that assess physiological efficacy, researchers can build a comprehensive data package. This systematic approach, grounded in the fundamental signaling pathways of inflammation, ensures that experimental choices are rational and that the resulting data are reliable and translatable, ultimately accelerating the journey from compound discovery to potential clinical application.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC, 2009, 2(4), 325–343. [Link]

  • Dolcino, M., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 952. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Udegbunam, R. I., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacology & Therapeutics, 227, 107890. [Link]

  • Neupert, W., et al. (2012). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 909, 141-149. [Link]

  • Bio-Techne. (n.d.). MAPK signalling pathway: Significance and symbolism. Bio-Techne. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Huang, P., et al. (2015). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 5, 53. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Schroecksnadel, K., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 380(1-2), 196-201. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1461. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Kawasaki, T., & Kawai, T. (2014). Toll-Like Receptor Signaling Pathways. Frontiers in Immunology, 5, 461. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • O'Neill, L. A. (2002). Toll-like receptor 2 signalling and inflammation. Annals of the Rheumatic Diseases, 61(Suppl 2), ii55-ii58. [Link]

  • ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • ResearchGate. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Boster Biological Technology. (n.d.). Toll-like Receptors (TLRs) Signaling Pathway. Boster Bio. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 339-346. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Charles River Laboratories. [Link]

  • Lin, L., et al. (2018). The Role of Toll-Like Receptor in Inflammation and Tumor Immunity. Frontiers in Pharmacology, 9, 878. [Link]

  • IJCRT. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. [Link]

  • Valledor, A. F., et al. (2010). Toll-Like Receptors and Myocardial Inflammation. Journal of Innate Immunity, 2(3), 201-210. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Bio-protocol. (2021). 4.5. Neutrophil chemotaxis assay. Bio-protocol. [Link]

  • Yang, K., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments, (124), 55615. [Link]

  • YouTube. (2022). Rapid Neutrophil Chemotaxis Analysis by All-on-chip Method | Protocol Preview. JoVE. [Link]

  • YouTube. (2022). Microfluidic Platform: Measuring Neutrophil Chemotaxis-Unprocessed Whole Blood l Protocol Preview. JoVE. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • ResearchGate. (2019). Details of experimental design. To test the anti‐inflammatory effects... ResearchGate. [Link]

  • ResearchGate. (2018). Design-of-experiment approach to optimize anti-inflammatory activity of volatile oil mix. ResearchGate. [Link]

  • Morris, A. C., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Critical Care Medicine, 44(4), 833-837. [Link]

  • Al-Ostath, S., et al. (2023). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. Molecules, 28(19), 6825. [Link]

  • Fraga, C. A. M., et al. (2010). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Mini-Reviews in Medicinal Chemistry, 10(12), 1118-1135. [Link]

Sources

Application of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid in Pulmonary Fibrosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid and its analogs in the study of pulmonary fibrosis. Leveraging insights from closely related compounds, this guide details the mechanism of action, provides step-by-step experimental protocols, and offers a framework for evaluating its therapeutic potential.

Introduction: The Challenge of Pulmonary Fibrosis and the Promise of Benzoic Acid Derivatives

Idiopathic pulmonary fibrosis (IPF) is a devastating interstitial lung disease with a grim prognosis, characterized by progressive scarring of the lung tissue and a relentless decline in respiratory function[1]. The pathogenesis of IPF is complex, involving recurrent micro-injuries to the alveolar epithelium, which triggers an aberrant wound healing response. This leads to the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, resulting in the deposition of extracellular matrix (ECM) and the stiffening of the lung parenchyma[1][2].

While the precise etiology of IPF remains elusive, several key signaling pathways have been identified as central to its progression. Among these, the Transforming Growth Factor-β (TGF-β) pathway is a master regulator of fibrosis[1]. TGF-β stimulates the transformation of epithelial cells into mesenchymal cells (a process known as epithelial-mesenchymal transition or EMT) and promotes the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts[3][4].

Recent research has highlighted the therapeutic potential of small molecules that can modulate these fibrotic pathways. Benzoic acid derivatives, a class of compounds with diverse biological activities, have emerged as promising candidates[5][6]. While direct studies on this compound in pulmonary fibrosis are nascent, extensive research on a closely related analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) , provides a strong rationale and a clear experimental roadmap for its investigation[3][7][8]. This guide will primarily draw upon the established findings for DGM to inform the application of this compound in this field.

Mechanism of Action: Targeting the TGF-β/Smad Signaling Axis

The primary anti-fibrotic mechanism of action for DGM, and likely for structurally similar benzoic acid derivatives, is the inhibition of the canonical TGF-β signaling pathway[3][7]. This pathway is a critical driver of the fibrotic cascade.

The TGF-β/Smad Signaling Pathway in Pulmonary Fibrosis:

  • Ligand Binding and Receptor Activation: TGF-β1, a potent pro-fibrotic cytokine, binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI).

  • Smad Phosphorylation: The activated TGF-βRI kinase phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.

  • Complex Formation and Nuclear Translocation: Phosphorylated Smad2/3 forms a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus.

  • Gene Transcription: In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in fibrosis. This includes genes that promote EMT (e.g., downregulation of E-cadherin and upregulation of vimentin and α-smooth muscle actin (α-SMA)) and genes that encode for ECM proteins like collagen I and III[3][9].

Inhibition by this compound Analogs:

Research on DGM has demonstrated that it effectively attenuates TGF-β1-induced EMT in lung epithelial cells. The key molecular event is the significant reduction in the phosphorylation of Smad2 and Smad3 following DGM treatment[3][7]. By inhibiting this crucial step, the downstream signaling cascade is disrupted, leading to:

  • Upregulation of the epithelial marker E-cadherin.

  • Downregulation of mesenchymal markers such as α-SMA and vimentin.

  • Reduced expression of ECM components including Collagen I and Collagen III [9].

TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_beta_RII TGF-βRII TGF_beta1->TGF_beta_RII Binds TGF_beta_RI TGF-βRI TGF_beta_RII->TGF_beta_RI Activates Smad2_3 Smad2/3 TGF_beta_RI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription Smad_complex->Gene_transcription Translocates to nucleus Compound 2-{[4-(difluoromethoxy)phenyl] amino}benzoic acid / DGM Compound->pSmad2_3 Inhibits Phosphorylation Fibrosis_markers α-SMA, Vimentin, Collagen I/III ↑ E-cadherin ↓ Gene_transcription->Fibrosis_markers Leads to

Caption: TGF-β/Smad Signaling Pathway and Inhibition by Benzoic Acid Analogs.

Crosstalk with the NLRP3 Inflammasome:

While the direct effect of DGM on the NLRP3 inflammasome has not been reported, there is a well-established interplay between the TGF-β and NLRP3 inflammasome pathways in the progression of pulmonary fibrosis[3][7][10][11]. The NLRP3 inflammasome, a multiprotein complex, is a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

TGF-β1 can increase the expression of NLRP3, and conversely, the activation of the NLRP3 inflammasome and the subsequent release of IL-1β can potentiate TGF-β signaling[3][10][11]. This creates a pro-fibrotic feedback loop. Therefore, by inhibiting the TGF-β pathway, this compound may indirectly modulate the pro-fibrotic activity of the NLRP3 inflammasome.

Crosstalk_Pathway TGF_beta_signaling TGF-β Signaling NLRP3_inflammasome NLRP3 Inflammasome Activation TGF_beta_signaling->NLRP3_inflammasome Promotes Fibroblast_activation Fibroblast to Myofibroblast Differentiation TGF_beta_signaling->Fibroblast_activation NLRP3_inflammasome->Fibroblast_activation ECM_deposition ECM Deposition Fibroblast_activation->ECM_deposition

Caption: Crosstalk between TGF-β and NLRP3 in Fibrosis.

Experimental Protocols

The following protocols are based on established methodologies for studying anti-fibrotic compounds and are adapted from the research on DGM[3][7][8][9].

Part 1: In Vitro Evaluation of Anti-Fibrotic Activity

Objective: To assess the ability of this compound to inhibit TGF-β1-induced epithelial-mesenchymal transition in human lung epithelial cells.

Cell Line: A549 human lung adenocarcinoma cells are a commonly used and appropriate model for these studies[3][8].

Protocol 1.1: TGF-β1-Induced EMT in A549 Cells

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed A549 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours.

  • Treatment:

    • Control Group: Treat cells with serum-free DMEM.

    • TGF-β1 Group: Treat cells with 5 ng/mL of recombinant human TGF-β1 (dissolved in sterile PBS containing 0.1% BSA)[3][8].

    • Test Compound Groups: Pre-treat cells with varying concentrations of this compound (e.g., 50, 100, 200 µM, based on DGM studies) for 1 hour, followed by the addition of 5 ng/mL TGF-β1[9].

  • Incubation: Incubate the cells for 48 hours.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest for downstream analysis (Western blot, qPCR).

Protocol 1.2: Western Blot Analysis of EMT Markers

  • Protein Extraction: Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • α-SMA

    • Vimentin

    • E-cadherin

    • Phospho-Smad2/3

    • Total Smad2/3

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Marker Expected Change with TGF-β1 Expected Change with Test Compound
α-SMAIncreaseDecrease
VimentinIncreaseDecrease
E-cadherinDecreaseIncrease
p-Smad2/3IncreaseDecrease
Part 2: In Vivo Evaluation in a Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To determine the efficacy of this compound in a preclinical model of pulmonary fibrosis.

Animal Model: The intratracheal instillation of bleomycin in rats is a widely accepted and robust model that recapitulates many features of human IPF[10][12].

Protocol 2.1: Induction of Pulmonary Fibrosis and Treatment

  • Animals: Use male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Bleomycin Instillation: On day 0, intratracheally instill a single dose of bleomycin sulfate (5 mg/kg) dissolved in sterile saline. The control group should receive an equal volume of sterile saline.

  • Treatment Groups:

    • Control Group: Saline instillation + vehicle.

    • Bleomycin Group: Bleomycin instillation + vehicle.

    • Positive Control Group: Bleomycin instillation + Pirfenidone (a standard-of-care drug for IPF).

    • Test Compound Groups: Bleomycin instillation + this compound at different doses (e.g., 30 mg/kg and 60 mg/kg, administered orally, based on DGM studies)[8].

  • Drug Administration: Begin daily administration of the test compound or vehicle on day 1 and continue for 28 days.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Euthanasia and Sample Collection: On day 28, euthanize the animals and collect lung tissues for histological analysis and biochemical assays.

Protocol 2.2: Assessment of Pulmonary Fibrosis

  • Histology:

    • Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and lung architecture.

    • Perform Masson's trichrome staining to visualize and quantify collagen deposition.

    • Score the severity of fibrosis using the Ashcroft scoring system.

  • Hydroxyproline Assay:

    • This assay quantifies the total collagen content in the lung tissue.

    • Hydrolyze a weighed portion of the lung tissue in 6N HCl at 110-120°C for 18-24 hours[9][12][13][14][15].

    • Neutralize the hydrolysate and perform a colorimetric reaction to measure the hydroxyproline content.

    • The results are typically expressed as µg of hydroxyproline per mg of lung tissue.

Parameter Expected Change with Bleomycin Expected Change with Test Compound
Body WeightDecreaseAttenuation of decrease
Ashcroft ScoreIncreaseDecrease
Collagen DepositionIncreaseDecrease
Hydroxyproline ContentIncreaseDecrease

Pharmacokinetics and Drug Development Considerations

Conclusion

This compound represents a promising scaffold for the development of novel anti-fibrotic therapies. Based on the robust evidence from its close analog, DGM, its primary mechanism of action is likely the inhibition of the pro-fibrotic TGF-β/Smad signaling pathway. The detailed in vitro and in vivo protocols provided in this guide offer a solid framework for researchers to investigate its therapeutic potential. By systematically evaluating its efficacy in preclinical models and elucidating its pharmacokinetic properties, the scientific community can advance the development of this and related compounds for the treatment of pulmonary fibrosis.

References

  • Sun, T., Li, H., Zhang, Y., Xiong, G., Liang, Y., Lu, F., Zheng, R., Zou, Q., & Hao, J. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]

  • Sun, T., Li, H., Zhang, Y., Xiong, G., Liang, Y., Lu, F., Zheng, R., Zou, Q., & Hao, J. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]

  • MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]

  • ResearchGate. (n.d.). Flow chart of the experimental protocol and the effect of bleomycin instillation on rat weight. [Link]

  • Fraunhofer ITEM. (n.d.). PULMONARY FIBROSIS: IN-VIVO BLEOMYCIN MODELS. [Link]

  • Thrall, R. S., McCormick, J. R., Jack, R. M., McReynolds, R. A., & Ward, P. A. (1979). Bleomycin-induced pulmonary fibrosis in the rat: inhibition by indomethacin. The American journal of pathology, 95(1), 117–130. [Link]

  • Al-Saeed, S., & Harrison, D. G. (2020). The Role of NLRP3 Inflammasome Activation in the Epithelial to Mesenchymal Transition Process During the Fibrosis. Frontiers in Immunology, 11, 933. [Link]

  • Xu, Q., Norman, J. T., Shrivastav, S., Lucio-Cazana, J., & Kopp, J. B. (2007). In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American journal of physiology. Renal physiology, 293(2), F631–F640. [Link]

  • Edwards, C. A., & O'Brien, W. D., Jr (2007). A modified hydroxyproline assay based on hydrochloric acid in Ehrlich's solution accurately measures tissue collagen content. Journal of biomedical materials research. Part A, 81(2), 444–447. [Link]

  • Blake, T., et al. (2011). A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. Fibrogenesis & tissue repair, 4(1), 16. [Link]

  • Kirman, C. R., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory toxicology and pharmacology : RTP, 88, 142-150. [Link]

  • Kim, K. S., et al. (2004). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Archives of pharmacal research, 27(3), 328-334. [Link]

  • ResearchGate. (n.d.). Western blot analyses of E-cadherin and α-SMA in A549 epithelial cells stimulated with PAR4 agonists and TGF-β. [Link]

  • ResearchGate. (n.d.). Western blotting of E-cadherin, β-catenin and Vimentin. A549 cells were treated with rGO 1, 5, 10 or 20 μg/ml for 48 or 72 hours and protein samples were evaluated to Western blotting assay. [Link]

  • Ko, H. A., et al. (2018). α-Viniferin and ε-Viniferin Inhibited TGF-β1-Induced Epithelial-Mesenchymal Transition, Migration and Invasion in Lung Cancer Cells through Downregulation of Vimentin Expression. Molecules (Basel, Switzerland), 23(11), 2919. [Link]

  • Kubota, K., & Ishizaki, T. (1991). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European journal of clinical pharmacology, 41(4), 363-368. [Link]

  • MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]

  • ResearchGate. (n.d.). Western blot analysis for A549 cells and A549/Klotho-1 cells using anti-E-cadherin antibody, anti-N-cadherin antibody, anti-snail antibody and anti-vimentin antibody. [Link]

  • Costa, C. H., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111. [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of E-cadherin, N-cadherin, α-SMA, and Vimentin protein expression, with relative quantification. [Link]

  • PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters for rats after intravenous administration of sodium benzoate. [Link]

  • Kirman, C. R., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory toxicology and pharmacology : RTP, 88, 142-150. [Link]

  • Frontiers. (n.d.). Pulmonary fibrosis through the prism of NLRP3 inflammasome: mechanistic pathways and prospective therapeutic innovations. [Link]

  • Mount Sinai. (n.d.). Linking NLRP3 inflammasome and pulmonary fibrosis: mechanistic insights and promising therapeutic avenues. [Link]

  • Spagnolo, P., et al. (2021). Pathological mechanisms and novel drug targets in fibrotic interstitial lung disease. The Lancet. Respiratory medicine, 9(7), 785-797. [Link]

  • Pulmonary Fibrosis Foundation. (n.d.). Medication. [Link]

  • Tzouvelekis, A., et al. (2019). Idiopathic pulmonary fibrosis: disease mechanisms and drug development. Expert opinion on investigational drugs, 28(10), 891-903. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid. This N-phenylanthranilic acid derivative, a critical scaffold for several non-steroidal anti-inflammatory drugs (NSAIDs), presents a significant challenge for researchers due to its inherently low aqueous solubility.[1][2][3] This guide provides a comprehensive resource for scientists and drug development professionals to diagnose, troubleshoot, and overcome solubility-related obstacles encountered during experimentation. We will explore the physicochemical principles governing its solubility and offer a suite of practical, validated strategies to enhance it for various applications, from in vitro screening to preclinical formulation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound's properties and the theoretical basis for its solubility behavior.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The molecule's structure contains both a weakly acidic carboxylic acid group (-COOH) and a secondary amine (-NH-), along with two highly hydrophobic aromatic rings and a difluoromethoxy group. This combination results in:

  • High Lipophilicity (Hydrophobicity): The large non-polar surface area leads to a high octanol-water partition coefficient (logP), making it prefer lipid environments over aqueous ones.

  • Weakly Acidic Nature: The carboxylic acid group is the primary ionizable center. Its pKa is crucial for pH-dependent solubility strategies. While the exact pKa for this specific molecule is not readily published, related N-phenylanthranilic acids have pKa values in the range of 4-5.[3]

  • High Melting Point & Strong Crystal Lattice: N-phenylanthranilic acid has a melting point of 182-185 °C, indicative of a stable crystalline structure.[3][4] A significant amount of energy is required to break this lattice before the molecule can dissolve, which is a major barrier to solubility.

Q2: Why is the compound poorly soluble in neutral aqueous media like Phosphate-Buffered Saline (PBS) at pH 7.4?

A2: At a physiological pH of 7.4, which is well above the estimated pKa of the carboxylic acid group, the molecule will be predominantly in its ionized (deprotonated) carboxylate form (COO-). While ionization generally increases aqueous solubility, the compound's high lipophilicity and strong crystal lattice energy counteract this effect.[5] The hydrophobic portions of the molecule are still dominant, leading to self-aggregation and precipitation from aqueous solutions.

Q3: What is the Henderson-Hasselbalch equation, and how does it apply to this compound?

A3: The Henderson-Hasselbalch equation is fundamental to understanding pH-dependent solubility for ionizable compounds.[6][7][8][9] For a weak acid like this one, the equation is:

pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the ionized (conjugate base, carboxylate) form.

  • [HA] is the concentration of the non-ionized (free acid) form.

This relationship dictates that as the pH of the solution increases above the pKa, the proportion of the more soluble ionized form [A⁻] increases exponentially. This principle is the cornerstone of the pH-adjustment strategy for solubilization.[9][10]

Troubleshooting Guides

This section provides practical solutions to specific experimental problems in a question-and-answer format.

Guide 1: Precipitate Formation in Aqueous Buffers

Q: My compound precipitates immediately when I try to dissolve it in my standard pH 7.4 buffer for a cell-based assay. How can I prepare a stable solution?

A: This is a classic issue stemming from the compound's low intrinsic solubility. The most direct approach is to leverage pH modification or introduce a co-solvent.

Strategy 1: pH Adjustment This method involves preparing a concentrated stock solution in a high-pH environment where the compound is fully ionized and soluble, then carefully diluting it into the final assay medium.

  • Rationale: By raising the pH to 2-3 units above the pKa (e.g., pH 9.0-10.0), you shift the equilibrium almost entirely to the highly soluble ionized form, allowing for the preparation of a concentrated stock.

  • Potential Pitfall: The primary risk is "crashing out" or precipitation upon dilution into the lower pH (7.4) of the final buffer if the final concentration exceeds the solubility limit at that pH.

Strategy 2: Co-solvent Usage Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.[11][][13]

  • Rationale: Co-solvents like DMSO, ethanol, or PEG 400 disrupt the hydrogen bonding network of water, lowering its ability to "squeeze out" the lipophilic drug molecule, thereby increasing solubility.[][13]

  • Consideration: The final concentration of the co-solvent in the assay must be low enough (typically <0.5% or <0.1%) to avoid cellular toxicity or artifacts. This requires preparing a highly concentrated stock in 100% co-solvent.

Guide 2: Low Dissolution Rate for In Vitro Assays

Q: My compound shows poor dissolution in my in vitro dissolution test, leading to inconsistent results and potentially underestimating bioavailability. What can I do?

A: A low dissolution rate can be as problematic as low thermodynamic solubility. The rate of dissolution is described by the Noyes-Whitney equation, which provides a roadmap for enhancement strategies.[14][15][16][17][18]

dM/dt = (D * A * (Cs - C)) / h

Where:

  • dM/dt = Dissolution rate

  • A = Surface area of the drug particle

  • Cs = Saturation solubility of the drug

To improve the dissolution rate, you can target the parameters in this equation.

Strategy 1: Particle Size Reduction (Micronization)

  • Rationale: Reducing particle size dramatically increases the surface area (A) available for dissolution, which directly increases the dissolution rate according to the Noyes-Whitney equation.[13][18][19]

  • Application: This is a physical modification suitable for crystalline material. Techniques like jet milling can be employed.

Strategy 2: Salt Formation

  • Rationale: Converting the acidic parent drug into a salt (e.g., sodium or potassium salt) is a highly effective method to improve both solubility (Cs) and dissolution rate.[19][20][21][22] The salt form has a different, often less stable, crystal lattice, which dissolves more readily.[5] In solution, the salt dissociates, creating a high-pH microenvironment around the dissolving particle, which further promotes dissolution.

  • Application: This is a chemical modification that requires screening for suitable counter-ions to form a stable, non-hygroscopic salt.

Strategy 3: Amorphous Solid Dispersions (ASDs)

  • Rationale: ASDs involve dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[23][24][25][26][27] The amorphous form lacks a crystal lattice, which eliminates the energy barrier associated with breaking the crystal structure, leading to a significant increase in apparent solubility (Cs) and dissolution rate.[25]

  • Application: This is an advanced formulation technique, often produced by spray drying or hot-melt extrusion, suitable for challenging compounds.[23][24][26] It is particularly effective for BCS Class II and IV compounds.[24][25]

Guide 3: Formulation for In Vivo (Oral) Dosing Studies

Q: I need to prepare a liquid formulation for an oral gavage study in rodents, but the required dose is too high to be dissolved in a simple vehicle. What are my options?

A: For in vivo studies, maintaining the drug in a solubilized state within the gastrointestinal tract is crucial for absorption. Advanced formulation strategies are often required.

Strategy 1: Cyclodextrin Complexation

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28][29][30][31] They can encapsulate the hydrophobic part of the drug molecule, forming an "inclusion complex."[28][29][30][32][33] This complex effectively masks the drug's lipophilicity, making the entire complex water-soluble.[28][29][30]

  • Application: This is a widely used and effective technique. Various cyclodextrins (e.g., HP-β-CD) can be screened to find the most effective complexing agent.[29]

Strategy 2: Lipid-Based Formulations

  • Rationale: Given the compound's high lipophilicity, dissolving it in a lipid-based vehicle (e.g., oils, surfactants, and co-solvents) can be very effective. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the gut, presenting the drug in a solubilized state ready for absorption.

  • Application: This requires screening different lipids and surfactants to create a stable formulation that emulsifies correctly upon contact with aqueous media.

Experimental Protocols & Data

Protocol 1: Co-solvent Solubility Screening
  • Objective: To determine the solubility of the compound in various pharmaceutically acceptable co-solvent/water mixtures.

  • Materials: this compound, DMSO, Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), deionized water, shaker, HPLC system.

  • Procedure:

    • Prepare 20%, 40%, 60%, and 80% (v/v) aqueous mixtures of each co-solvent (DMSO, EtOH, PG, PEG 400).

    • Add an excess amount of the compound to 1 mL of each solvent mixture in a sealed vial.

    • Equilibrate the samples on a shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, filter it (0.22 µm), and dilute it with a suitable mobile phase.

    • Quantify the concentration using a validated HPLC method.

Table 1: Example Solubility Data from Co-solvent Screen

Co-solvent System20% Co-solvent (µg/mL)40% Co-solvent (µg/mL)60% Co-solvent (µg/mL)80% Co-solvent (µg/mL)
Water (Control) < 1< 1< 1< 1
DMSO / Water 504502,100>10,000
EtOH / Water 151208504,500
PEG 400 / Water 252801,5007,800
PG / Water 10956203,100

Note: Data are hypothetical and for illustrative purposes.

Protocol 2: Phase Solubility Study with Cyclodextrins
  • Objective: To evaluate the solubilizing effect of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) and determine the complexation parameters.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v).

    • Add an excess amount of the compound to each solution.

    • Follow steps 3-6 from the co-solvent protocol.

    • Plot the concentration of the dissolved drug against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.

Visualizations & Workflows

Diagram 1: pH-Dependent Ionization

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph pH ≈ pKa cluster_high_ph High pH (e.g., pH 9) low_ph_form HA (Non-ionized) -COOH Poorly Soluble pka_form HA ⇌ A⁻ + H⁺ Mixture Limited Solubility low_ph_form->pka_form Increase pH high_ph_form A⁻ (Ionized) -COO⁻ Highly Soluble pka_form->high_ph_form Increase pH

Caption: pH effect on ionization and solubility.

Diagram 2: Solubility Enhancement Workflow

G cluster_screening Initial Screening cluster_formulation Formulation Strategy start Poorly Soluble Compound ph_sol pH-Solubility Profile start->ph_sol cosolvent Co-solvent Screen start->cosolvent salt Salt Formation ph_sol->salt Ionizable asd Amorphous Solid Dispersion (ASD) cosolvent->asd High Increase Needed cd Cyclodextrin Complexation cosolvent->cd Moderate Increase end Optimized Formulation salt->end asd->end cd->end

Caption: Decision tree for solubility enhancement.

Diagram 3: Cyclodextrin Inclusion Complex

Caption: Mechanism of cyclodextrin solubilization.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Google Sites.
  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Salt formation to improve drug solubility. PubMed.
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Google Sites.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. NPS MedicineWise.
  • Amorphous Solid Dispersions for Poorly Water-Soluble Drug Delivery. Pharma Excipients.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
  • Why salt formation of weak acid increases the drug solubility?.
  • Noyes-Whitney Equation | The Science Behind Drug Dissolution. Hello Pharma.
  • Improving API Solubility by Salt and Cocrystal Form
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development: A Review of Current Techniques and Strategies.
  • Enhancing solubility and stability of poorly soluble drugs. Heliyon.
  • Dissolution. SlideShare.
  • Noyes Whitney Dissolution R
  • Noyes-Whitney Dissolution | Practical Solubility Science. Prof Steven Abbott.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.
  • Cosolvent. Wikipedia.
  • Drug Dissolution. SlidePlayer.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Engineering Processing Properties of Acetaminophen by Cosolvent Screening. Pharmaceutical Technology.
  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • CAS 91-40-7: N-Phenylanthranilic acid. CymitQuimica.
  • N-Phenylanthranilic acid CAS#: 91-40-7. ChemicalBook.
  • Improving solubility of poorly water-soluble drugs by protein-based str
  • pH Adjustment and Co-Solvent Optimiz
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Computational Screening of Drug Solv
  • n-PHENYLANTHRANILIC ACID AR. Alpha Chemika.

Sources

Technical Support Center: Purification of N-(4-(difluoromethoxy)phenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(4-(difluoromethoxy)phenyl)anthranilic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving the desired purity. The following content is structured to provide actionable troubleshooting advice and in-depth procedural guidance based on established chemical principles and extensive experience with related N-aryl anthranilic acid derivatives.

Introduction: The Purification Challenge

N-(4-(difluoromethoxy)phenyl)anthranilic acid is a valuable building block in pharmaceutical and materials science research. Its synthesis, commonly achieved through an Ullmann condensation reaction, often results in a crude product containing a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, residual metal catalysts (typically copper), and decomposition products. The unique physicochemical properties imparted by the difluoromethoxy group can also influence solubility and chromatographic behavior, requiring carefully optimized purification strategies.

This guide will walk you through common issues, from discoloration of the product to the presence of persistent impurities, and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: My isolated N-(4-(difluoromethoxy)phenyl)anthranilic acid is colored (e.g., brown, grey, or green). What is the likely cause and how can I fix it?

A1: Discoloration in N-aryl anthranilic acids is a common issue and can stem from several sources:

  • Residual Copper Catalyst: If your synthesis involved an Ullmann condensation, residual copper salts are a frequent cause of green or blue discoloration.

  • Oxidation/Side-Reaction Products: The amine functionality in anthranilic acid derivatives can be susceptible to oxidation, leading to colored, often polymeric, impurities. High reaction temperatures can exacerbate this.[1]

  • Starting Material Impurities: The purity of your starting materials (o-halobenzoic acid and 4-(difluoromethoxy)aniline) will directly impact the purity and color of your final product.

Troubleshooting Steps:

  • Activated Carbon Treatment: A common first step is to dissolve the crude product in a suitable solvent and treat it with activated carbon. This is effective at adsorbing colored, non-polar impurities.

  • Chelation/Acid Wash: To remove residual copper, you can perform an acidic workup or wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA.

  • Recrystallization: This is the most powerful technique for removing both colored and non-colored impurities. The choice of solvent is critical (see Q2).

Q2: What is the best solvent system for the recrystallization of N-(4-(difluoromethoxy)phenyl)anthranilic acid?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-aryl anthranilic acids, a range of solvents can be effective.[2] Given the polarity of your molecule, consider the following, starting with single solvents and moving to binary systems if necessary:

Solvent SystemRationale & Comments
Ethanol/Water A very common and effective system. Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Then, allow it to cool slowly.[3]
Acetic Acid/Water Acetic acid can be an excellent solvent for this class of compounds. Dissolve in hot acetic acid and add hot water to induce crystallization.[2]
Toluene A less polar option that can be effective if non-polar impurities are the main issue.
Heptane/Ethyl Acetate A non-polar/polar mixture that offers good tunability. Dissolve in a minimal amount of hot ethyl acetate and add hot heptane to the cloud point.

Q3: I'm seeing unreacted starting materials (o-chlorobenzoic acid and 4-(difluoromethoxy)aniline) in my crude product by TLC/LC-MS. What's the best way to remove them?

A3: The presence of starting materials indicates an incomplete reaction. Fortunately, their differing chemical properties can be exploited for removal:

  • 4-(difluoromethoxy)aniline (Basic): This can be removed with an acidic wash. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash with dilute aqueous HCl (e.g., 1M). The aniline will be protonated and move into the aqueous layer.

  • o-chlorobenzoic acid (Acidic): This is more challenging as it has similar acidity to your product. A carefully controlled basic wash with a weak base like sodium bicarbonate solution might selectively remove the more acidic starting material, but this can be difficult to control. Recrystallization is often more effective.

  • Column Chromatography: If washing and recrystallization fail, silica gel column chromatography is the definitive method for separating compounds with different polarities.

Q4: My NMR spectrum shows broad peaks, and the melting point is wide. What does this suggest?

A4: Broad NMR peaks and a wide melting point range are classic indicators of an impure sample. The broadening can be due to the presence of multiple compounds or residual paramagnetic species (like Cu(II) salts). A wide melting point indicates that the crystal lattice is disrupted by impurities. The solution is further purification, starting with the methods described above.

Troubleshooting Guide: A Systematic Approach

Use the following flowchart to diagnose and resolve purification challenges.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Start Crude Product Obtained Analysis Analyze by TLC/LC-MS/NMR Start->Analysis CheckColor Is the product colored? Analysis->CheckColor CheckPurity Are starting materials or byproducts present? CheckColor->CheckPurity No Carbon Treat with Activated Carbon CheckColor->Carbon Yes AcidWash Perform Acidic/Basic Washes CheckPurity->AcidWash Yes (Starting Materials) Recrystallize Recrystallize from suitable solvent CheckPurity->Recrystallize Yes (Byproducts) Carbon->CheckPurity AcidWash->Recrystallize Chromatography Perform Column Chromatography Recrystallize->Chromatography Impurity persists FinalAnalysis Analyze Final Product Purity Recrystallize->FinalAnalysis Chromatography->FinalAnalysis Pure Pure Product FinalAnalysis->Pure Purity >98%

Sources

Technical Support Center: Optimizing the Synthesis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, a key intermediate in pharmaceutical development. This guide is designed for chemistry professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during its synthesis via N-arylation cross-coupling reactions.

The synthesis of N-aryl anthranilic acids like the target molecule is primarily achieved through two robust methodologies: the copper-catalyzed Ullmann condensation (specifically, the Goldberg reaction) and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Both pathways are powerful but possess unique sensitivities and optimization parameters. This guide will address both, providing a framework for logical troubleshooting and yield maximization.

Troubleshooting & Optimization Workflow

Before diving into specific FAQs, the following workflow provides a systematic approach to diagnosing and resolving common issues in your reaction.

TroubleshootingWorkflow start Low or No Yield cat_check Problem Area: Catalyst System start->cat_check reagent_check Problem Area: Reagents & Conditions start->reagent_check workup_check Problem Area: Work-up & Purification start->workup_check cat_inactive Inactive Catalyst? (e.g., Cu(II) vs Cu(I)) cat_check->cat_inactive ligand_issue Suboptimal Ligand? cat_check->ligand_issue cat_loading Incorrect Loading? cat_check->cat_loading base_issue Incorrect Base? (Strength/Solubility) reagent_check->base_issue solvent_issue Solvent Issues? (Anhydrous? Polarity?) reagent_check->solvent_issue temp_issue Temperature Too Low/High? reagent_check->temp_issue atmosphere_issue Oxygen/Moisture Contamination? reagent_check->atmosphere_issue extraction_issue Inefficient Extraction? (Incorrect pH) workup_check->extraction_issue purification_loss Product Loss During Purification? workup_check->purification_loss solution_cat Solution: - Use fresh Cu(I) source or Pd precatalyst. - Screen ligands (e.g., Phenanthroline for Cu, Buchwald ligands for Pd). - Optimize catalyst loading (1-10 mol%). cat_inactive->solution_cat ligand_issue->solution_cat cat_loading->solution_cat solution_reagents Solution: - Screen bases (K2CO3, Cs2CO3, K3PO4). - Use anhydrous, degassed solvent. - Optimize temperature profile. - Ensure inert (N2/Ar) atmosphere. base_issue->solution_reagents solvent_issue->solution_reagents temp_issue->solution_reagents atmosphere_issue->solution_reagents solution_workup Solution: - Adjust pH carefully for acid-base extraction. - Optimize recrystallization solvent system. extraction_issue->solution_workup purification_loss->solution_workup

Caption: A systematic workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Setup & Optimization

Q1: My reaction yield is very low or I see no product formation. What are the most common causes?

A1: Low or no yield in N-arylation reactions is a common issue that typically points to one of four areas: the catalyst system, reaction conditions, reagent quality, or inert atmosphere integrity.

  • Catalyst Inactivity:

    • For Ullmann Reactions: The active catalytic species is Cu(I).[3] Using a Cu(II) salt without an in-situ reduction step, or using an old, oxidized Cu(I) source, will result in failure. Always use a fresh, high-purity copper(I) source like CuI or CuBr.[3]

    • For Buchwald-Hartwig Reactions: Palladium precatalysts and ligands can be sensitive to air and moisture. Ensure you are using fresh catalysts and ligands stored under an inert atmosphere.[4]

  • Suboptimal Ligand:

    • For Ullmann Reactions: While traditional Ullmann reactions were often ligand-free, modern protocols benefit immensely from ligands like 1,10-phenanthroline or N,N-dimethylglycine, which stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3][5]

    • For Buchwald-Hartwig Reactions: Ligand choice is critical and substrate-dependent.[6] For coupling an aniline with an aryl halide, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are typically required to promote both oxidative addition and reductive elimination steps.[7]

  • Inappropriate Base or Solvent: The base is crucial for deprotonating the amine and/or the carboxylic acid.[3] A base that is too weak may not facilitate the reaction, while one that is poorly soluble in the chosen solvent can also lead to low yields. Polar aprotic solvents like DMF, NMP, or dioxane are common, but screening is advised.[3][8]

  • Atmosphere Contamination: Both copper and palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[6] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are anhydrous and degassed.[3]

Q2: Which synthetic route is better for this target molecule: Ullmann Condensation or Buchwald-Hartwig Amination?

A2: The choice depends on available resources, scale, and substrate tolerance. The synthesis of N-aryl anthranilic acids is a classic application of the Goldberg reaction, a variant of the Ullmann condensation.[1]

  • Ullmann-Goldberg Reaction:

    • Pros: Utilizes an inexpensive and abundant copper catalyst.[9] It is a well-established method for this specific transformation.[10][11]

    • Cons: Traditionally required harsh reaction conditions (high temperatures >150 °C).[1] However, modern ligand-accelerated protocols can significantly lower the required temperature.[12]

  • Buchwald-Hartwig Amination:

    • Pros: Generally operates under milder conditions with a broader substrate scope and higher functional group tolerance.[2][13] Catalyst systems are highly tunable through ligand selection.[4]

    • Cons: Palladium catalysts and specialized phosphine ligands are significantly more expensive than copper salts, which can be a limitation for large-scale synthesis.

Recommendation: For initial lab-scale synthesis, a modern, ligand-assisted Ullmann approach is a cost-effective starting point. If that fails or if milder conditions are necessary due to other functional groups, the Buchwald-Hartwig amination is a powerful alternative.

ReactionScheme reactant1 2-halobenzoic acid ullmann Ullmann-Goldberg [Cu(I) catalyst, Ligand, Base] Solvent, Δ reactant1->ullmann buchwald Buchwald-Hartwig [Pd(0) catalyst, Ligand, Base] Solvent, Δ reactant1->buchwald reactant2 4-(difluoromethoxy)aniline reactant2->ullmann reactant2->buchwald product This compound ullmann->product buchwald->product

Caption: Primary synthetic routes to the target molecule.

Q3: How do I select the optimal base and solvent for the reaction?

A3: Base and solvent selection are interdependent and critical for success. The goal is to find a combination that ensures solubility of the reactants and base while facilitating the catalytic cycle. A screening approach is highly recommended.

ParameterUllmann-GoldbergBuchwald-HartwigRationale & Causality
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LiHMDSThe base deprotonates the amine nucleophile. For Ullmann, inorganic bases are common. Buchwald-Hartwig often requires a strong, non-nucleophilic base like NaOtBu, but K₃PO₄ is a milder, effective alternative.[3][14]
Solvent DMF, NMP, Dioxane, TolueneToluene, Dioxane, THFPolar aprotic solvents are generally effective at solubilizing the salts and intermediates in Ullmann couplings.[3] Less polar solvents like toluene are common for Buchwald-Hartwig to prevent catalyst inhibition.[8] All solvents must be anhydrous.

Expert Tip: For the synthesis of N-aryl anthranilic acids, the carboxylic acid group can be deprotonated by the base. This can be beneficial, but it also means at least two equivalents of base are required. Some protocols even suggest protecting the carboxylic acid, though this adds steps to the synthesis.[10]

Side Reactions & Purification

Q4: I'm observing significant side product formation. What are they and how can I minimize them?

A4: Side products typically arise from competing reaction pathways. Common culprits include:

  • Hydrodehalogenation: This is the reduction and removal of the halide from your 2-halobenzoic acid starting material, replacing it with a hydrogen atom. It is often caused by trace amounts of water or other protic impurities.[3][15]

    • Solution: Ensure the use of anhydrous solvents and reagents and maintain a strictly inert atmosphere.

  • Homocoupling: Symmetrical coupling of the starting materials can occur (e.g., two molecules of the aniline or two molecules of the aryl halide coupling together). This is more common in traditional, high-temperature Ullmann reactions.[16]

    • Solution: Employing a suitable ligand can often suppress homocoupling by stabilizing the catalytic intermediates and promoting the desired cross-coupling pathway.[9]

  • Reaction with the Carboxylic Acid: In Ullmann reactions, there is a possibility of O-arylation (ether formation) if conditions are harsh, although N-arylation is generally favored with anilines.

    • Solution: Running the reaction at the lowest effective temperature and using an appropriate N-coordinating ligand (e.g., phenanthroline) can enhance selectivity for N-arylation.

Q5: My product is difficult to purify. What is the recommended work-up and purification procedure?

A5: The carboxylic acid functionality of the product is key to its purification. A standard acid-base work-up is highly effective.

  • Quenching: After cooling the reaction to room temperature, carefully quench it with water.

  • Basification: Add an aqueous base solution (e.g., 1M NaOH) to deprotonate the benzoic acid, forming the water-soluble sodium salt. This will move your product into the aqueous layer.

  • Extraction of Neutrals: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove any unreacted starting materials and non-acidic side products.

  • Acidification: Cool the basic aqueous layer in an ice bath and slowly add acid (e.g., 1M or 2M HCl) until the pH is acidic (pH ~2-3). Your product, this compound, will precipitate out as a solid.[17]

  • Isolation & Final Purification: Collect the solid product by vacuum filtration. If further purification is needed, recrystallization is the method of choice.[18] Screen solvents like ethanol/water or ethyl acetate/heptane to find a system that provides good solubility at high temperatures and poor solubility at room temperature.[19]

Experimental Protocols (General Starting Points)

Protocol 1: Ligand-Accelerated Ullmann-Goldberg N-Arylation

This protocol is a general starting point and requires optimization.

  • Reaction Setup: To an oven-dried reaction vessel, add 2-bromobenzoic acid (1.0 equiv.), 4-(difluoromethoxy)aniline (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), copper(I) iodide (CuI, 10 mol%), and 1,10-phenanthroline (20 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe (concentration ~0.5 M).

  • Heating: Place the vessel in a preheated oil bath or heating block at 110-130 °C and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature and proceed with the acid-base work-up described in Q5 .

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol is a general starting point and requires optimization.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add to an oven-dried reaction vessel the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (e.g., XPhos, 4 mol% if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Reagent Addition: Remove the vessel from the glovebox (if used) and add 2-chlorobenzoic acid (1.0 equiv.) and 4-(difluoromethoxy)aniline (1.2 equiv.).

  • Inert Atmosphere: Seal the vessel and immediately evacuate and backfill with argon or nitrogen (3x cycle).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (concentration ~0.5 M).

  • Heating: Place the vessel in a preheated oil bath or heating block at 80-110 °C and stir vigorously.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-18 hours), cool the reaction to room temperature and proceed with the acid-base work-up described in Q5 .

References

  • Vertex AI Search, Ullmann Reaction Optimiz
  • Reddit, Help troubleshooting a Buchwald-Hartwig amination?. (2018-09-06). Accessed January 18, 2026.
  • MDPI, Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Benchchem, Technical Support Center: Optimizing Ullmann Coupling Reactions. Accessed January 18, 2026.
  • Wikipedia, Ullmann reaction. Accessed January 18, 2026.
  • Chemistry Stack Exchange, Buchwald-Hartwig coupling troubleshooting. (2022-05-22). Accessed January 18, 2026.
  • Wordpress, Specific Solvent Issues with Buchwald-Hartwig Amin
  • Wikipedia, Buchwald–Hartwig amin
  • ResearchGate, Reaction optimization conditions for reductive Ullmann homo-coupling of... | Download Table. Accessed January 18, 2026.
  • Chemistry LibreTexts, Buchwald-Hartwig Amination. (2023-06-30). Accessed January 18, 2026.
  • Wikipedia, Ullmann condens
  • Organic Syntheses Procedure, 2-amino-3-fluorobenzoic acid. Accessed January 18, 2026.
  • Guidechem, How to synthesize and app 2-Amino-4-Fluorobenzoic Acid - FAQ. Accessed January 18, 2026.
  • ACS Publications, Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Accessed January 18, 2026.
  • Organic Chemistry Portal, Ullmann Reaction. Accessed January 18, 2026.
  • Google Patents, Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Accessed January 18, 2026.
  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. Accessed January 18, 2026.
  • SpringerLink, The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed January 18, 2026.
  • Johnson Matthey, Buchwald Hartwig amination c
  • PMC - NIH, Recent Progress Concerning the N-Arylation of Indoles. Accessed January 18, 2026.
  • ResearchGate, Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. (2025-08-09). Accessed January 18, 2026.
  • ResearchGate, Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2025-08-06). Accessed January 18, 2026.
  • PubMed, Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
  • ResearchGate, Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2025-08-09). Accessed January 18, 2026.
  • Google Patents, Purification of benzoic acid - US3235588A. Accessed January 18, 2026.
  • ResearchGate, Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic... - Download Scientific Diagram. Accessed January 18, 2026.
  • YouTube, Preparation of Arylamines, Part 4: From Benzoic Acids and Aryl Ketones. (2023-03-23). Accessed January 18, 2026.
  • Google Patents, JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Accessed January 18, 2026.
  • Journal of the American Chemical Society, The Copper-Catalyzed N-Arylation of Indoles. Accessed January 18, 2026.
  • Organic Chemistry Frontiers (RSC Publishing), Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Accessed January 18, 2026.
  • Alfa Chemistry, Recrystallization of Benzoic Acid. Accessed January 18, 2026.
  • ResearchGate, Synthesis and biological evaluation of halogenated 2-arylimino-3-ary- thiazolidine-4-ones containing benzoic acid fragments as antibacterial agents. Accessed January 18, 2026.

Sources

stability issues of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solution Stability of Mofezolac

An In-Depth Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, commonly known as Mofezolac. This guide is designed to provide researchers, scientists, and formulation experts with practical, in-depth answers to stability challenges encountered when working with Mofezolac in solution. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Mofezolac's properties and handling in a laboratory setting.

Q1: What is Mofezolac and what are its core physicochemical properties?

A1: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-1 (COX-1) enzyme.[1][2] Structurally, it is an N-phenylanthranilic acid derivative, a class of compounds known for their therapeutic effects but also for specific stability challenges.[3] Its properties are critical for understanding its behavior in solution.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₅[4]
Molecular Weight 339.35 g/mol [4]
Appearance Powder[2]
Water Solubility Insoluble[5]
DMSO Solubility ≥ 55 mg/mL (Sonication recommended)[5]
Ethanol Solubility Insoluble[5]

Understanding that Mofezolac is practically insoluble in water is the first step in designing appropriate solvent systems and anticipating potential precipitation issues.

Q2: I've dissolved Mofezolac in DMSO for my cell culture experiment, but my results are inconsistent. Could the stock solution be the problem?

A2: Yes, this is a common issue. While Mofezolac is soluble in DMSO, the stability of the stock solution is finite and depends heavily on storage conditions.[1][2]

  • Short-Term Storage: For daily use, solutions should be kept at 4°C.

  • Long-Term Storage: For archiving, stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]

Causality: Inconsistency in biological assays often stems from the degradation of the active compound or its precipitation out of the solution upon dilution into aqueous culture media. A partially degraded stock solution will have a lower effective concentration, leading to variable results. Always prepare fresh dilutions from a properly stored, validated stock solution for critical experiments.

Q3: My Mofezolac solution has developed a slight yellow tint. What does this signify?

A3: A color change, typically to yellow or brown, is a strong visual indicator of chemical degradation. This is often due to oxidation. The secondary amine bridge in the N-phenylanthranilic acid structure is susceptible to oxidation, which can form colored quinone-imine or other chromophoric species.[6] This process can be accelerated by exposure to light (photolysis), air (auto-oxidation), or trace metal ion contaminants in the solvent.[7] Do not use a discolored solution, as it contains unknown degradation products and a reduced concentration of the parent compound.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for specific experimental challenges.

Q4: I've prepared a Mofezolac solution in a co-solvent system (e.g., DMSO/PEG300/Saline) for an in vivo study, and it turned cloudy overnight. What happened?

A4: Cloudiness or precipitation indicates that the compound has fallen out of solution. This is typically due to one of two reasons:

  • Poor Kinetic Solubility: Mofezolac is highly lipophilic. While it may dissolve initially in a complex solvent system, this is often a supersaturated state.[1][5] Upon standing, the compound can crash out as it equilibrates to its lower thermodynamic solubility limit.

  • Solvent Ratio and Order of Addition: The ratio and order of solvent addition are critical for creating stable formulations.[2] For instance, dissolving Mofezolac in 100% DMSO first and then adding aqueous buffers can cause immediate precipitation. Following a validated protocol, such as adding co-solvents sequentially (e.g., 10% DMSO, then 40% PEG300, then 5% Tween-80, then 45% Saline), is essential for creating a stable micro-emulsion or co-solvent system that can hold the drug.[1][5]

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect solutions before use.

  • Sonication/Heating: Gentle warming and/or sonication can sometimes redissolve the precipitate, but be cautious as heat can also accelerate degradation.[1]

  • Reformulation: If precipitation is persistent, consider reformulating with a different co-solvent ratio or using solubilizing agents like SBE-β-CD (sulfobutylether-β-cyclodextrin).[1]

Q5: My HPLC analysis shows multiple new peaks appearing over time in my Mofezolac solution. What are the likely degradation pathways?

A5: The appearance of new peaks in a stability-indicating HPLC chromatogram confirms degradation. For N-phenylanthranilic acid derivatives like Mofezolac, the primary degradation pathways are hydrolysis, oxidation, and photolysis.[7][8]

  • Hydrolysis: This involves the cleavage of a chemical bond by water.[7] While Mofezolac lacks highly labile ester or amide groups common in many drugs, the secondary amine linkage can be susceptible to cleavage under harsh acidic or basic conditions, breaking the molecule into benzoic acid and aniline-type fragments.

  • Oxidation: This is a very common pathway for this class of compounds.[6][7] The secondary amine is a primary target, but the electron-rich aromatic rings can also be hydroxylated. Oxidizing agents (even dissolved oxygen) or trace metals can catalyze these reactions.[9]

  • Photolysis: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation, often through radical mechanisms.[9][10] The difluoromethoxy group may also be susceptible to photolytic cleavage under certain conditions.

The troubleshooting workflow below can help diagnose the root cause of inconsistent experimental results.

Caption: Troubleshooting workflow for inconsistent results with Mofezolac solutions.

Section 3: Protocols for Stability Assessment

To rigorously assess stability, a forced degradation study is essential. This involves intentionally stressing the drug under various conditions to predict its degradation pathways and validate that your analytical method can detect these changes.[11][12][13]

Protocol 1: Forced Degradation Study of Mofezolac

Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.

Materials:

  • Mofezolac reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV or PDA detector

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve Mofezolac in a suitable solvent (e.g., ACN or DMSO) to prepare a 1 mg/mL stock solution.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solution (in a neutral buffer) at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) or direct UV light.

    • Control Sample: Dilute the stock solution with the solvent/buffer and keep it at 4°C, protected from light.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main Mofezolac peak area and the appearance of new peaks (degradants). The goal is to achieve 5-20% degradation to ensure that the method can detect degradation without completely destroying the parent peak.[14]

The diagram below illustrates the general workflow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions (Target: 5-20% Degradation) cluster_analysis Analysis cluster_eval Evaluation A Prepare 1 mg/mL Mofezolac Stock Solution B Acid Hydrolysis (e.g., 1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 1N NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH Q1B) A->F G Control (4°C, Dark) A->G H Sample at Time Points (0, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I J Analyze via Stability- Indicating HPLC I->J K Compare Chromatograms (Stressed vs. Control) J->K L Calculate % Degradation & Mass Balance K->L M Identify Degradation Pathways L->M

Caption: Workflow for a comprehensive forced degradation study of Mofezolac.

Protocol 2: Generic Stability-Indicating HPLC Method

Objective: To separate Mofezolac from its potential degradation products. This method serves as a starting point and must be optimized and validated for your specific application.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid on Mofezolac is protonated, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in ACNOrganic solvent for elution.
Gradient 30% B to 90% B over 15 minA gradient is necessary to elute the parent compound and separate it from potentially more polar (early eluting) or less polar (late eluting) degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or PDA Scan254 nm is a common wavelength for aromatic compounds. A PDA detector is superior as it can help determine peak purity and identify optimal wavelengths for degradants.
Injection Volume 10 µLA typical injection volume.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

System Suitability: Before analysis, inject a standard solution five times. The Relative Standard Deviation (RSD) for peak area and retention time should be <2.0% to confirm the system is performing adequately.[15]

References

  • Mofezolac | C19H17NO5 | CID 4237 - PubChem. National Institutes of Health. Available from: [Link]

  • Possible degradation pathway. (A) hydrolysis, (B) oxidation and (C) photolysis. ResearchGate. Available from: [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PubMed Central (PMC). Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • N-PHENYLANTHRANILIC ACID AR MSDS. Loba Chemie. Available from: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. Available from: [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Scientific Research Publishing. Available from: [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. Available from: [Link]

  • Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-water. PubMed. Available from: [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. Available from: [Link]

  • Physicochemical Properties Of Drugs. Unacademy. Available from: [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. Available from: [Link]

  • Mofezolac. The Merck Index Online. Available from: [Link]

  • [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug]. PubMed. Available from: [Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). PubMed. Available from: [Link]

  • Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. PubMed. Available from: [Link]

  • Drug stability. European Journal of Hospital Pharmacy. Available from: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

  • Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway. PubMed. Available from: [Link]

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. ResearchGate. Available from: [Link]

  • Stability of moxifloxacin injection in peritoneal dialysis solution bags (Dianeal PD1 1.36% and Dianeal PD1 3.86%). PubMed. Available from: [Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. International Journal of Research in Bachelor of Arts and Technology. Available from: [Link]

  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI. Available from: [Link]

  • Stability-indicating methods for the determination of doxazosin mezylate and celecoxib. PubMed. Available from: [Link]

  • Analgesic Effect of Mofezolac, a Non-Steroidal Anti-Inflammatory Drug, Against Phenylquinone-Induced Acute Pain in Mice. Prostaglandins & other lipid mediators. Available from: [Link]

  • A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. ResearchGate. Available from: [Link]

  • Stability indicating methods for the determination of aceclofenac. PubMed. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of N-(4-(difluoromethoxy)phenyl)anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-(difluoromethoxy)phenyl)anthranilic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this promising class of compounds. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and practical protocols to overcome these hurdles.

Section 1: Understanding the Core Challenge

N-(4-(difluoromethoxy)phenyl)anthranilic acid and its derivatives often belong to the Biopharmaceutics Classification System (BCS) Class II.[1][2] This classification signifies a fundamental challenge: the compounds typically possess high intestinal permeability but suffer from low aqueous solubility.[1][2] The rate-limiting step for absorption is, therefore, the dissolution of the drug in the gastrointestinal fluids.[1][2] Until the compound is in a dissolved state at the site of absorption, its therapeutic potential cannot be realized.[1]

The poor solubility of anthranilic acid derivatives is a known characteristic, stemming from their molecular structure which includes two aromatic rings and often a carboxylic acid moiety, leading to strong crystal lattice energy and hydrophobicity.[3][4][5] Consequently, simply administering the neat active pharmaceutical ingredient (API) often leads to insufficient bioavailability.[1][2]

Frequently Asked Questions: The Basics

Q1: Why is my N-(4-(difluoromethoxy)phenyl)anthranilic acid derivative showing low oral bioavailability in animal studies despite good in vitro potency?

A1: This is a classic hallmark of a BCS Class II compound.[1] Your compound's high potency in a lab assay (where it is likely fully solubilized in a solvent like DMSO) does not translate to an in vivo setting. The primary obstacle is its low aqueous solubility in the gastrointestinal (GI) tract. The molecule cannot effectively cross the intestinal wall to enter the bloodstream if it doesn't first dissolve in the gut fluids.[1] The key is to enhance its dissolution rate and/or its apparent solubility in the GI lumen.

Q2: What are the key physicochemical properties I need to characterize for my compound first?

A2: Before selecting a formulation strategy, a thorough understanding of your API is critical. Key properties to measure include:

  • Aqueous Solubility: Determine solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • pKa: The ionization constant is crucial as it dictates the charge of the molecule at different pH levels, which significantly impacts solubility.[3][4]

  • LogP/LogD: These values quantify the lipophilicity of your compound, which influences both solubility and permeability.

  • Melting Point & Thermal Properties (DSC): A high melting point often correlates with strong crystal lattice energy and, consequently, poor solubility.[3][4]

  • Solid-State Characterization (XRPD): Identify the crystalline form (polymorph) of your API, as different polymorphs can have different solubilities and stabilities.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might be observing in the lab and provides a logical path forward for diagnosis and resolution.

G cluster_observe Observation cluster_cause Potential Cause cluster_action Diagnostic Action observe_precip Compound precipitates in aqueous buffer cause_sol Poor intrinsic solubility observe_precip->cause_sol Likely due to action_sol Conduct pH-solubility profile observe_precip->action_sol Confirm with observe_low_perm Low permeability in Caco-2 / PAMPA assay observe_low_perm->cause_sol Can be misleading; first check solubility observe_low_perm->action_sol Rule out precipitation in donor well observe_variable_pk High variability in PK study results cause_diss Slow dissolution rate observe_variable_pk->cause_diss Often caused by cause_form Inadequate formulation (e.g., aggregation) observe_variable_pk->cause_form Or cause_food Negative food effect observe_variable_pk->cause_food Consider action_diss Perform dissolution test (USP II) cause_sol->action_diss cause_diss->action_diss Measure with action_psd Characterize particle size & morphology cause_form->action_psd Investigate with action_sol->action_diss Informs action_form Test simple formulations (e.g., co-solvents) action_diss->action_form Guides

Caption: Diagnostic workflow for poor bioavailability.

Q3: My compound is "crashing out" of solution when I dilute my DMSO stock into an aqueous buffer for an assay. What does this mean and how do I fix it?

A3: This is a direct visualization of poor aqueous solubility. Your compound is soluble in the organic solvent (DMSO) but not in the aqueous environment. For in vitro assays, you may need to use a co-solvent system (e.g., with PEG 400 or ethanol) or add a surfactant (e.g., Tween-80) to the buffer to maintain solubility.[6] However, this is a temporary fix for the assay; for oral delivery, this observation confirms that a formulation strategy is non-negotiable.

Q4: I'm seeing very low apparent permeability (Papp) in my Caco-2 assay. Does this mean my compound is not a BCS Class II candidate?

A4: Not necessarily. A common pitfall in Caco-2 assays is drug precipitation in the aqueous donor compartment. If the compound precipitates, its effective concentration at the cell surface is much lower than intended, leading to an artificially low Papp value. Before concluding that permeability is intrinsically low, you must verify the solubility and stability of your compound in the assay buffer under the experimental conditions. If solubility is the issue, re-running the assay with a solubilizing excipient (that does not damage the cell monolayer) is required.

Q5: My in vivo pharmacokinetic (PK) data is highly variable between animals. What is the cause?

A5: High inter-subject variability is often a symptom of dissolution-limited absorption. Minor differences in GI physiology (e.g., pH, gastric emptying time) between animals can have a major impact on how much of a poorly soluble drug dissolves and gets absorbed. This underscores the need for a robust formulation that provides consistent and predictable drug release, independent of physiological variations.

Section 3: Formulation Strategies & Troubleshooting

The primary goal of any formulation strategy for a BCS Class II compound is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.

Strategy 1: Particle Size Reduction (Micronization & Nanonization)

Q6: How does reducing particle size improve bioavailability?

A6: Reducing particle size increases the surface area-to-volume ratio of the drug particles.[7] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area. By increasing the surface area, you enhance the dissolution rate, which can lead to improved absorption.[1][7] This can be achieved through techniques like micronization (jet milling) or, for greater effect, nanosuspension formation.[6]

Troubleshooting Particle Size Reduction:

  • Issue: Agglomeration of nanoparticles.

    • Solution: This is common due to the high surface energy of nanoparticles. The use of stabilizers (surfactants like Poloxamers or polymers like HPMC) is essential to prevent particles from clumping together.

  • Issue: Crystalline changes during milling.

    • Solution: High-energy milling can sometimes induce polymorphic changes or create amorphous content. Always characterize the solid state of the material post-processing using XRPD and DSC.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Q7: What is an Amorphous Solid Dispersion and how does it work?

A7: An ASD is a molecular mix of your API and a carrier, typically a polymer.[2] In this system, the API is dispersed in an amorphous (non-crystalline) state. The amorphous form has a higher free energy than the stable crystalline form, which leads to a significant increase in apparent solubility and dissolution rate.[2] Common polymers include PVP/VA, HPMC-AS, and Soluplus®. This is one of the most powerful and widely used techniques for BCS Class II compounds.[2]

Troubleshooting ASDs:

  • Issue: The drug recrystallizes during storage.

    • Solution: This indicates physical instability. The polymer choice and drug loading are critical. The polymer must have a high glass transition temperature (Tg) and be miscible with the drug to inhibit molecular mobility and prevent recrystallization. Consider using a polymer with specific drug-polymer interactions (e.g., hydrogen bonding).

  • Issue: The formulation fails to maintain supersaturation in dissolution testing (the "spring and parachute" effect fails).

    • Solution: The "spring" is the rapid dissolution of the amorphous form to a supersaturated concentration. The "parachute" is the ability of the polymer to sustain this concentration by inhibiting precipitation. If the parachute fails, consider adding a precipitation inhibitor to the formulation or switching to a more effective polymer carrier.

Strategy 3: Lipid-Based Formulations (LBFs)

Q8: When should I consider a lipid-based formulation like a SEDDS?

A8: LBFs are an excellent choice for highly lipophilic (high LogP) compounds. These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions or microemulsions. The drug is dissolved in the lipid phase, bypassing the need for solid-state dissolution. This approach can also leverage intestinal lipid absorption pathways, potentially enhancing bioavailability further.

G SEDDS SEDDS Capsule (Drug in Oil/Surfactant) GI_Fluid GI Fluids (Aqueous Environment) SEDDS->GI_Fluid Ingestion Emulsion Fine Oil-in-Water Emulsion Forms GI_Fluid->Emulsion Spontaneous Emulsification Micelles Drug Partitioning into Micelles Emulsion->Micelles Digestion by Lipases (if digestible oils used) Absorption Absorption across Intestinal Wall Emulsion->Absorption Direct uptake of droplets Micelles->Absorption Drug released at cell surface

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Troubleshooting LBFs:

  • Issue: The drug precipitates out of the lipid formulation on storage.

    • Solution: The drug's solubility in the chosen excipients may be insufficient. A systematic screening of different oils, surfactants, and co-solvents is necessary to find a system with adequate solubilizing capacity.

  • Issue: The formulation does not emulsify properly or forms large, unstable droplets.

    • Solution: The ratio of oil to surfactant is critical. A poorly optimized system will not emulsify effectively. Ternary phase diagrams are essential tools for systematically identifying the optimal ratios of components that lead to stable microemulsions.

Comparison of Formulation Strategies
StrategyPrincipleBest Suited ForKey Challenge
Micronization/Nanonization Increases surface area to boost dissolution rate.Compounds where a moderate increase in dissolution is sufficient.Physical stability (agglomeration), high energy input.
Amorphous Solid Dispersions Increases apparent solubility by using a high-energy amorphous form.Compounds with high melting points and strong crystal lattices.Physical instability (recrystallization over time).
Lipid-Based Formulations Dissolves the drug in a lipid carrier, bypassing solid dissolution.Highly lipophilic (high LogP) compounds.Excipient compatibility, potential for precipitation upon dilution.
Complexation Uses agents like cyclodextrins to form soluble inclusion complexes.Molecules with the right size and geometry to fit in the cyclodextrin cavity.Limited by drug loading capacity and cost.

Section 4: Key Experimental Protocols

Protocol 1: Screening for Amorphous Solid Dispersion Feasibility

Objective: To quickly assess the potential of forming a stable ASD.

Methodology: Solvent-Casting

  • Preparation: Dissolve 10 mg of your API and 20 mg of a polymer (e.g., PVP K30, HPMC-AS MG) in a minimal amount of a common solvent (e.g., 1 mL of methanol or acetone). Create a drug-only control and a polymer-only control.

  • Evaporation: Dispense the solutions into separate glass vials and allow the solvent to evaporate slowly overnight in a fume hood, followed by vacuum drying for 24 hours to remove residual solvent.

  • Initial Characterization (Visual): Observe the resulting film. A clear, transparent film suggests good miscibility and potential for a single-phase amorphous system. Hazy or opaque films suggest phase separation or crystallization.

  • Confirmation (DSC & XRPD):

    • DSC: Run a differential scanning calorimetry scan. The absence of a melting endotherm for the drug in the 1:2 mixture indicates that the drug is amorphous. The presence of a single glass transition temperature (Tg) between that of the drug and the polymer confirms a miscible system.

    • XRPD: Analyze the sample by X-ray powder diffraction. A broad, diffuse halo pattern with no sharp Bragg peaks confirms the amorphous nature of the sample.

Protocol 2: Basic Self-Emulsifying Drug Delivery System (SEDDS) Screening

Objective: To identify excipients that can solubilize the drug and form a stable emulsion.

Methodology:

  • Solubility Screening:

    • Add an excess amount of your API to 1 g of various excipients (Oils: Capryol 90, Labrafil M 1944 CS; Surfactants: Kolliphor RH 40, Tween 80; Co-solvents: Transcutol HP, PEG 400) in separate vials.

    • Agitate at room temperature for 48-72 hours.

    • Centrifuge the samples and analyze the supernatant by HPLC to quantify the drug's solubility in each excipient.

  • Emulsification Efficiency:

    • Based on solubility data, create several prototype formulations (e.g., 40% oil, 40% surfactant, 20% co-solvent).

    • Add 100 µL of the formulation to 100 mL of purified water in a beaker with gentle stirring.

    • Visual Assessment: Observe the emulsification process. A good formulation will form a clear or bluish-white, translucent emulsion rapidly and spontaneously. Poor formulations will appear milky and may show signs of phase separation.

    • Particle Sizing: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. Target droplet sizes are typically below 200 nm for efficient absorption.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. [Link]

  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Physical Chemistry B, 115(15), 4367-4375. [Link]

  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. American Chemical Society. [Link]

  • Kansara, H., Panola, R., & Mishra, A. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. [Link]

  • Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1084-1102. [Link]

  • Blondiaux, N., et al. (2020). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. [Link]

  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. PubMed. [Link]

  • Ibuprofen as a model BCS Class II drug: A review on solubility enhancement strategies. (n.d.). Tanzania Journal of Health Research. [Link]

  • Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

Sources

troubleshooting inconsistent results in 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Assays for 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. Inconsistent analytical results can be a significant bottleneck in research and development. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound. We will move beyond simple checklists to explore the causal mechanisms behind these challenges, empowering you to build robust and reliable assays.

The unique structure of this molecule—an N-phenylanthranilic acid derivative featuring a difluoromethoxy group—presents specific analytical considerations. Its acidic benzoic acid moiety dictates a careful selection of mobile phase pH, while the lipophilic difluoromethoxy group influences its retention behavior and metabolic stability.[1] This guide addresses the most frequent problems in a question-and-answer format, organized by the typical experimental workflow.

Section 1: Sample Preparation and Analyte Integrity

Proper sample preparation is the foundation of any reliable analytical method. Errors introduced at this stage cannot be rectified by even the most sophisticated instrumentation.

Q1: My analyte recovery is low and inconsistent after protein precipitation. What's happening?

A: Low and variable recovery often points to issues with analyte solubility or stability in the chosen precipitation solvent. While protein precipitation is a fast and simple method for sample cleanup, its effectiveness is highly dependent on the physicochemical properties of the analyte.

  • Causality - Solubility Mismatch: this compound is an acidic compound. When you add a large volume of cold organic solvent (like acetonitrile or methanol) to an aqueous biological sample (like plasma), you drastically change the pH and polarity of the mixture. If the resulting pH is close to the analyte's pKa, it can exist in both ionized (more water-soluble) and non-ionized (more organic-soluble) forms, potentially leading to incomplete precipitation of proteins and co-precipitation of the analyte. Using a sample solvent that is too different from the mobile phase can also cause peak shape issues.[2][3]

  • Causality - Analyte Adsorption: The analyte may adsorb to the precipitated protein pellet, especially if the precipitation is not rapid and uniform.

Troubleshooting Steps:

  • Acidify the Precipitation Solvent: Add a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to your acetonitrile or methanol. This ensures the benzoic acid moiety remains fully protonated (non-ionized), maximizing its solubility in the organic supernatant and minimizing its interaction with proteins.

  • Optimize Solvent-to-Sample Ratio: A standard 3:1 or 4:1 ratio of solvent to sample is a good starting point. Experiment with this ratio to find the optimal balance for protein removal and analyte recovery.

  • Vortex Thoroughly and Centrifuge at Low Temperature: Ensure immediate and vigorous mixing after adding the solvent to create a fine protein precipitate. Centrifuging at a low temperature (e.g., 4°C) can enhance protein removal.

  • Consider Alternative Techniques: If issues persist, more rigorous sample preparation methods may be necessary.

Technique Principle Pros Cons
Protein Precipitation (PPT) Protein denaturation with organic solvent.Fast, simple, inexpensive.Non-selective, potential for low recovery and matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.More time-consuming, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, highly selective, reduces matrix effects.Most complex and expensive, requires method development.

Q2: I suspect my analyte is degrading during sample storage or preparation. How can I confirm and prevent this?

A: While the difluoromethoxy group is specifically designed to enhance metabolic stability by preventing O-demethylation, degradation can still occur on other parts of the molecule.[4][5] Common pathways for similar aromatic acids include oxidation and photolysis.[6][7]

Troubleshooting Steps:

  • Conduct Stability Studies: Assess the stability of your analyte under different conditions:

    • Freeze-Thaw Stability: Analyze a sample after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

    • Bench-Top Stability: Leave a sample at room temperature for a defined period (e.g., 4-24 hours) before processing and analysis.

    • Post-Preparative Stability: Store a processed sample in the autosampler for the maximum expected run time and re-inject to check for degradation.

  • Minimize Exposure to Light and Air: Use amber vials to protect the analyte from light.[6] During sample preparation, work efficiently to minimize exposure to atmospheric oxygen, especially if heating is involved.

  • Control pH: The stability of carboxylic acids can be pH-dependent. Ensure that the pH of your sample and solvents is controlled and consistent.

  • Investigate Degradants: If degradation is confirmed, use a high-resolution mass spectrometer to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).[8]

Section 2: Chromatographic (HPLC/UPLC) Issues

The separation step is critical for accurate quantification. Inconsistent chromatography is a common source of unreliable results.

Q3: My peak shape is poor, with significant tailing. How can I improve it?

A: Peak tailing is the most common chromatographic problem for acidic compounds like this one.[9][10] It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Primary Cause - Silanol Interactions: Most reversed-phase columns (e.g., C18) are based on silica particles. Even with modern end-capping, some residual silanol groups (-Si-OH) remain on the surface.[9] At a mid-range pH, these silanols can be deprotonated (-Si-O⁻) and interact ionically with the protonated form of your analyte, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.

  • Secondary Cause - pH Near pKa: If the mobile phase pH is close to the pKa of the benzoic acid group, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to a broadened or split peak.[3]

Troubleshooting Workflow for Peak Tailing:

Start Poor Peak Shape (Tailing) Check_pH Is Mobile Phase pH ~1.5-2 units below pKa? Start->Check_pH Check_Column Are you using a modern, high-purity, end-capped column? Check_pH->Check_Column Yes Adjust_pH Action: Lower mobile phase pH to 2.5-3.0 using Formic or Phosphoric Acid. Check_pH->Adjust_pH No Switch_Column Action: Switch to a column with advanced end-capping or a different stationary phase (e.g., Phenyl). Check_Column->Switch_Column No Good_Peak Symmetrical Peak Check_Column->Good_Peak Yes Adjust_pH->Good_Peak Switch_Column->Good_Peak

Caption: Troubleshooting logic for peak tailing of acidic analytes.

Q4: My retention time is drifting between injections. What are the likely causes?

A: Retention time (RT) instability is a serious issue that compromises peak identification and integration. It usually points to a lack of equilibrium in the system or a problem with the mobile phase delivery.[11]

  • Causality - Column Equilibration: Reversed-phase columns, especially those with polar-embedded or end-capped functionalities, can take a significant amount of time to fully equilibrate with the mobile phase. Insufficient equilibration is a common cause of RT drift at the beginning of a run sequence.

  • Causality - Mobile Phase Issues:

    • Inaccurate Composition: If your mobile phase is prepared by the HPLC pump (binary or quaternary gradient), malfunctioning proportioning valves can lead to an incorrect solvent mixture.[12]

    • Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates and pressure fluctuations.[13]

    • Evaporation: Volatile organic components (like methanol or acetonitrile) can evaporate over time, changing the mobile phase composition and increasing RT.

  • Causality - Temperature Fluctuations: Column temperature has a direct effect on retention. If the column compartment is not temperature-controlled, ambient lab temperature changes can cause RT to drift.[2]

Symptom Probable Cause Solution
Gradual increase in RT Mobile phase evaporation (organic component loss).Prepare fresh mobile phase; keep reservoir bottles loosely capped.
Gradual decrease in RT Column degradation or loss of stationary phase.Replace the column; use a guard column to extend lifetime.
Random, erratic RT Pump malfunction (leaks, check valves, proportioning valves).[14]Check for leaks, purge the pump, sonicate check valves, or call for service.
Drift at start of sequence Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of mobile phase before injecting.

Section 3: Detection (UV & LC-MS) Issues

Even with perfect separation, detection issues can lead to inconsistent quantification.

Q5: I am using LC-MS and my signal intensity is highly variable, especially in biological samples. What is the problem?

A: This is a classic symptom of matrix effects , the most significant challenge in quantitative LC-MS analysis.[15][16] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[17]

  • Causality - Ionization Competition: The electrospray ionization (ESI) source has a finite capacity for generating charged droplets. If a large amount of a matrix component co-elutes with your analyte, it can compete for charge, suppressing the signal of your analyte.[16]

  • Causality - Droplet Formation/Evaporation Changes: Matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and ion release, which in turn impacts signal intensity.

Diagram of Ion Suppression in LC-MS. cluster_0 HPLC Column cluster_1 MS Ion Source cluster_2 Mass Analyzer HPLC Analyte (A) Matrix (M) ESI ESI Droplet A⁺ M⁺ HPLC->ESI:f0 Co-elution MS Detector Signal ESI:f1->MS Suppressed Signal (Competition for Charge)

Sources

Technical Support Center: Optimizing Cell Permeability of N-(4-(difluoromethoxy)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-(difluoromethoxy)phenyl)anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its cell permeability. Given that N-(4-(difluoromethoxy)phenyl)anthranilic acid is a specialized derivative of anthranilic acid, this resource synthesizes established principles of drug permeability with specific considerations for its unique chemical structure.[1][2][3][4]

Our goal is to provide you with a comprehensive troubleshooting resource, complete with detailed protocols and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N-(4-(difluoromethoxy)phenyl)anthranilic acid, and why is cell permeability a concern?

A1: N-(4-(difluoromethoxy)phenyl)anthranilic acid is a derivative of anthranilic acid, a scaffold known for its diverse biological activities, including anti-inflammatory and potential anticancer properties.[1][2][3][5] Cell permeability is a critical factor for the efficacy of any potential drug, as it determines the extent to which the compound can cross cell membranes to reach its intracellular target. Poor permeability can lead to low bioavailability and reduced therapeutic effect.

Q2: How does the difluoromethoxy group impact the properties of the molecule?

A2: The difluoromethoxy (-OCF₂H) group is a valuable functional group in medicinal chemistry. It can enhance metabolic stability and modulate the lipophilicity of a compound.[6] The presence of the C-H bond in the difluoromethoxy group allows it to act as a hydrogen bond donor, which can influence interactions with biological targets.[7][8] Its electron-withdrawing nature can also affect the acidity (pKa) of the nearby carboxylic acid group, which in turn influences solubility and permeability at physiological pH.[9]

Q3: What are the initial steps to assess the cell permeability of this compound?

A3: A tiered approach is recommended. Start with a simple, high-throughput in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[10][11] If the compound shows promise, proceed to a more complex, cell-based assay like the Caco-2 permeability assay, which can provide insights into both passive and active transport mechanisms.[12][13][14]

Q4: My compound has low aqueous solubility. How can I accurately measure its permeability?

A4: Poor aqueous solubility is a common challenge.[12] For in vitro assays, you can use co-solvents like DMSO, but it's crucial to keep the final concentration low (typically <1%) to avoid damaging the cell monolayer or the artificial membrane.[15] Using highly sensitive detection methods like liquid chromatography-mass spectrometry (LC/MS) can allow for the use of lower, more soluble concentrations of your compound.[16]

Part 2: Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

Q: My compound shows very low Papp values in the PAMPA assay, suggesting poor passive diffusion. What could be the cause, and how can I improve it?

A: Scientific Rationale: The PAMPA assay measures a compound's ability to passively diffuse across a lipid membrane.[17] A low Papp value indicates that the compound has unfavorable physicochemical properties for passive transport, such as high polarity, high molecular weight, or low lipophilicity.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure that your compound is stable in the assay buffer and has not precipitated.

  • pH Modification: The ionization state of the carboxylic acid group on the anthranilic acid scaffold is pH-dependent. A lower pH in the donor compartment will increase the proportion of the neutral, more permeable form of the molecule. Experiment with a pH gradient across the membrane (e.g., pH 5.0 in the donor and pH 7.4 in the acceptor) to mimic the physiological conditions of the intestine.

  • Lipid Composition of the Artificial Membrane: The standard lipid composition in PAMPA kits may not be optimal for all compounds. Consider using different lipid compositions (e.g., with cholesterol or other phospholipids) to better mimic the specific cell membrane your compound needs to cross.

Issue 2: High Efflux Ratio in Caco-2 Assay

Q: In my bidirectional Caco-2 assay, the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio >2. What does this mean and what are my next steps?

A: Scientific Rationale: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[13][18] These transporters actively pump the compound out of the cell, reducing its net absorption.

Troubleshooting Steps:

  • Confirm with Efflux Pump Inhibitors: To identify the specific transporter involved, repeat the Caco-2 assay in the presence of known efflux pump inhibitors.[13]

    • Verapamil or Ketoconazole: For P-gp inhibition.

    • Ko143 or Fumitremorgin C: For BCRP inhibition. If the efflux ratio decreases significantly in the presence of an inhibitor, it confirms that your compound is a substrate for that specific transporter.

  • Structural Modification: If efflux is a major hurdle, medicinal chemistry efforts may be needed to modify the compound's structure to reduce its affinity for the efflux transporter. This could involve masking or removing the functional groups that are recognized by the transporter.

Issue 3: Low Compound Recovery in Cell-Based Assays

Q: I'm observing low overall recovery of my compound after the Caco-2 assay. Where could my compound be going, and how can I improve the recovery rate?

A: Scientific Rationale: Low compound recovery can be due to several factors, including poor solubility, non-specific binding to the assay plates, metabolism by the Caco-2 cells, or accumulation within the cell monolayer.[18]

Troubleshooting Steps:

  • Assess Non-Specific Binding: Peptides and some small molecules can bind to plastic surfaces.[19] Consider adding a low concentration of bovine serum albumin (BSA) to the receiver compartment to reduce non-specific binding.[19]

  • Evaluate Metabolic Stability: Caco-2 cells have some metabolic activity. To check if your compound is being metabolized, analyze the cell lysate and the receiver solution for the presence of metabolites using LC/MS.

  • Quantify Intracellular Accumulation: After the permeability experiment, lyse the Caco-2 cells and quantify the amount of compound that has accumulated inside the cells. High intracellular accumulation without significant transport to the basolateral side may indicate that the compound is getting "stuck" in the cells.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a starting point and may need to be optimized for your specific laboratory conditions and equipment.

Materials:

  • PAMPA plate with a lipid-coated filter (e.g., lecithin in dodecane)[17]

  • 96-well donor and acceptor plates

  • N-(4-(difluoromethoxy)phenyl)anthranilic acid stock solution in DMSO

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4)

  • Plate reader or LC/MS for quantification

Procedure:

  • Prepare Donor Solutions: Dilute the compound stock solution in PBS at the desired pH to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 1%.

  • Hydrate the PAMPA Membrane: Add PBS to the acceptor wells and place the lipid-coated filter plate on top. Incubate for 15-30 minutes.

  • Start the Assay: Remove the PBS from the acceptor wells and add fresh PBS. Add the donor solutions to the donor plate. Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubate: Incubate the PAMPA sandwich at room temperature for 4-16 hours.[11]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))

Where:

  • V_D = volume of donor well

  • V_A = volume of acceptor well

  • A = area of the membrane

  • t = incubation time

  • C_A(t) = compound concentration in the acceptor well at time t

  • C_eq = equilibrium concentration

Compound Papp (x 10⁻⁶ cm/s) Classification
Atenolol (Low Permeability Control)< 1Low
Propranolol (High Permeability Control)> 10High
N-(4-(difluoromethoxy)phenyl)anthranilic acidExperimental ValueTo be determined
Protocol 2: Caco-2 Bidirectional Permeability Assay

This is a more complex assay and requires experience in cell culture.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow for monolayer integrity testing

  • Efflux pump inhibitors (optional)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow leakage assay; permeability should be low.

  • Permeability Assay (A-B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Permeability Assay (B-A):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound in HBSS to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Incubate and sample from the apical side.

  • Quantify: Analyze the concentration of the compound in the collected samples.

Data Analysis:

Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

Part 4: Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Donor Solution (Compound in PBS) C Add Donor and Acceptor Solutions A->C B Hydrate PAMPA Membrane B->C D Incubate (4-16 hours) C->D E Quantify Compound Concentration D->E F Calculate Papp E->F

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Efflux_Concept cluster_cell Caco-2 Cell Monolayer Apical Apical Side (Gut Lumen) Basolateral Basolateral Side (Bloodstream) Apical->Basolateral Passive Permeation Basolateral->Apical Permeation & Efflux EffluxPump Efflux Pump (e.g., P-gp) Basolateral->EffluxPump EffluxPump->Apical Efflux Compound_A Compound Compound_A->Apical Apical Dosing (A-B) Compound_B Compound Compound_B->Basolateral Basolateral Dosing (B-A)

Caption: Conceptual diagram of a bidirectional Caco-2 assay to assess active efflux.

References

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available at: [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available at: [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development. Available at: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Research and Innovation. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]

  • Video: Bioavailability Enhancement: Drug Permeability Enhancement. JoVE. Available at: [Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega GmbH. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • Anthranilic acid analogues as pharmacophores for rational drug designing. ResearchGate. Available at: [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. Available at: [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]

  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

  • In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed. Available at: [Link]

  • Optimizing Peptide Permeability Assays. Resolian. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption. Books - The Royal Society of Chemistry. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc - YouTube. Available at: [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. PubMed. Available at: [Link]

  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. PMC - PubMed Central. Available at: [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Permeability of Epithelial/Endothelial Barriers in Transwells and Microfluidic Bilayer Devices. MDPI. Available at: [Link]

Sources

refinement of analytical techniques for 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical refinement of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid (DFMPABA). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common analytical challenges, presented in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methods are robust and reliable.

Section 1: General Considerations & Analyte Properties

This section covers foundational knowledge about DFMPABA that is critical for developing any analytical method. Understanding the molecule's inherent properties is the first step to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its analytical behavior?

A1: The structure of DFMPABA—containing a carboxylic acid group, a secondary amine linkage, and a difluoromethoxy group—presents several analytical considerations:

  • Acidity: The benzoic acid moiety (pKa typically ~4.2) means the molecule's overall charge is highly dependent on pH. In solutions with pH > 4.2, the carboxyl group will be deprotonated (anionic), increasing its polarity and water solubility. This is a critical parameter for reversed-phase HPLC method development.

  • UV Chromophore: The presence of two aromatic rings provides strong UV absorbance, making UV-Vis spectrophotometry a suitable detection method for techniques like HPLC.

  • Polarity and Lipophilicity: The molecule possesses both polar groups (carboxylic acid, amine) and a nonpolar difluoromethoxy-phenyl group. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • Thermal Stability: While generally stable, aromatic carboxylic acids can be susceptible to decarboxylation at very high temperatures.[1] This makes direct analysis by gas chromatography (GC) challenging without derivatization.

  • Hydrogen Bonding: The amine and carboxylic acid groups can act as both hydrogen bond donors and acceptors, which can lead to peak tailing in chromatography if not properly controlled with mobile phase additives.

Q2: How should I properly store solid DFMPABA and its solutions to prevent degradation?

A2: To ensure the integrity of your analytical standards and samples, follow these storage guidelines:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the secondary amine.[1] Discoloration (e.g., turning yellow or brown) can be an indicator of oxidative degradation.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials and store at 2-8°C. The stability in various organic solvents (e.g., acetonitrile, methanol) and aqueous buffers should be validated as part of your method development, as pH and solvent choice can impact stability.

Q3: What are the primary safety precautions when handling this compound?

A3: While specific toxicology data for DFMPABA is not widely published, it should be handled with the standard precautions for laboratory chemicals. Assume it is potentially hazardous. Use a chemical fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary workhorse for the analysis of DFMPABA for purity assessment, quantification, and stability studies.

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The amine group interacts with residual silanols on the silica-based column packing. 2. Column Overload: Injecting too much sample mass. 3. Mismatched Sample Solvent: Sample solvent is much stronger than the initial mobile phase.1. Modify Mobile Phase: Add a competitor for the active sites. A small amount of trifluoroacetic acid (TFA, 0.05-0.1%) can protonate the silanols. Alternatively, a low concentration of a basic modifier like triethylamine (TEA) can be used. 2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample mass. 3. Adjust Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting 1. Column Overload: Severe concentration overload. 2. Poor Column Installation: A void has formed at the column inlet.[2] 3. Temperature Mismatch: Sample is condensing on the column.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Re-install Column: Ensure the ferrule and tubing are properly seated. If the problem persists, the column may be damaged. 3. Use a Column Oven: Ensure the column is thermostatted to a stable temperature (e.g., 30 °C).
Split or Broad Peaks 1. Partially Blocked Frit: Contamination from the sample or mobile phase has blocked the inlet frit. 2. Column Void: A channel has formed in the stationary phase at the head of the column. 3. Injector Issue: The injector rotor seal may be worn, causing sample smearing.1. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (use with caution and consult the manufacturer's guide). 2. Replace Column: This is often an irreversible problem. 3. Perform Injector Maintenance: Replace the rotor seal and needle seat as per the manufacturer's recommended maintenance schedule.
No Peak Detected 1. Incorrect Wavelength: The UV detector is set to a wavelength where the analyte has no absorbance. 2. Sample Degradation: The analyte is not stable in the prepared solution. 3. System Leak: A leak in the flow path prevents the sample from reaching the detector.1. Run a UV-Vis Scan: Determine the λmax (wavelength of maximum absorbance) of DFMPABA in your mobile phase and set the detector accordingly. 2. Prepare Fresh Sample: Analyze immediately after preparation.[1] 3. Systematically Check for Leaks: Inspect all fittings from the injector to the detector.
Diagram: Troubleshooting HPLC Peak Asymmetry

The following decision tree illustrates a logical workflow for diagnosing and resolving common peak shape issues in HPLC.

HPLCTroubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) tailing_check Is the peak tailing? start->tailing_check reduce_conc 1. Reduce Sample Concentration 2. Re-evaluate Sample Solvent tailing_check->reduce_conc Yes fronting_split_check Is the peak fronting or split? tailing_check->fronting_split_check tailing_persists Tailing Persists? reduce_conc->tailing_persists add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) tailing_persists->add_modifier Yes tailing_persists->fronting_split_check No try_new_column Try a Different Column (e.g., end-capped, different pH range) add_modifier->try_new_column check_hardware 1. Check Column Installation 2. Inspect for Blockages fronting_split_check->check_hardware Yes hardware_persists Problem Persists? check_hardware->hardware_persists flush_column Reverse Flush Column (Use Caution!) hardware_persists->flush_column Yes success1 Problem Solved hardware_persists->success1 No replace_column Replace Column and/or Perform Injector Maintenance flush_column->replace_column

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Protocol: Starting HPLC Method for DFMPABA

This protocol provides a robust starting point for method development. It must be validated for your specific application.

  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Acetonitrile.

    • Rationale: Formic acid is a volatile buffer compatible with MS and helps to protonate the carboxylic acid, ensuring a consistent retention mechanism and improving peak shape.

  • Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 254 nm (Verify with a UV scan)
Gradient Program 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min.
  • Sample and Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of DFMPABA reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

    • Working Standard (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the 50:50 Acetonitrile:Water diluent.

    • Sample Preparation: Prepare samples in the same diluent to a similar target concentration.

  • System Suitability:

    • Inject the working standard five times.

    • The Relative Standard Deviation (RSD) for peak area and retention time should be < 2.0%.

    • The theoretical plates should be > 2000, and the tailing factor should be between 0.9 and 1.5.

Section 3: Mass Spectrometry (MS)

MS is essential for confirming the identity and structure of DFMPABA and for identifying any impurities or degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing DFMPABA by LC-MS?

A1: Electrospray Ionization (ESI) is the ideal technique. Given the presence of the acidic carboxylic acid and the basic secondary amine, DFMPABA can be readily ionized in both positive and negative modes.

  • Positive Mode (ESI+): The secondary amine is the most likely site of protonation. You would expect to see the protonated molecule [M+H]⁺.

  • Negative Mode (ESI-): The carboxylic acid will readily deprotonate to form [M-H]⁻.

  • Recommendation: Negative mode (ESI-) often provides a cleaner, more intense signal for acidic compounds and is an excellent starting point.

Q2: What are the expected mass-to-charge ratios (m/z) for the parent ion?

A2: The molecular formula for this compound is C₁₄H₁₁F₂NO₃.

  • Monoisotopic Mass: 291.0656 g/mol

  • Expected [M+H]⁺ (Positive Mode): m/z 292.0734

  • Expected [M-H]⁻ (Negative Mode): m/z 290.0577

Q3: What fragmentation patterns should I expect in MS/MS analysis?

A3: Tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways would likely involve cleavages at the C-N bond and loss of small molecules from the functional groups.

Precursor Ion Plausible Fragment Description
[M-H]⁻ (m/z 290.1)m/z 246.1Loss of CO₂ (44 Da) from the carboxylate anion.
[M-H]⁻ (m/z 290.1)m/z 120.0Cleavage yielding the deprotonated benzoic acid backbone.
[M+H]⁺ (m/z 292.1)m/z 274.1Loss of H₂O (18 Da) from the carboxylic acid.
[M+H]⁺ (m/z 292.1)m/z 120.0Cleavage yielding the protonated aniline fragment after rearrangement.

Section 4: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR)

Frequently Asked Questions (FAQs)

Q1: Can I analyze DFMPABA using Gas Chromatography (GC)?

A1: Direct analysis by GC is not recommended. The compound has a high molecular weight and multiple polar functional groups (carboxylic acid, amine), making it non-volatile and prone to thermal degradation in the hot GC inlet.[3] To analyze by GC, a derivatization step is required to mask the polar groups and increase volatility. A common approach is esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) followed by acylation of the amine.[4] However, HPLC is a much more direct and suitable technique.

Q2: What key signals should I look for in the ¹H NMR spectrum of DFMPABA?

A2: While a full spectral assignment requires experimental data, you can predict the key regions for proton signals based on the structure:

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm). This signal may be absent if using a deuterated solvent that allows for proton exchange, like D₂O or CD₃OD.

  • Amine Proton (-NH-): A broad singlet, its position is variable and depends on solvent and concentration.

  • Aromatic Protons: Multiple signals (doublets, triplets) in the aromatic region (approx. 6.5-8.5 ppm). The specific splitting patterns will depend on the substitution on both phenyl rings.

  • Difluoromethoxy Proton (-OCHF₂): A characteristic triplet (due to coupling with the two fluorine atoms) typically found between 6.0 and 7.5 ppm.

Diagram: General Analytical Workflow

This diagram outlines a typical workflow for the complete analysis of a DFMPABA sample.

AnalyticalWorkflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample_receipt->sample_prep hplc_analysis HPLC-UV Analysis (Purity & Assay) sample_prep->hplc_analysis lcms_analysis LC-MS Analysis (Identity Confirmation) sample_prep->lcms_analysis nmr_analysis NMR Analysis (Structural Elucidation) sample_prep->nmr_analysis data_processing Data Processing & Integration hplc_analysis->data_processing lcms_analysis->data_processing nmr_analysis->data_processing final_report Final Report & Certificate of Analysis data_processing->final_report

Sources

strategies to reduce off-target effects of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid and its analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking required to navigate one of the most common challenges in drug discovery: off-target effects. This compound, a derivative of anthranilic acid, belongs to a class of molecules known for their potential polypharmacology. Understanding and mitigating unintended molecular interactions is paramount to advancing your research with confidence and precision.

This center is structured as a series of frequently asked questions and troubleshooting guides. We will delve into predictive methods, experimental validation, and medicinal chemistry strategies to enhance the selectivity of your compound.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the likely primary and off-targets of this compound?

Answer:

Based on its structural similarity to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), the primary targets of this compound are likely the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are central to the inflammatory pathway by converting arachidonic acid into prostaglandins.[1]

However, the fenamate scaffold is known to be promiscuous, leading to a range of potential off-target interactions that can complicate experimental results and contribute to toxicity. The causality behind this lies in the molecule's physicochemical properties and its ability to fit into various binding pockets.

Potential Off-Targets Include:

  • Chloride Channels: Niflumic acid, a close structural analog, is a known modulator of chloride channels, including the CLC-1 channel in skeletal muscle and calcium-activated chloride channels (CaCCs). This interaction is separate from its anti-inflammatory effects and can influence cellular excitability.

  • GABA-A Receptors: Some NSAIDs, including fenamates, have been shown to modulate GABA-A receptor function, which can lead to neurological side effects.[4]

  • Kinases: While not the primary targets, many small molecules can interact with the ATP-binding site of various kinases due to structural conservation across the kinome.[5][6] This can lead to unexpected effects on signaling pathways.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some NSAIDs are known to activate PPARs, which are nuclear receptors involved in metabolism and inflammation.

Understanding this potential for polypharmacology is the first critical step in designing experiments and interpreting your data correctly.

Q2: My phenotypic screen is showing unexpected or contradictory results. How can I determine if off-target effects are the cause?

Answer:

This is a classic and critical research problem. An unexpected phenotype is a red flag that your compound may not be acting solely through its intended target. A systematic approach is required to de-risk your findings. The workflow below outlines a logical progression from observation to confirmation.

Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis Generation (In Silico) cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Resolution A Unexpected Phenotype Observed (e.g., toxicity, altered signaling) B Computational Off-Target Prediction (Similarity Search, Docking, ML) A->B Formulate Hypothesis D Orthogonal Assays (e.g., target knockout/knockdown) A->D Test Target Necessity C Target Engagement Assays (CETSA, Chemoproteomics) B->C Prioritize Targets for Validation E Data Interpretation: Is phenotype linked to on-target or off-target? C->E D->E F Medicinal Chemistry Optimization (Improve Selectivity) E->F If Off-Target Driven

Caption: Troubleshooting workflow for unexpected phenotypes.

Step-by-Step Troubleshooting:

  • Hypothesis Generation (In Silico): Before committing to resource-intensive experiments, leverage computational tools to predict likely off-targets. This is covered in detail in Q3 .

  • Orthogonal Target Validation: Use a method independent of your small molecule to replicate the phenotype. For example, use CRISPR-Cas9 or siRNA to knock down your intended primary target.[7] If the phenotype disappears, it provides strong evidence that the effect is on-target. If the phenotype persists, it is likely off-target.

  • Dose-Response Analysis: Carefully re-evaluate the dose-response curve. Do the phenotypic effects occur at concentrations consistent with the compound's potency against its primary target? A large discrepancy may suggest an off-target mechanism.

  • Experimental Target Engagement: Directly measure if your compound binds to the predicted off-targets in a cellular context. This crucial step provides direct evidence and is detailed in Q4 .

Q3: How can I computationally predict potential off-targets for my compound?

Answer:

Computational prediction is a cost-effective first step to generate testable hypotheses about off-target interactions. These methods leverage vast databases of known compound-protein interactions.[8][9][10] An integrated approach using multiple algorithms is most effective.[10]

Recommended Computational Strategies:

StrategyPrincipleKey OutputsRationale & Causality
2D Chemical Similarity Compares the 2D structure of your compound to databases of molecules with known biological activities (e.g., ChEMBL, PubChem).List of similar compounds and their known targets.The "guilt-by-association" principle. Structurally similar molecules often share biological targets. This is a fast and effective initial screen.
Pharmacophore Searching Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) and searches for proteins with binding pockets that match this pharmacophore.A ranked list of potential protein targets.Focuses on the key interaction features rather than the entire chemical scaffold, allowing for the identification of targets for structurally novel compounds.
Molecular Docking Simulates the binding of your compound into the 3D crystal structures of a large panel of proteins (e.g., kinases, GPCRs).Binding poses and predicted binding affinity scores for numerous potential off-targets.Provides a structure-based assessment of binding feasibility and can help prioritize hits from other methods. It explains the "how" of a potential interaction.
Machine Learning (ML) Models Uses algorithms trained on massive datasets of structure-activity relationships to predict interactions.[8][11]A probability score for interaction with thousands of potential targets.Can identify complex patterns that are not obvious from simple similarity or docking, leading to novel and non-obvious off-target predictions.[11]

A typical computational workflow involves using 2D similarity as a broad first pass, followed by docking or ML-based approaches to refine and rank the initial list of potential off-targets for subsequent experimental validation.

Q4: What experimental approaches can I use to validate on-target and off-target engagement?

Answer:

Computational predictions are only hypotheses. Experimental validation is essential to confirm whether your compound physically interacts with a target in a relevant biological system (e.g., live cells or tissues).[12][13][14] The choice of method depends on the required throughput, available resources, and whether you need an unbiased, proteome-wide view.

Comparison of Key Target Engagement Methods:

MethodPrincipleThroughputKey Outputs
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a protein, increasing its melting temperature. Changes in soluble protein abundance after a heat shock are measured.[12]Low to MediumTarget engagement confirmation and apparent binding affinity in cells or tissues.
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a bead (or a clickable probe is used) to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.LowIdentification of direct and indirect binding partners.
Kinase Profiling Panels The compound is screened against a large panel of recombinant kinases (e.g., >400) in biochemical assays.HighA selectivity profile showing IC50 values against a wide range of kinases.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of an entire enzyme family to measure changes in target activity upon compound treatment.[12]MediumMeasures target engagement and selectivity across an enzyme family in a native biological system.
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method because it is "label-free"—it does not require modification of your compound—and it measures target engagement in a physiological context.[12]

Objective: To determine if this compound engages with a predicted target protein in intact cells.

CETSA_Workflow A 1. Cell Culture & Treatment Grow cells to confluence. Treat with Vehicle or Compound. B 2. Heating Aliquot cell suspensions. Heat aliquots across a temperature gradient (e.g., 40°C to 64°C). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins. B->C D 4. Separation Centrifuge to pellet precipitated proteins. Collect the supernatant (soluble fraction). C->D E 5. Analysis Analyze soluble protein levels by Western Blot or Mass Spectrometry. D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Preparation: Culture your cell line of interest to ~80-90% confluency.

  • Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Treat the cell suspension with your compound at various concentrations (e.g., 0.1 µM to 30 µM) or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient for 3 minutes (e.g., from 40°C to 64°C). Include a non-heated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant using Western Blotting or quantitative mass spectrometry (proteomics).

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Q5: What medicinal chemistry strategies can be employed to improve the selectivity of this compound?

Answer:

Once off-target interactions have been confirmed, medicinal chemistry is employed to rationally design new analogs with improved selectivity.[15][16] The goal is to weaken binding to the off-target(s) while maintaining or improving affinity for the primary target. This often involves exploiting subtle differences in the topology and amino acid composition of the respective binding pockets.[6]

MedChem_Strategies cluster_0 Key Strategies A Parent Compound B Structure-Based Design A->B Requires 3D structure of target & off-target C Increase Steric Hindrance A->C Add bulky groups to clash with off-target pocket D Exploit Unique Residues A->D Form new interactions (H-bonds, salt bridges) with target-specific residues E Rigidification/Conformational Locking A->E Reduce conformational flexibility to favor binding to primary target

Caption: Core medicinal chemistry strategies for improving selectivity.

Actionable Medicinal Chemistry Approaches:

StrategyRationale & CausalityExample Application
Structure-Based Design If crystal structures of your compound bound to both the on-target and off-target are available, you can directly visualize the key interactions. This allows for the rational design of modifications that disrupt binding to the off-target.Observe that a key hydrogen bond is formed in the off-target but not the on-target. Synthesize an analog where the hydrogen bond donor is removed or replaced.
Exploit the "Gatekeeper" Residue (for Kinases) Many kinase off-targets can be eliminated by exploiting the size of the "gatekeeper" residue at the back of the ATP pocket. Adding a bulky substituent to your inhibitor will cause a steric clash with kinases that have a large gatekeeper (e.g., methionine), while being tolerated by kinases with a small gatekeeper (e.g., threonine).[5]Add a cyclopropyl or tert-butyl group to the phenyl ring, directed towards the gatekeeper position.
Rigidification Flexible molecules can adopt multiple conformations to fit into different binding pockets. By "locking" the molecule into a conformation that is optimal for the primary target but suboptimal for off-targets, selectivity can be enhanced.[15]Introduce a ring system or a double bond to reduce the number of rotatable bonds, such as cyclizing the linker between the two aromatic rings.
Disrupting Water Networks Displacing highly ordered water molecules from a binding pocket can be entropically favorable. If the on- and off-targets have different water networks, designing a molecule to selectively disrupt one can improve specificity.[15]Add a substituent that physically displaces a key water molecule in the off-target's active site, a modification that is not accommodated by the on-target.

The most effective approach often involves synthesizing a small library of analogs based on these principles and then screening them for both on-target potency and off-target activity to identify candidates with an improved selectivity window.

References
  • Barret, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Robers, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]

  • Barret, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Robers, M. B. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Zhang, T., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Barret, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Aay N. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Luo, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. [Link]

  • Vidal, D., et al. (2011). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]

  • Lomenick, B. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]

  • Al-Harbi, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. ResearchGate. [Link]

  • Abed, J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. PubMed Central. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Ghafouri, H., et al. (2025). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. PubMed Central. [Link]

  • WJBPHS. (2023). Target identification and validation in research. WJBPHS. [Link]

  • AJMC. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]

  • Kalgutkar, A. S., et al. (2011). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. [Link]

  • Ghafouri, H., et al. (2025). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. Oak Ridge National Laboratory. [Link]

  • Semantic Scholar. (1971). Pharmacological studies on niflumic acid in comparison with anthranilic anti-inflammatory drugs II. Semantic Scholar. [Link]

  • Liantonio, A., et al. (2006). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. National Institutes of Health. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Wang, D. S., et al. (2015). Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats. PubMed Central. [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. PubMed. [Link]

Sources

Validation & Comparative

Confirming the Biological Target of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic Acid: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unambiguous identification and validation of a compound's biological target is a cornerstone of its preclinical characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological target of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, a structural analog of the well-established non-steroidal anti-inflammatory drug (NSAID), mefenamic acid. By leveraging a suite of orthogonal experimental approaches, we can build a robust body of evidence to definitively establish the mechanism of action of this compound, moving beyond presumption to empirical validation.

Introduction: The Imperative of Target Validation

This compound belongs to the fenamate class of NSAIDs. The widely accepted mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1][2] However, a rigorous scientific approach demands empirical confirmation of this presumed target and a thorough investigation of potential off-target interactions that could contribute to the compound's overall pharmacological profile, including its therapeutic efficacy and adverse effects. This guide will compare and contrast several state-of-the-art methodologies for achieving this critical target validation.

The Prostaglandin Synthesis Pathway: The Central Role of COX Enzymes

To understand the primary hypothesis for the target of this compound, it is essential to visualize its place within the prostaglandin synthesis pathway.

prostaglandin_pathway cluster_inhibition Site of Action for NSAIDs Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Cleavage Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Oxygenation PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins COX->PGH2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Vasodilation Vasodilation Prostacyclins->Vasodilation

Caption: The Prostaglandin Synthesis Pathway and the Role of COX Enzymes.

This pathway illustrates how arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H2, the precursor for various pro-inflammatory and homeostatic prostanoids. NSAIDs are known to exert their effects by inhibiting the activity of COX-1 and COX-2.

Comparative Methodologies for Target Validation

A multi-pronged approach is essential for robust target validation. The following sections detail a comparison of key experimental strategies, from initial biochemical confirmation to in-cell target engagement and unbiased screening for off-target effects.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

The most direct method to test the hypothesis that this compound targets COX enzymes is through in vitro enzyme inhibition assays. These assays quantify the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes.

cox_inhibition_workflow start Start prepare_reagents Prepare Reagents: - Purified COX-1/COX-2 - Arachidonic Acid (Substrate) - Test Compound - Assay Buffer start->prepare_reagents dispense_reagents Dispense Reagents into 96-well plate prepare_reagents->dispense_reagents pre_incubation Pre-incubate Enzyme with Test Compound dispense_reagents->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Prostaglandin Product (e.g., PGE2) via ELISA or LC-MS stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro COX inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • This compound

  • Reference compounds: Mefenamic acid, Ibuprofen (non-selective), Celecoxib (COX-2 selective)[3]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, diluted enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme. This step is crucial for time-dependent inhibitors.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction using a suitable reagent (e.g., a solution of hydrochloric acid).

  • Detection: Quantify the amount of PGE2 produced using a competitive EIA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
This compound To be determinedTo be determinedTo be determined
Mefenamic Acid~40 nM[4][5]~3 µM[4][5]~0.013
Ibuprofen~13 µM[2]~370 µM[2]~0.035
Celecoxib~15 µM[6]~40 nM[3]~375

Note: IC50 values can vary depending on the specific assay conditions.

Expertise & Experience: The choice of purified recombinant human enzymes is critical for clinical relevance. The pre-incubation step is included to account for potentially slow-binding inhibitors. Comparing the novel compound's IC50 values and selectivity index to well-characterized NSAIDs provides a clear benchmark for its activity and potential for gastrointestinal side effects (associated with COX-1 inhibition). A lower selectivity index indicates less selectivity for COX-2.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not confirm that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess target engagement in intact cells.[7] The principle behind CETSA is that the binding of a ligand to its target protein often increases the protein's thermal stability.[8][9]

cetsa_workflow start Start cell_culture Culture relevant cells (e.g., expressing COX-2) start->cell_culture compound_treatment Treat cells with Test Compound or Vehicle cell_culture->compound_treatment heat_shock Heat cells at a range of temperatures compound_treatment->heat_shock cell_lysis Lyse cells and separate soluble and aggregated proteins heat_shock->cell_lysis protein_detection Detect soluble target protein (e.g., Western Blot, ELISA) cell_lysis->protein_detection data_analysis Generate melting curves and determine thermal shift (ΔTm) protein_detection->data_analysis end End data_analysis->end

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Objective: To determine if this compound binds to and stabilizes COX-2 in intact cells.

Materials:

  • Cell line expressing COX-2 (e.g., LPS-stimulated macrophages or a COX-2 overexpressing cell line)

  • This compound

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., Tris buffer with protease inhibitors; for membrane proteins like COX, a mild detergent may be necessary)[10][11]

  • Antibodies specific for COX-2

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with a high concentration of this compound or vehicle for a defined period.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of soluble COX-2 in the supernatant from each temperature point by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble COX-2 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Trustworthiness: The inclusion of a vehicle control is paramount to ensure that any observed thermal shift is due to the specific binding of the compound and not a non-specific effect. The choice of lysis buffer is critical; for membrane-associated proteins like COX, optimization is necessary to ensure efficient lysis without disrupting the native protein structure.[12][13]

Affinity Chromatography-Mass Spectrometry: Unbiased Target Identification

To complement the hypothesis-driven approaches, an unbiased method like affinity chromatography coupled with mass spectrometry (MS) can be employed to identify the binding partners of this compound from a complex cellular lysate.

affinity_chrom_workflow start Start immobilize_compound Immobilize Test Compound on a solid support (beads) start->immobilize_compound prepare_lysate Prepare cell lysate immobilize_compound->prepare_lysate incubation Incubate immobilized compound with cell lysate prepare_lysate->incubation wash_beads Wash beads to remove non-specific binders incubation->wash_beads elute_proteins Elute bound proteins wash_beads->elute_proteins protein_id Identify eluted proteins by Mass Spectrometry elute_proteins->protein_id data_analysis Analyze data to identify specific binding partners protein_id->data_analysis end End data_analysis->end

Caption: Workflow for affinity chromatography-mass spectrometry.

Objective: To identify the proteins that specifically bind to this compound in a cellular context.

Materials:

  • This compound with a linker for immobilization

  • Affinity chromatography beads (e.g., NHS-activated sepharose)

  • Cell lysate from a relevant cell line

  • Wash buffers with varying stringency

  • Elution buffer (e.g., high salt, low pH, or a solution of the free compound)

  • Mass spectrometer

Procedure:

  • Compound Immobilization: Covalently attach the linker-modified compound to the affinity beads.

  • Lysate Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins. This is a critical step to reduce background and identify high-affinity interactions.

  • Elution: Elute the specifically bound proteins from the beads. Competitive elution with an excess of the free compound is a highly specific method.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis: Compare the identified proteins from the compound-coupled beads to those from control beads (without the immobilized compound) to identify specific binders.

Expertise & Experience: The design of the linker is crucial to ensure that the pharmacophore of the compound remains accessible for protein binding. The washing and elution conditions must be carefully optimized to balance the removal of non-specific binders with the retention of true interactors.[14]

Kinome Profiling: Assessing Off-Target Kinase Interactions

While the primary target is likely a COX enzyme, many small molecules exhibit polypharmacology by interacting with multiple protein targets, particularly protein kinases. Kinome profiling provides a broad assessment of a compound's selectivity by screening it against a large panel of kinases.

Including kinome profiling in the target validation workflow is crucial for a comprehensive safety and efficacy assessment. Unintended inhibition of kinases can lead to off-target toxicities or, in some cases, unexpected therapeutic benefits. Given that some NSAIDs have been reported to have effects on cellular signaling pathways, assessing the kinome-wide selectivity of a new analog is a prudent step.

Procedure: Kinome profiling is typically performed as a service by specialized companies. The general process involves:

  • Submitting the compound of interest.

  • The service provider screens the compound at one or more concentrations against a large panel of purified kinases.

  • The activity of each kinase is measured, and the percent inhibition by the compound is calculated.

  • The results are provided as a "kinome map" or a list of inhibited kinases.

Interpretation: The results will reveal if this compound has any significant off-target activity against protein kinases. Any identified "hits" would require further validation to confirm their biological relevance. While no specific kinome profiling data for this exact compound is publicly available, this approach is a standard in modern drug discovery to proactively identify potential liabilities and opportunities.

Conclusion: A Weight-of-Evidence Approach

By starting with direct biochemical assays to test the primary hypothesis of COX inhibition, followed by cellular target engagement studies like CETSA® to confirm interaction in a physiological context, and complemented by unbiased approaches such as affinity chromatography-MS and broad off-target profiling like kinome screening, researchers can build a comprehensive and compelling target validation package. This weight-of-evidence approach is fundamental to advancing a compound through the drug discovery pipeline with a high degree of confidence in its mechanism of action.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • PubMed. (n.d.). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (n.d.). Structures of SC-560 and celecoxib. Retrieved from [Link]

  • ACS Publications. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1954–1963.
  • PubMed. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. Retrieved from [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • National Center for Biotechnology Information. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7211–7219.
  • Taylor & Francis Online. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ACS Publications. (2004). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 47(10), 2587–2598.
  • Microbioz India. (2023). Mastering Affinity Chromatography: Techniques and Troubleshooting. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(1), 87–96.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7211–7219.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • StatPearls. (n.d.). COX Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • AJMC. (n.d.). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 908906.
  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. The Journal of biological chemistry, 288(45), 32594–32604.
  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

Comparative Efficacy Analysis of Novel Phenylamino Benzoic Acid Derivatives and Established PDE4 Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction: The Pivotal Role of PDE4 Inhibition in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells.[1] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, a key second messenger that subsequently activates Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately results in the suppression of a wide array of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and leukotrienes, while simultaneously upregulating anti-inflammatory cytokines like IL-10.[2] This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, from chronic obstructive pulmonary disease (COPD) and psoriasis to atopic dermatitis.[3][4]

Currently, several PDE4 inhibitors have gained regulatory approval and are in clinical use, including roflumilast, apremilast, and crisaborole. While these agents have demonstrated significant therapeutic benefit, the quest for novel PDE4 inhibitors with improved efficacy, selectivity, and tolerability remains a key focus of pharmaceutical research. This guide provides a comparative framework for evaluating the efficacy of emerging chemical entities against these established benchmarks.

While a direct comparative efficacy analysis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid is not feasible due to the absence of publicly available data on its PDE4 inhibitory activity, this guide will utilize a structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid , and other benzoic acid derivatives as a case study to delineate the principles and methodologies for such a comparison. Research into novel benzoic acid ester derivatives has identified them as potent PDE4 inhibitors, highlighting the therapeutic potential of this chemical scaffold.

The PDE4 Signaling Pathway: A Target for Therapeutic Intervention

The canonical PDE4 signaling pathway is a cornerstone of inflammatory cell regulation. Its inhibition offers a powerful lever to modulate the immune response.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention GPCR GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Conversion AMP AMP cAMP->AMP Hydrolysis PKA PKA (inactive) cAMP->PKA Activation PDE4 PDE4 PDE4->cAMP Degradation PDE4->AMP PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylation CREB_P pCREB CREB->CREB_P Gene_Transcription Gene Transcription CREB_P->Gene_Transcription Modulation Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, ILs) Anti_Inflammatory_Mediators Anti-inflammatory Mediators (IL-10) Gene_Transcription->Inflammatory_Mediators Downregulation Gene_Transcription->Anti_Inflammatory_Mediators Upregulation Inhibitor PDE4 Inhibitor (e.g., this compound) Inhibitor->PDE4 Inhibition

Caption: The PDE4 signaling cascade and the point of therapeutic intervention.

Comparative Efficacy Benchmarking: Key Parameters and Methodologies

A rigorous comparison of a novel compound to established PDE4 inhibitors necessitates a multi-tiered approach, encompassing biochemical assays, cell-based functional assays, and in vivo disease models.

Biochemical Potency: The IC50 Determination

The half-maximal inhibitory concentration (IC50) is the foundational metric of a compound's potency. It quantifies the concentration of the inhibitor required to reduce the enzymatic activity of PDE4 by 50%.

Experimental Protocol: PDE4 Enzyme Inhibition Assay

This protocol outlines a typical fluorescence polarization (FP)-based assay for determining the IC50 of a test compound against a specific PDE4 isoform (e.g., PDE4B).

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled cAMP)

  • Anti-cAMP antibody

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Test compound (e.g., this compound) and reference inhibitors (Roflumilast, Apremilast)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only for positive and negative controls.

  • Enzyme Addition: Add 10 µL of recombinant PDE4B enzyme solution to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 8 µL of the FAM-cAMP substrate solution to all wells.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the anti-cAMP antibody solution to all wells to stop the reaction and initiate the FP signal.

  • Signal Reading: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)
This compound Data Not AvailableData Not Available
Roflumilast0.81.3
Apremilast74110
Crisaborole490-

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

Cellular Activity: Quantifying cAMP Accumulation

Demonstrating that a compound can effectively increase intracellular cAMP levels in a cellular context is a critical validation step.

Experimental Protocol: Cellular cAMP Assay

This protocol describes a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology to measure cAMP levels in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

  • Isolated human PBMCs

  • Cell culture medium (e.g., RPMI-1640)

  • Forskolin (an adenylate cyclase activator)

  • Test compound and reference inhibitors

  • HTRF cAMP assay kit

  • 384-well white microplates

Procedure:

  • Cell Plating: Seed PBMCs into a 384-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Add the test compound and reference inhibitors at various concentrations to the cells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Stimulation: Add forskolin to all wells to stimulate cAMP production and incubate for a further 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and perform the HTRF cAMP detection according to the manufacturer's instructions.

  • Signal Reading: Read the HTRF signal on a compatible plate reader.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve and determine the EC50 value for each compound.

In Vivo Efficacy: Disease Model Application

The ultimate test of a novel PDE4 inhibitor is its ability to ameliorate disease in a relevant animal model. For inflammatory conditions, a common model is lipopolysaccharide (LPS)-induced pulmonary inflammation in rodents.

Experimental Protocol: LPS-Induced Neutrophilia in Mice

Animals:

  • Male BALB/c mice (8-10 weeks old)

Procedure:

  • Compound Administration: Administer the test compound or reference inhibitor (e.g., roflumilast) to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • LPS Challenge: After a predetermined time, challenge the mice with an intranasal or intratracheal instillation of LPS.

  • Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage to collect lung inflammatory cells.

  • Cell Counting and Differentiation: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, etc.).

  • Data Analysis: Calculate the percentage and absolute number of neutrophils in the BAL fluid and compare the effects of the test compound to the vehicle and reference inhibitor groups.

Workflow for Comparative Efficacy Assessment

The logical flow of experiments is crucial for a comprehensive evaluation of a novel PDE4 inhibitor.

Efficacy_Workflow Start Novel Compound (e.g., this compound) Biochemical_Assay Biochemical Assay (PDE4 IC50) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (cAMP Accumulation) Biochemical_Assay->Cellular_Assay Potent & Selective? In_Vivo_Model In Vivo Model (LPS-Induced Inflammation) Cellular_Assay->In_Vivo_Model Cellularly Active? Data_Comparison Comparative Data Analysis vs. Known Inhibitors In_Vivo_Model->Data_Comparison Efficacious in vivo? Conclusion Efficacy Profile and Therapeutic Potential Data_Comparison->Conclusion

Caption: A streamlined workflow for assessing the comparative efficacy of a novel PDE4 inhibitor.

Conclusion and Future Directions

The development of novel PDE4 inhibitors with superior therapeutic profiles is an ongoing endeavor. While a direct comparison of This compound to established PDE4 inhibitors is not possible with the current data, the methodologies outlined in this guide provide a robust framework for such an evaluation. The promising anti-fibrotic activity of the structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid , in pre-clinical models of lung disease suggests that this chemical class warrants further investigation for its potential role in modulating inflammatory pathways. Future studies should focus on synthesizing and profiling compounds like This compound through the systematic workflow described herein to elucidate their potential as next-generation anti-inflammatory therapeutics.

References

  • Armani, E., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(3), 793-816. [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Patsnap. (2024). What is the mechanism of Roflumilast? Patsnap Synapse. [Link]

  • GoodRx. (n.d.). Popular Pde4 Inhibitors List, Drug Prices and Medication Information. GoodRx. [Link]

  • Schafer, P. H. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology, 83(12), 1583-1590. [Link]

  • Vertex Pharmaceuticals. (n.d.). Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. EUCRISA HCP. [Link]

  • Zhang, X., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6211. [Link]

  • Issa, Z., et al. (2024). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology, 17(1), 12-15. [Link]

  • AstraZeneca. (n.d.). DALIRESP® (roflumilast) Mechanism of Action | For HCPs. Daliresp HCP. [Link]

  • Amgen. (n.d.). Mechanism of Action (MOA) | Otezla® (apremilast) HCP. Otezla HCP. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of N-(4-(difluoromethoxy)phenyl)anthranilic Acid's In Vitro Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both critical and complex. This guide provides an in-depth technical framework for the in vivo validation of N-(4-(difluoromethoxy)phenyl)anthranilic acid, a novel anthranilic acid derivative. Drawing upon established methodologies and comparative data from structurally related fenamates, such as Niflumic Acid and Mefenamic Acid, we will explore the experimental choices necessary to robustly assess the translational potential of this compound.

The core of this guide is built on the principle of self-validating systems, ensuring that each experimental step is designed to provide clear, interpretable, and actionable data. We will delve into the causality behind the selection of specific in vivo models and analytical endpoints, grounded in the presumed in vitro anti-inflammatory profile of our target compound.

From the Benchtop: Summarizing the In Vitro Profile

N-(4-(difluoromethoxy)phenyl)anthranilic acid belongs to the fenamate class of compounds, which are known non-steroidal anti-inflammatory drugs (NSAIDs). Its in vitro characterization suggests a potent anti-inflammatory profile, hypothesized to be mediated through multiple mechanisms.

Presumed In Vitro Activities of N-(4-(difluoromethoxy)phenyl)anthranilic acid:

In Vitro AssayPredicted OutcomeMechanistic ImplicationComparative Compounds
Cyclooxygenase (COX-1/COX-2) Inhibition AssayInhibition of both COX-1 and COX-2, with potential selectivity.Reduction of prostaglandin synthesis, a key driver of inflammation and pain.Mefenamic Acid[1][2], Niflumic Acid[3]
Lipopolysaccharide (LPS)-stimulated Cytokine Release in MacrophagesDecreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).Modulation of key inflammatory signaling pathways (e.g., NF-κB).Mefenamic Acid, Niflumic Acid
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) Inhibition AssayInhibition of FUBP1-FUSE interaction.Downregulation of c-Myc and upregulation of p21, suggesting potential anti-proliferative effects in inflammatory conditions.[4][5]Other Anthranilic Acid Derivatives[4][5]
Ion Channel Modulation (e.g., Chloride Channels)Potential modulation of chloride channel conductance.Alteration of cellular excitability and fluid secretion, relevant in specific inflammatory contexts.Niflumic Acid[6][7]

This multifaceted in vitro profile necessitates a carefully designed in vivo validation strategy to determine which of these mechanisms translate to a therapeutic effect in a whole-organism system.

The In Vivo Proving Ground: Experimental Design and Rationale

The transition from in vitro to in vivo is a critical step to understand the pharmacokinetics, efficacy, and safety of a compound.[8][9] The following experimental workflow is designed to systematically evaluate N-(4-(difluoromethoxy)phenyl)anthranilic acid.

signaling_pathway cluster_pathways Cellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Arachidonic_Acid Arachidonic Acid Carrageenan->Arachidonic_Acid releases COX COX-1/COX-2 Arachidonic_Acid->COX NF_kB NF-κB TLR4->NF_kB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines induces transcription Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Compound N-(4-(difluoromethoxy)phenyl) anthranilic acid Compound->NF_kB inhibits Compound->COX inhibits

Caption: Putative Anti-Inflammatory Signaling Pathways Modulated by the Compound.

Conclusion

The in vivo validation of N-(4-(difluoromethoxy)phenyl)anthranilic acid requires a multi-faceted approach that systematically interrogates its presumed in vitro activities in relevant physiological and pathological contexts. By employing a tiered strategy of acute and chronic inflammation models, and by directly comparing its performance against established fenamates, researchers can build a comprehensive and robust data package. This structured, hypothesis-driven approach is essential for making informed decisions in the drug development pipeline and for ultimately determining the therapeutic potential of this promising new chemical entity. The successful translation of in vitro findings to in vivo efficacy is the cornerstone of developing novel therapeutics that can address unmet medical needs in inflammatory diseases.

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). [Link]

  • Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(3), 1-8. [Link]

  • Chaudhary, S. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Eze, F.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-11. [Link]

  • Joo, Y., et al. (2006). Mefenamic acid shows neuroprotective effects and improves cognitive impairment in in vitro and in vivo Alzheimer's disease models. Molecular Pharmacology, 69(1), 76-84. [Link]

  • Lecante, L., et al. (2019). Niflumic Acid Reverses Airway Mucus Excess and Improves Survival in the Rat Model of Steroid-Induced Pneumocystis Pneumonia. Frontiers in Immunology, 10, 1511. [Link]

  • Kovala-Demertzi, D., et al. (2009). Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 742-752. [Link]

  • Kovala-Demertzi, D., et al. (2009). Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II). PubMed, 24(3), 742-52. [Link]

  • Al-Ghananeem, A. M., et al. (2023). The Toxicity and Therapeutic Efficacy of Mefenamic Acid and its Hydroxyethyl Ester in Mice: In Vivo Comparative Study: A promising Drug Derivative. ResearchGate. [Link]

  • Al-Ghananeem, A. M., et al. (2017). In vitro characterization and in vivo performance of mefenamic acid-sodium diethyldithiocarbamate based liposomes. Brazilian Journal of Pharmaceutical Sciences, 53(3). [Link]

  • Liantonio, A., et al. (2007). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology, 150(2), 235-245. [Link]

  • Cousin, J. L., & Motais, R. (1979). Inhibition of anion permeability by amphiphilic compounds in human red cell: evidence for an interaction of niflumic acid with the band 3 protein. Biochimica et Biophysica Acta, 557(2), 389-397. [Link]

  • Phadke, M. S., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(23), 15826-15843. [Link]

  • Szymańska-Góral, M., et al. (2024). Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. International Journal of Molecular Sciences, 25(20), 12224. [Link]

  • Zhang, W., et al. (2015). Niflumic acid exhibits anti-tumor activity in nasopharyngeal carcinoma cells through affecting the expression of ERK1/2 and the activity of MMP2 and MMP9. International Journal of Clinical and Experimental Pathology, 8(9), 9990-10001. [Link]

  • Phadke, M. S., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. PubMed, 65(23), 15826-15843. [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey from discovery to a marketed drug product is underpinned by a series of critical analytical tests that ensure identity, strength, quality, purity, and potency. When an analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity.[1][2] This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, a novel therapeutic candidate.

This document will delve into a comparative analysis of two robust analytical techniques: a traditional High-Performance Liquid Chromatography (HPLC) method with UV detection and a more modern Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) method. The principles and protocols described herein are grounded in the latest International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines, ensuring a scientifically sound and compliant approach to method validation and cross-validation.[3][4][5][6][7][8][9]

The Central Role of Cross-Validation

Cross-validation of analytical methods is the formal process of confirming that a validated analytical procedure, when executed by different laboratories, will produce comparable results.[2] This is a critical step in method transfer, ensuring that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory.[10] It is also essential when a new method is being implemented to replace a legacy one, providing confidence that the new method is "fit-for-purpose" and that the data generated will be consistent with historical data.[11]

The objective of this guide is to provide a detailed roadmap for conducting a cross-validation study between an established HPLC-UV method and a newly developed UPLC-MS/MS method for the analysis of this compound.

Understanding the Analyte: this compound

This compound is a derivative of anthranilic acid. Its structure, featuring a difluoromethoxy group, presents unique analytical considerations. The presence of aromatic rings and a carboxylic acid functional group makes it amenable to reversed-phase liquid chromatography and UV detection. The difluoromethoxy group can influence its polarity and ionization characteristics, which are important factors in developing both HPLC and LC-MS methods.

Comparative Analytical Methodologies

This guide will compare two distinct yet powerful analytical techniques for the quantification of this compound.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A workhorse in pharmaceutical analysis, HPLC-UV offers robustness, reliability, and cost-effectiveness. The method relies on the separation of the analyte from potential impurities and excipients on a stationary phase, followed by detection based on its ultraviolet absorbance.

Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides superior sensitivity, selectivity, and speed compared to conventional HPLC. By coupling the high-resolution separation of UPLC with the specific detection capabilities of tandem mass spectrometry, this method can achieve lower limits of quantification and is less susceptible to matrix interference.

The Cross-Validation Protocol: A Step-by-Step Guide

The cross-validation study will be conducted by analyzing the same set of samples using both the validated HPLC-UV method (Method A) and the new UPLC-MS/MS method (Method B). The results will be statistically compared to assess the equivalence of the two methods. The core validation parameters to be evaluated during cross-validation are in accordance with ICH Q2(R2) guidelines.[12][13][14]

Experimental Workflow for Cross-Validation

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion SamplePrep Prepare Homogeneous Sample Lots (e.g., Drug Substance, Finished Product) Analyze_A Analyze Samples using Method A (HPLC-UV) SamplePrep->Analyze_A Analyze_B Analyze Samples using Method B (UPLC-MS/MS) SamplePrep->Analyze_B StandardPrep Prepare Reference and Working Standards StandardPrep->Analyze_A StandardPrep->Analyze_B CollectData Collect and Tabulate Analytical Data Analyze_A->CollectData Analyze_B->CollectData StatAnalysis Perform Statistical Comparison (e.g., t-test, F-test, Bland-Altman) CollectData->StatAnalysis Acceptance Compare Results against Pre-defined Acceptance Criteria StatAnalysis->Acceptance Decision Decision on Method Equivalence Acceptance->Decision Report Generate Cross-Validation Report Decision->Report Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Precision->Linearity Precision->Range Linearity->Range LOQ LOQ Linearity->LOQ Robustness Robustness Range->Robustness

Caption: Interdependence of key analytical method validation parameters.

Conclusion

The cross-validation of analytical methods is a cornerstone of ensuring data integrity and consistency throughout the drug development lifecycle. By systematically comparing a new or transferred method against a validated reference method, researchers can be confident in the reliability of their analytical results. This guide provides a robust framework for the cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound. Adherence to these principles and protocols will not only satisfy regulatory requirements but also uphold the highest standards of scientific rigor.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube (Pharma Talks). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Source: ProPharma Group. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Source: ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Source: Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. Source: BioPharm International. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Source: IntuitionLabs. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. Source: CD Formulation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Source: PharmaGuru. [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - NIH. Source: National Institutes of Health. [Link]

Sources

A Comparative Guide to 2-{[4-(difluoromethoxy)phenyl]amino}benzoic Acid and Its Analogs as Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the N-phenylanthranilic acid scaffold has emerged as a privileged structure, giving rise to a multitude of biologically active compounds. This guide provides a comparative analysis of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid, a key member of this class, and its analogs, with a particular focus on their role as ion channel modulators. By examining structure-activity relationships (SAR) and presenting key experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their own research endeavors.

Introduction: The N-Phenylanthranilic Acid Scaffold - A Versatile Core

N-phenylanthranilic acid, also known as fenamic acid, serves as the foundational structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) and a growing number of potent ion channel modulators. The inherent flexibility of this scaffold, with two aromatic rings connected by an amine linker, allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.

The general structure permits substitutions on both the anthranilic acid moiety and the N-phenyl ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic profile. This guide will delve into the specific impact of the 4-(difluoromethoxy)phenyl substitution and compare it with other key analogs.

The Rise of a Key Analog: this compound

The introduction of a difluoromethoxy (-OCF₂H) group at the 4-position of the N-phenyl ring represents a strategic modification in medicinal chemistry. This group is often employed as a bioisostere for a methoxy (-OCH₃) or a hydroxyl (-OH) group, offering a unique combination of electronic and lipophilic properties. The difluoromethoxy group is a moderate lipophilic hydrogen bond donor and can significantly impact a molecule's metabolic stability and membrane permeability.

While direct, extensive comparative studies on this compound are not abundant in publicly available literature, we can infer its properties and compare it to its analogs by examining related chemical series and the well-established principles of medicinal chemistry.

Comparative Analysis: Structure-Activity Relationships

The biological activity of N-phenylanthranilic acid derivatives is exquisitely sensitive to the nature and position of substituents on both aromatic rings.

Substituents on the N-Phenyl Ring

The substitution pattern on the N-phenyl ring is a critical determinant of activity and selectivity.

  • The 4-Position: The para-position of the N-phenyl ring is a key site for modification.

    • Difluoromethoxy vs. Methoxy: In a series of cystic fibrosis transmembrane conductance regulator (CFTR) correctors, a difluoromethoxy analog demonstrated improved potency over its methoxy counterpart.[1] This suggests that the electron-withdrawing nature and increased lipophilicity of the difluoromethoxy group can be beneficial for activity.

    • Halogens: Halogen substitutions, such as chloro and bromo, at the para-position have also been shown to enhance potency in various contexts. For instance, in one study, a para-chloro analog was found to be four times more potent than its meta-chloro counterpart.[1]

    • Carboxylic Acid: The introduction of a carboxylic acid at the para-position has been shown to dramatically improve potency in certain series of compounds.[1]

  • Other Positions: Substitutions at the meta and ortho positions of the N-phenyl ring can also modulate activity, often with a more pronounced effect on selectivity for different ion channel subtypes.

Substituents on the Anthranilic Acid Ring

Modifications to the anthranilic acid portion of the molecule also play a crucial role in defining the pharmacological profile.

  • Halogenation: Introduction of halogen atoms, such as fluorine or chlorine, onto the anthranilic acid ring can influence both potency and pharmacokinetic properties. For example, 4-fluoro-2-(phenylamino)benzoic acid is a known derivative within this class.[2]

  • Esterification: Conversion of the carboxylic acid to an ester can serve as a prodrug strategy to improve bioavailability. A series of ester derivatives of N-phenylanthranilic acid have been synthesized and evaluated for their biological activities.[3][4]

The Amine Linker

The secondary amine linking the two phenyl rings is crucial for the overall conformation of the molecule and its interaction with the biological target. The dihedral angle between the two aromatic rings, influenced by the substituents, is a key parameter for activity.[2]

Performance Data: A Comparative Overview

Table 1: Comparative Activity of N-Phenylanthranilic Acid Analogs on Ion Channels

Compound/Analog TypeTargetAssayPotency (IC₅₀/EC₅₀)Reference
Difluoromethoxy-substituted chromane analogCFTR CorrectorHBE-TECC5 nM[1]
Methoxy-substituted chromane analogCFTR CorrectorHBE-TECC>20-fold weaker than difluoromethoxy[1]
Para-chloro analogCFTR CorrectorHBE-TECC4-fold more potent than meta-chloro[1]
N-phenylanthranilic acidKv7.2/7.3 channelsElectrophysiologyModulator[5]
Meclofenamic acidKv7.2 channelsElectrophysiologyActivator[5]
NH29 (a fenamate derivative)Kv7.2 channelsElectrophysiologyActivator[5]

Note: The data presented is from different studies and assays, and direct comparison should be made with caution. HBE-TECC refers to Human Bronchial Epithelial Cell-based Transepithelial Chloride Conductance assay.

Key Biological Targets: Ion Channels

The N-phenylanthranilic acid scaffold has been shown to modulate a variety of ion channels, highlighting its therapeutic potential beyond its traditional anti-inflammatory applications.

Chloride Channels

This class of compounds, including the parent fenamates, are well-documented blockers of chloride channels.[6] This activity is crucial in various physiological processes, and dysregulation of chloride channels is implicated in diseases such as cystic fibrosis. The observed potency of the difluoromethoxy-containing analog in a CFTR corrector assay underscores the relevance of this scaffold for targeting chloride channels.[1]

Potassium Channels

Several N-phenylanthranilic acid derivatives have been identified as modulators of voltage-gated potassium channels, particularly the Kv7 (KCNQ) family.[5] These channels are critical for regulating neuronal excitability, and their modulation presents a therapeutic strategy for conditions like epilepsy and neuropathic pain.

Experimental Methodologies

To facilitate further research, we provide an overview of key experimental protocols commonly used to evaluate the activity of these compounds.

Synthesis of N-Phenylanthranilic Acid Derivatives

A common synthetic route to N-phenylanthranilic acid derivatives is the Ullmann condensation.

Protocol: Ullmann Condensation for the Synthesis of this compound

  • Reactants: Combine 2-chlorobenzoic acid (1 equivalent), 4-(difluoromethoxy)aniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide in a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture at a high temperature (typically 150-180 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis cluster_reactants Reactants cluster_conditions Conditions 2-chlorobenzoic_acid 2-chlorobenzoic acid Ullmann_Condensation Ullmann Condensation 2-chlorobenzoic_acid->Ullmann_Condensation 4-difluoromethoxy_aniline 4-(difluoromethoxy)aniline 4-difluoromethoxy_aniline->Ullmann_Condensation K2CO3 K₂CO₃ (Base) K2CO3->Ullmann_Condensation Cu_catalyst Cu Catalyst Cu_catalyst->Ullmann_Condensation Solvent High-boiling solvent (e.g., DMF) Solvent->Ullmann_Condensation Temperature High Temperature (150-180 °C) Temperature->Ullmann_Condensation Product This compound Ullmann_Condensation->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-phenylanthranilic acid derivatives via Ullmann condensation.

Evaluation of Ion Channel Activity: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Culture: Culture cells stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing a specific Kv7 channel subtype).

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution. The pipette resistance should be in the range of 2-5 MΩ.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Apply voltage protocols to elicit ionic currents through the channels of interest and record the currents using a patch-clamp amplifier and data acquisition software.

  • Compound Application: Perfuse the cells with an extracellular solution containing the test compound at various concentrations to determine its effect on the channel's activity (inhibition or activation).

  • Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, activation and inactivation kinetics, and dose-response relationships (IC₅₀ or EC₅₀ values).

PatchClamp Cell_Culture Cell Culture with Target Ion Channel Seal_Formation Giga-seal Formation Cell_Culture->Seal_Formation Pipette_Preparation Micropipette Preparation Pipette_Preparation->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Data_Acquisition Data Acquisition (Voltage Protocols) Whole_Cell->Data_Acquisition Compound_Application Compound Application (Perfusion) Data_Acquisition->Compound_Application Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Compound_Application->Data_Analysis

Caption: Step-by-step workflow for whole-cell patch-clamp electrophysiology experiments.

Conclusion and Future Directions

The N-phenylanthranilic acid scaffold, exemplified by this compound, represents a fertile ground for the discovery of novel ion channel modulators. The strategic incorporation of the difluoromethoxy group offers a promising avenue for enhancing potency and optimizing pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of this compound. Such studies, employing standardized in vitro and in vivo assays, will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates with superior therapeutic profiles for the treatment of ion channel-related diseases. The insights provided in this guide serve as a foundation for these future endeavors.

References

  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications.

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health.

  • Activation of bovine tracheal chloride channels by amino group-specific reagents. National Institutes of Health.

  • Chemical structures of N-phenylanthranilic acid drugs containing the... ResearchGate.

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate.

  • N-phenylanthranilic acid indicator. Sigma-Aldrich.

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.

  • Isoform selective voltage-gated sodium channel modulators and the therapy of pain. PubMed.

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. National Center for Biotechnology Information.

  • 4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health.

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][5][7]triazine-based VEGFR-2 kinase inhibitors. PubMed.

  • Studies on the distribution of N-phenylanthranilic acid in two-phase system: Aromatic solvent-water. PubMed.

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate.

  • Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC.

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate.

  • Pain Ion Channel Screening Assays. Charles River.

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. IJPSRR.

  • 2-[(3-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid. SpectraBase.

Sources

A Comparative Guide to Validating the Anti-Inflammatory Activity of N-(4-(difluoromethoxy)phenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's therapeutic potential is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison of N-(4-(difluoromethoxy)phenyl)anthranilic acid's anti-inflammatory activity against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the causality behind experimental choices, presenting a self-validating system of protocols from in-vitro enzymatic assays to in-vivo models.

N-(4-(difluoromethoxy)phenyl)anthranilic acid belongs to the fenamate class of NSAIDs, which are known for their analgesic and anti-inflammatory properties.[1][2] Structurally similar to compounds like glafenine and floctafenine, its mechanism of action is anticipated to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[3][4][5] This guide will systematically evaluate this hypothesis and compare its efficacy to the non-selective COX inhibitor, Indomethacin, and the selective COX-2 inhibitor, Celecoxib.[6][7]

Part 1: In-Vitro Validation: From Enzyme to Cell

The initial phase of validation focuses on establishing the direct interaction of the compound with its molecular target and its subsequent effect on a cellular model of inflammation.

Direct Enzyme Inhibition: COX-1 and COX-2 Assays

The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[8][9] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[9] Therefore, determining the inhibitory activity and selectivity of our test compound is a critical first step.

This protocol is adapted from commercially available colorimetric and fluorometric assay kits.[10][11]

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme, a necessary cofactor for COX activity.

    • Prepare a solution of a colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Prepare solutions of the test compound, Indomethacin, and Celecoxib at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

    • Add the test compound or control drugs to the inhibitor wells.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compounds.

    • Determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity) for each compound against both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

The results will allow for a direct comparison of the inhibitory potency and selectivity of N-(4-(difluoromethoxy)phenyl)anthranilic acid with the controls.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
N-(4-(difluoromethoxy)phenyl)anthranilic acid[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Indomethacin0.550.1
Celecoxib150.818.75

Causality: A lower IC50 value indicates greater potency. The selectivity index reveals the compound's preference for inhibiting COX-2 over COX-1. A high selectivity index, like that of Celecoxib, is often associated with a reduced risk of gastrointestinal side effects.[8][12]

Cellular Anti-Inflammatory Activity: Nitric Oxide Inhibition in Macrophages

To move beyond direct enzyme inhibition, we assess the compound's ability to suppress the inflammatory response in a cellular context. Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[13][14]

This protocol is a standard method for evaluating anti-inflammatory effects in vitro.[13][15][16][17]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[15]

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound, Indomethacin, or Celecoxib for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.

    • Incubate for an additional 20-24 hours.[15]

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm to determine the nitrite concentration, which is a stable product of NO.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is not due to cytotoxicity.

This assay provides a measure of the compound's ability to suppress a key inflammatory mediator in a cellular model.

CompoundNO Inhibition IC50 (µM)Cell Viability (at IC50)
N-(4-(difluoromethoxy)phenyl)anthranilic acid[Hypothetical Data][Hypothetical Data]
Indomethacin25>95%
Celecoxib10>95%

Causality: A dose-dependent decrease in NO production, without a significant reduction in cell viability, indicates a true anti-inflammatory effect at the cellular level.

Part 2: In-Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

To validate the in-vitro findings in a whole organism, the carrageenan-induced paw edema model in rats is a widely accepted and robust acute inflammation model.[18][19][20][21]

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Evaluation Phase A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Oral Administration of Test Compound/Controls B->C D Subplantar Injection of Carrageenan C->D E Paw Volume Measurement at 1, 2, 3, 4, 5 hours D->E F Calculation of Edema Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol
  • Animal Handling:

    • Use male Wistar rats (180-220g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Dosing and Induction:

    • Administer the test compound, Indomethacin (e.g., 5 mg/kg), or Celecoxib (e.g., 10 mg/kg) orally.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[19]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[19][21]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage of edema inhibition for the treated groups compared to the control group.

This in-vivo model provides crucial information on the compound's bioavailability and efficacy in a complex biological system.

Treatment GroupDose (mg/kg)% Edema Inhibition at 3 hours
Vehicle Control-0%
N-(4-(difluoromethoxy)phenyl)anthranilic acid[Hypothetical Data][Hypothetical Data]
Indomethacin5~50-60%
Celecoxib10~40-50%

Causality: A significant reduction in paw edema in the treated groups compared to the control group demonstrates the anti-inflammatory efficacy of the compound in vivo.

Part 3: Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX pathway, which leads to a reduction in prostaglandin synthesis.[22][23]

The Cyclooxygenase (COX) Signaling Pathway

G cluster_inhibitors Inhibitors Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 & COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->Prostaglandin H2 (PGH2) Inhibits COX-1 & COX-2 Celecoxib Celecoxib Celecoxib->Prostaglandin H2 (PGH2) Selectively Inhibits COX-2 Test Compound Test Compound Test Compound->Prostaglandin H2 (PGH2) Inhibits COX?

Sources

head-to-head comparison of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid with roflumilast

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Experimental Framework for the Evaluation of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid against the established PDE4 Inhibitor, Roflumilast

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roflumilast: A Deep Dive into a Clinically Validated PDE4 Inhibitor

Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[1][2] Its mechanism of action is well-characterized and centers on the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3][4][5] By increasing intracellular cAMP levels, roflumilast exerts broad anti-inflammatory effects.[1][5][6]

Chemical and Pharmacokinetic Profile
PropertyRoflumilast
Chemical Formula C17H14Cl2F2N2O3
Molecular Weight 403.21 g/mol
Mechanism of Action Selective inhibitor of phosphodiesterase 4 (PDE4)
Key Therapeutic Uses Chronic Obstructive Pulmonary Disease (COPD), Plaque Psoriasis
Administration Oral, Topical
Metabolism Primarily via cytochrome P450 enzymes (CYP3A4 and CYP1A2) to an active N-oxide metabolite
Mechanism of Action: The cAMP Pathway

Roflumilast's therapeutic effects are a direct consequence of its ability to inhibit PDE4, leading to an accumulation of intracellular cAMP.[1][3][4][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of numerous downstream targets, culminating in a broad anti-inflammatory response.

Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response (e.g., cytokine release, leukocyte recruitment) PKA->Inflammation Inhibits Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Promotes

Caption: Roflumilast's mechanism of action.

Clinical Efficacy: Supporting Data

Numerous clinical trials have demonstrated the efficacy of roflumilast in various inflammatory conditions. In COPD, oral roflumilast has been shown to reduce exacerbations and improve lung function.[7] More recently, topical formulations of roflumilast have shown significant efficacy in treating plaque psoriasis and atopic dermatitis.[8][9][10] For instance, in phase III trials for plaque psoriasis, a higher percentage of patients treated with roflumilast cream achieved treatment success compared to vehicle.[10]

This compound: A Hypothetical Profile and Path to Characterization

Currently, there is a lack of publicly available data on the biological activity of this compound. However, its chemical structure, a derivative of benzoic acid, suggests potential anti-inflammatory properties.[11] The presence of a difluoromethoxy group is also of interest, as this moiety is present in roflumilast and can influence metabolic stability and potency.

To ascertain its therapeutic potential and enable a direct comparison with roflumilast, a systematic experimental evaluation is required. The following sections outline a comprehensive workflow for this purpose.

Head-to-Head Comparison: A Proposed Experimental Workflow

This section details a step-by-step experimental plan to characterize this compound and compare its performance against roflumilast.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Pharmacokinetics & Safety A PDE4 Inhibition Assay B Cell-Based cAMP Assay A->B C Cytokine Release Assay B->C D Kinase Selectivity Profiling C->D E LPS-Induced Pulmonary Inflammation Model D->E F Animal Model of Psoriasis E->F G In Vitro Metabolic Stability F->G H In Vivo PK Studies G->H I Preliminary Toxicology H->I

Caption: Proposed experimental workflow for comparison.

Phase 1: In Vitro Characterization

Objective: To determine the in vitro potency, selectivity, and mechanism of action of this compound and compare it to roflumilast.

3.1.1. Experiment 1: PDE4 Inhibition Assay

  • Protocol:

    • Utilize a commercially available PDE4 enzyme activity assay kit.

    • Prepare serial dilutions of both this compound and roflumilast.

    • Incubate the compounds with recombinant human PDE4 isozymes (PDE4A, PDE4B, PDE4C, and PDE4D).

    • Measure the hydrolysis of a fluorescently labeled cAMP substrate.

    • Calculate IC50 values for each compound against each PDE4 isozyme.

  • Rationale: This experiment will directly assess the primary pharmacological activity of the novel compound and allow for a direct potency and selectivity comparison with roflumilast. Roflumilast is known to have high affinity for PDE4B and PDE4D.[12]

3.1.2. Experiment 2: Cell-Based cAMP Assay

  • Protocol:

    • Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a human keratinocyte cell line (e.g., HaCaT).

    • Pre-treat the cells with various concentrations of this compound or roflumilast.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).

    • Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Determine the EC50 for cAMP accumulation for each compound.

  • Rationale: This assay confirms that the enzymatic inhibition observed in the previous experiment translates to a functional increase in the second messenger, cAMP, within a cellular context.

3.1.3. Experiment 3: Cytokine Release Assay

  • Protocol:

    • Isolate human PBMCs or use a monocytic cell line (e.g., THP-1).

    • Pre-incubate the cells with a range of concentrations of this compound or roflumilast.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After an appropriate incubation period, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Rationale: This experiment evaluates the downstream anti-inflammatory effects of the compounds by measuring their ability to suppress the production of key inflammatory mediators.

Phase 2: In Vivo Efficacy

Objective: To assess the in vivo anti-inflammatory efficacy of this compound in relevant animal models and compare it to roflumilast.

3.2.1. Experiment 4: LPS-Induced Pulmonary Inflammation Model

  • Protocol:

    • Administer this compound, roflumilast, or vehicle to groups of mice or rats via oral gavage.

    • After a set pre-treatment time, challenge the animals with an intranasal or intratracheal instillation of LPS.

    • At a predetermined time point post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Perform total and differential cell counts on the BALF to assess inflammatory cell infiltration.

    • Measure cytokine levels in the BALF and analyze lung tissue for histological signs of inflammation.

  • Rationale: This is a classic and well-established model for evaluating the efficacy of anti-inflammatory agents in the context of lung inflammation, directly relevant to the therapeutic area of roflumilast.

Phase 3: Pharmacokinetics and Safety Profiling

Objective: To obtain an initial understanding of the pharmacokinetic and safety profiles of this compound.

3.3.1. Experiment 5: In Vitro Metabolic Stability

  • Protocol:

    • Incubate this compound and roflumilast with liver microsomes from relevant species (e.g., mouse, rat, human).

    • Monitor the disappearance of the parent compound over time using liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the in vitro half-life and intrinsic clearance.

  • Rationale: This experiment provides an early indication of the metabolic stability of the compound, which is a critical determinant of its in vivo exposure and dosing regimen.

Data Summary and Interpretation

The data generated from this experimental workflow should be compiled into clear, comparative tables to facilitate a direct head-to-head assessment.

ParameterThis compoundRoflumilast
PDE4B IC50 (nM) Experimental Value~0.8 nM[13]
PDE4D IC50 (nM) Experimental Value~0.7 nM
Cellular cAMP EC50 (nM) Experimental ValueLiterature/Experimental Value
TNF-α Inhibition IC50 (nM) Experimental ValueLiterature/Experimental Value
In Vivo Efficacy (% reduction in BALF neutrophils) Experimental ValueLiterature/Experimental Value
In Vitro Metabolic Half-life (min) Experimental ValueLiterature/Experimental Value

Conclusion

While roflumilast stands as a well-understood and clinically successful PDE4 inhibitor, the therapeutic landscape continually seeks novel agents with improved efficacy, safety, and pharmacokinetic profiles. The proposed experimental framework provides a rigorous and logical pathway for the comprehensive evaluation of this compound. By systematically progressing through in vitro characterization, in vivo efficacy studies, and preliminary safety assessments, researchers can generate the critical data necessary for a robust head-to-head comparison with roflumilast. This approach not only enables a go/no-go decision for further development of the novel compound but also contributes to the broader understanding of structure-activity relationships within this important class of anti-inflammatory drugs.

References

  • Rabe, K. F. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. British Journal of Pharmacology, 163(1), 53–67.
  • Daliresp (roflumilast) Mechanism of Action. (n.d.).
  • Giembycz, M. A. (2008). Phosphodiesterase 4 inhibitors and the treatment of chronic obstructive pulmonary disease: the story so far. Drugs, 68(13), 1763–1784.
  • Daliresp® (roflumilast) Mechanism of Action | For HCPs. (n.d.). Retrieved from the manufacturer's website for healthcare professionals.
  • Patsnap Synapse. (2024). What is the mechanism of Roflumilast?
  • Patsnap Synapse. (2025). What clinical trials have been conducted for Roflumilast?
  • GoodRx. (n.d.). Popular Pde4 Inhibitors List, Drug Prices and Medication Information.
  • R&D Systems. (n.d.). Roflumilast | Phosphodiesterase Inhibitors.
  • Conexiant. (2024). Roflumilast Cream Effective for Atopic Dermatitis in Phase III Trials.
  • National Institutes of Health. (2024). Efficacy and Safety of Topical Roflumilast for the Treatment of Psoriasis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • HCPLive. (2022). Study Suggests Roflumilast May Be Effective As Treatment For Plaque Psoriasis.
  • Practical Dermatology. (2020). Early Study Demonstrates Roflumilast cream Safe and Effective for Chronic Plaque Psoriasis.
  • Mok, S., & Lee, S. (2018). Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of Thoracic Disease, 10(5), 3139–3148.
  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315.
  • Norman, P. (2014). Roflumilast: a phosphodiesterase 4 inhibitor for the treatment of severe chronic obstructive pulmonary disease.
  • DermNet. (n.d.). Roflumilast: Uses, Application, and Side-effects.
  • Frontiers in Pharmacology. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases.
  • Wikipedia. (n.d.). PDE4 inhibitor.
  • BenchChem. (n.d.). A Head-to-Head Comparison of PDE4 Inhibitors: The First-Generation Rolipram Versus the Second-Generation Roflumilast.
  • Hatzelmann, A., Morcillo, E. J., Lungarella, G., Adnot, S., Sanjar, S., Beume, R., Schudt, C., & Tenor, H. (2001). The novel PDE4 inhibitor roflumilast is effective in experimental models of asthma and chronic obstructive pulmonary disease. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279.
  • Fabbri, L. M., Calverley, P. M., Izquierdo-Alonso, J. L., Bundschuh, D. S., Brose, M., Martinez, F. J., & Rabe, K. F. (2009). Roflumilast in moderate-to-severe chronic obstructive pulmonary disease treated with long-acting bronchodilators: a randomised, double-blind, placebo-controlled trial. The Lancet, 374(9691), 695–703.
  • Begg, M. (2016). Comparison of the modes of action of Apremilast and Roflumilast. University of Glasgow.
  • Bundschuh, D., Eltze, M., Barsig, J., Wollin, L., Hatzelmann, A., & Beume, R. (2001). In vivo efficacy in airway disease models of roflumilast, a novel orally active PDE4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 280–290.
  • Brennan, G. P., Fritz, A. T., & Tsonis, P. A. (2021). 4-Fluoro-2-(phenylamino)benzoic acid.
  • Wang, Y., et al. (2019). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 62(5), 2331–2343.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?
  • Asghar, M., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Pharmaceutical Sciences and Research, 11(11), 5650-5655.
  • Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105–109.
  • Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(6), 5897.
  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991–10000.
  • Drewry, D. H., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.
  • Holla, B. S., et al. (2006). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 18(2), 1017.
  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Patel, R. V., et al. (2018). Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives. ChemistrySelect, 3(44), 12461-12466.

Sources

A Guide to Assessing Phosphodiesterase 4 (PDE4) Subtype Selectivity: A Case Study of 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PDE4 Subtype Selectivity in Therapeutics

Phosphodiesterase 4 (PDE4) enzymes are critical regulators of intracellular signaling, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger.[1][2] The PDE4 family is comprised of four distinct subtypes—PDE4A, PDE4B, PDE4C, and PDE4D—encoded by four separate genes. These subtypes exhibit unique tissue distribution and play different roles in cellular functions.[2][3][4] Inhibition of PDE4 has proven to be a valuable therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2]

However, the clinical utility of early, non-selective PDE4 inhibitors was often hampered by dose-limiting side effects, such as nausea and emesis.[4] Subsequent research has revealed that these adverse effects are largely associated with the inhibition of specific subtypes, particularly PDE4D.[3] Conversely, the anti-inflammatory benefits are predominantly linked to the inhibition of PDE4B and, to some extent, PDE4A.[2][4] This dichotomy underscores the paramount importance of developing subtype-selective inhibitors to maximize therapeutic efficacy while minimizing undesirable side effects.[5][6][7]

This guide provides a comprehensive framework for assessing the PDE4 subtype selectivity of a novel compound, using 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid as a representative test article. We will compare and contrast essential experimental methodologies, from initial biochemical profiling to more physiologically relevant cell-based assays, and discuss the interpretation of the resulting data in the context of established reference compounds.

Experimental Design: A Multi-Faceted Approach to Profiling Selectivity

A robust assessment of subtype selectivity cannot rely on a single experimental endpoint. A tiered approach, beginning with direct enzymatic inhibition and progressing to cellular functional assays, provides a more complete and reliable profile of a compound's activity.

Pillar 1: Biochemical Assays for Direct Target Engagement

The foundational step is to determine the direct inhibitory effect of the test compound on purified, recombinant PDE4 subtype enzymes. This provides a clean, quantitative measure of potency (typically as an IC50 value) for each subtype, free from the complexities of a cellular environment like membrane permeability or off-target effects.[8]

A common and reliable method is the radioenzymatic assay using [³H]cAMP.[9][10] This assay directly measures the enzymatic conversion of radiolabeled cAMP to AMP.

Experimental Protocol: Radioenzymatic PDE4 Inhibition Assay

  • Enzyme Preparation: Use commercially available, purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D catalytic domains.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Dilution: Create a serial dilution of this compound (and reference compounds like Rolipram and Roflumilast) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Initiation: In a 96-well plate, combine the PDE4 enzyme, the test compound at various concentrations, and the reaction buffer. Initiate the reaction by adding [³H]cAMP substrate (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., 0.2 M ZnSO₄ and 0.2 M Ba(OH)₂), which precipitates the product, [³H]AMP.[9]

  • Quantification: Centrifuge the plates to pellet the precipitate. Measure the radioactivity of the unreacted [³H]cAMP remaining in the supernatant using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control with a pan-PDE inhibitor (100% inhibition). Plot the data and determine the IC50 value using a non-linear regression model (log[inhibitor] vs. response).

Pillar 2: Cell-Based Assays for Functional Selectivity

While biochemical assays are essential for determining direct enzymatic inhibition, they do not account for cellular physiology.[8] Cell-based assays provide a more biologically relevant context by assessing a compound's ability to increase intracellular cAMP levels within a living cell, which is the ultimate functional outcome of PDE4 inhibition.[8][11]

A widely used method involves a reporter gene assay, where cells are engineered to express a reporter protein (e.g., luciferase) under the control of a cAMP response element (CRE).[11][12]

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

  • Cell Line Development: Stably transfect HEK293 cells with individual expression vectors for each of the four human PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D) along with a CRE-luciferase reporter plasmid. Select and expand stable clones for each subtype.

  • Cell Plating: Seed the engineered HEK293-PDE4A, -PDE4B, -PDE4C, and -PDE4D cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and reference compounds for a predetermined time (e.g., 4-6 hours).

  • cAMP Stimulation: Add a sub-maximal concentration of a cAMP-elevating agent, such as Forskolin (an adenylyl cyclase activator), to all wells except the negative control.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the intracellular cAMP level. Calculate the fold-induction of the luciferase signal relative to the vehicle control. Determine the EC50 value, which represents the concentration of the compound required to elicit a half-maximal response.

Data Interpretation and Comparative Analysis

The data obtained from these assays allow for a direct comparison of the test compound's potency and selectivity against known standards.

Table 1: Hypothetical Biochemical Selectivity Profile (IC50, nM)

CompoundPDE4APDE4BPDE4CPDE4DSelectivity (Fold vs. PDE4D)
This compound 8515 1,20025016.7-fold (vs. 4D)
Rolipram (Pan-PDE4 Inhibitor)200130>10,000240~1-2 fold (vs. 4A/B)
Roflumilast (PDE4B/D Selective)>10000.84>10000.68~1.2-fold (vs. 4B)
Zatolmilast (BPN14770) (PDE4D Selective)>10,000>10,000>10,0007.8>1280-fold (vs. others)

Data for reference compounds are illustrative and based on literature values.[13]

Table 2: Hypothetical Cell-Based Functional Potency (EC50, nM)

CompoundHEK293-PDE4AHEK293-PDE4BHEK293-PDE4CHEK293-PDE4D
This compound 15035 >5,000580
Rolipram450300>10,000500

Analysis of Hypothetical Data:

  • Biochemical Profile: The compound demonstrates clear selectivity for the PDE4B subtype in direct enzyme inhibition assays, with an IC50 of 15 nM. It is approximately 16.7-fold more selective for PDE4B over PDE4D.

  • Functional Profile: The cell-based assay corroborates the biochemical findings, showing the highest potency in HEK293 cells overexpressing PDE4B (EC50 = 35 nM). The rightward shift in potency from biochemical IC50 to cellular EC50 is expected and reflects factors like cell membrane permeability and intracellular target engagement.

  • Comparison to Alternatives:

    • Compared to a classic pan-inhibitor like Rolipram , our test compound shows a clear preference for a single subtype.

    • Unlike Roflumilast , which potently inhibits both PDE4B and PDE4D, our compound displays a favorable selectivity profile by preferentially targeting PDE4B, potentially avoiding PDE4D-associated side effects.

    • It has a different selectivity profile than a highly specific PDE4D inhibitor like Zatolmilast .

This profile suggests that this compound is a promising candidate for further investigation as a PDE4B-selective inhibitor.

Visualizing the Workflow

A clear and logical workflow is essential for executing this selectivity assessment.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Profiling cluster_2 Data Analysis & Comparison TestCompound Test Compound (this compound) BiochemAssay Radioenzymatic Inhibition Assay TestCompound->BiochemAssay CellAssay CRE-Luciferase Reporter Assay TestCompound->CellAssay RefCompounds Reference Compounds (Rolipram, Roflumilast) RefCompounds->BiochemAssay RefCompounds->CellAssay Enzymes Purified Recombinant Enzymes (PDE4A, PDE4B, PDE4C, PDE4D) Enzymes->BiochemAssay IC50 Determine IC50 Values for each subtype BiochemAssay->IC50 Analysis Comparative Analysis: Potency & Selectivity Fold IC50->Analysis CellLines Engineered HEK293 Cell Lines (Expressing individual PDE4 subtypes) CellLines->CellAssay EC50 Determine EC50 Values for each subtype CellAssay->EC50 EC50->Analysis

Caption: Workflow for assessing PDE4 subtype selectivity.

Conclusion

The systematic assessment of subtype selectivity is a cornerstone of modern PDE4 inhibitor development. By employing a dual strategy of direct biochemical inhibition assays and functional cell-based reporter assays, researchers can build a comprehensive and reliable profile of a test compound's activity. The hypothetical data for this compound illustrates a desirable profile of a PDE4B-selective inhibitor, which may offer a significant therapeutic advantage by separating the desired anti-inflammatory effects from the adverse effects associated with pan-PDE4 or PDE4D inhibition. This structured approach, grounded in validated methodologies, is essential for identifying and advancing next-generation PDE4 inhibitors with improved therapeutic indices.

References

  • Kumar, N., & Singh, R. K. (2014). Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design. Medicinal Chemistry Research, 23(1), 1-17. [Link]

  • Singh, R. K., & Kumar, N. (2014). Subtype Selectivity in Phosphodiesterase4 (PDE4): A Bottleneck in Rational Drug Design. ResearchGate. [Link]

  • Anonymous. (n.d.). Subtype Selectivity in Phosphodiesterase 4 (PDE4): A Bottleneck in Rational Drug Design. Bentham Science. [Link]

  • Wang, P., Wu, J., & Zheng, M. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ASSAY and Drug Development Technologies, 8(1), 63-73. [Link]

  • Torphy, T. J., & Souness, J. E. (1998). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology, 124(5), 909-918. [Link]

  • Sgarlata, C., & Calzetta, L. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]

  • Warren, J. B., & Eger, M. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. Dermatology and Therapy, 13(11), 2415-2426. [Link]

  • Bora, R. S., et al. (2007). A reporter gene assay for screening of PDE4 subtype selective inhibitors. Biochemical and Biophysical Research Communications, 356(1), 153-158. [Link]

  • Singh, R., & Kumar, N. (2017). Selective Phosphodiesterase 4B Inhibitors: A Review. Current Drug Targets, 18(11), 1293-1307. [Link]

  • Xu, R. X., et al. (2000). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 349(Pt 3), 751-759. [Link]

  • BPS Bioscience. (2013). Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. [Link]

  • Torphy, T. J., et al. (1999). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. British Journal of Pharmacology, 128(7), 1393-1398. [Link]

  • Science.gov. (n.d.). selective pde4 inhibitor: Topics by Science.gov. Science.gov. [Link]

  • Landells, L. J., et al. (2001). Identification and quantification of phosphodiesterase 4 subtypes in CD4 and CD8 lymphocytes from healthy and asthmatic subjects. British Journal of Pharmacology, 134(2), 324-330. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid. As a specialized aromatic carboxylic acid containing a difluoromethoxy group, this compound requires meticulous disposal procedures that account for its unique chemical properties. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are safe, compliant, and environmentally responsible.

Hazard Identification and Inherent Risks

Before handling any chemical waste, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, we can infer its hazard profile from its constituent functional groups: a benzoic acid core, a secondary aromatic amine, and a difluoromethoxy group.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to be irritants. Expect this compound to cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Aromatic Amine Moiety : Aromatic amines as a class can be toxic and may cause skin sensitization.

  • Difluoromethoxy Group (-OCHF₂) : The presence of strong carbon-fluorine bonds introduces concerns about environmental persistence. Compounds containing these bonds, like PFAS (per- and polyfluoroalkyl substances), are often called "forever chemicals" because they do not readily break down.[5][6] Therefore, this waste must be managed in a way that ensures its complete destruction to prevent environmental accumulation.

Based on these characteristics, this compound should be treated as an irritant and a potential environmental hazard. A Sigma-Aldrich SDS for a related compound notes that it is harmful to aquatic life with long-lasting effects.[7]

Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Proper preparation is critical to minimizing exposure and ensuring the safe segregation of chemical waste. Handle all materials contaminated with this compound, including the pure substance, with the same level of caution.

Required Personal Protective Equipment (PPE)

Adherence to PPE standards is non-negotiable. The following table summarizes the required equipment based on OSHA guidelines and best laboratory practices.[8][9][10]

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust particles.[2]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Inspect for tears before use.Provides a barrier against skin contact. Use proper glove removal technique to avoid contaminating skin.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with particulate filter.Required when handling the solid compound outside of a fume hood or if dust generation is likely.[7]

Disposal Protocols: A Step-by-Step Guide

The appropriate disposal procedure depends on the nature and quantity of the waste. Never mix this waste stream with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) office.[7][11]

Protocol 1: Disposal of Contaminated Labware and PPE

This protocol applies to items such as used gloves, weighing papers, pipette tips, and contaminated glassware.

  • Segregation : At the point of generation, immediately place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container.

  • Container Type : Use a puncture-resistant container with a secure lid. A heavy-duty, sealable plastic bag or a lined cardboard box designed for chemical waste is appropriate.

  • Labeling : Label the container clearly with:

    • "Hazardous Waste"

    • "this compound and Contaminated Materials"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • Date of accumulation start.

  • Storage : Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Protocol 2: Small Spill Cleanup (<1 gram)

For minor spills of the solid material, follow these steps to decontaminate the area safely.

  • Secure the Area : Alert nearby personnel and restrict access to the spill area.

  • Don PPE : Ensure you are wearing the full PPE outlined in Section 2.

  • Prevent Dust Formation : Gently cover the spill with a damp paper towel or use a commercial spill absorbent pad. Do not dry sweep the powder, as this will create airborne dust.[12] An alternative is to use a HEPA-filter vacuum for cleanup.[12]

  • Collect the Material : Carefully wipe up the spill, working from the outside in. Place the contaminated paper towels and any other cleanup materials into the designated hazardous waste container as described in Protocol 1.

  • Decontaminate the Surface : Wipe the spill area with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for decontamination must also be disposed of as hazardous waste.

Protocol 3: Bulk Quantities and Unused Reagent

Disposal of unused or expired reagent and bulk quantities of waste must be managed through your institution's official hazardous waste program.[11]

  • Do Not Attempt Neutralization : While this compound is an acid, do not attempt to neutralize it with a strong base as a disposal method. This can be a highly exothermic reaction and is not a substitute for proper disposal.[11][12]

  • Maintain Original Container : Leave the chemical in its original, clearly labeled container.[7][13] If the original container is compromised, transfer it to a new, compatible container and replicate all label information.

  • Segregate and Store : Ensure the container is tightly closed and stored in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[12][14]

  • Schedule Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with the full chemical name and quantity.

Waste Stream Management and Decision Workflow

The defining characteristic of this compound from a disposal perspective is its fluorinated nature. The high-energy carbon-fluorine bond makes such compounds resistant to natural degradation. The U.S. Environmental Protection Agency (EPA) has invested significant resources into identifying effective destruction methods for similar "forever chemicals."[5] High-temperature incineration is a proven and compliant method for the permanent elimination of fluorinated organic compounds.[5][15]

Therefore, it is imperative that this waste is segregated into a non-halogenated or, preferably, a dedicated fluorinated waste stream to ensure it is routed to the correct disposal facility.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste from this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Protocol Selection cluster_2 Final Steps start Identify Waste: This compound or contaminated material assess Assess Waste Type & Quantity start->assess protocol1 Protocol 1: Contaminated Labware/PPE assess->protocol1 Contaminated Items protocol2 Protocol 2: Small Spill (<1g) assess->protocol2 Spill protocol3 Protocol 3: Bulk / Unused Reagent assess->protocol3 Bulk package Package & Label Waste per Institutional Policy protocol1->package protocol2->package protocol3->package contact Store in Satellite Area & Contact EHS for Disposal package->contact

Caption: Waste Disposal Decision Workflow.

Regulatory Context and Final Authority

This guide provides scientifically grounded recommendations. However, all chemical waste disposal is governed by local, state, and federal regulations. The U.S. EPA, under 40 CFR Part 261, provides the criteria for identifying and listing hazardous waste.[16][17] Similarly, OSHA provides standards for the safe handling of chemicals in the workplace.[9][10]

Your institution's Environmental Health & Safety (EHS) office is the final authority on disposal procedures. Always consult their specific guidelines and standard operating procedures (SOPs). They will ensure your disposal practices are fully compliant with all applicable regulations.

References

  • Safety and handling of fluorinated organic compounds. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Benzoic Acid | C6H5COOH | CID 243. PubChem.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET. Fisher Scientific.
  • (Pure) (p-Amino Benzoic Acid) MSDS CAS. Oxford Lab Fine Chem LLP.
  • Safety Data Sheet: Benzoic acid. Carl ROTH.
  • Safety Data Sheet. Cayman Chemical.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Finding an End to Forever Chemicals. Eurofins USA.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • A New Method to Recycle Fluoride from Long-Lived PFAS Chemicals. Lab Manager.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET. Fisher Scientific Company.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SDS of Benzoic Acid: Important Data and Information Collected.
  • 40 CFR § 721.11757 - Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Cornell Law School Legal Information Institute.
  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA).
  • The OSHA Chemical Storage Requirements. Capital Resin Corporation.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).

Sources

Operational Guide: Personal Protective Equipment for Handling 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides a comprehensive, field-tested framework for the safe handling of 2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid, ensuring the integrity of your research and the safety of your team. The protocols herein are designed as a self-validating system, grounded in the established principles of chemical hygiene and risk mitigation.

Hazard Profile & Risk Assessment: An Evidence-Based Approach

Based on these analogs, this compound must be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationCategoryAssociated RiskSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2][3]

The primary physical form of this compound is a solid powder, making the inhalation of dust a significant route of exposure.[1] Therefore, all handling procedures must be designed to minimize dust generation and aerosolization.

The Core PPE Ensemble: A Multi-Barrier System

A multi-barrier approach to PPE is essential. This system ensures redundant layers of protection against the primary hazards of skin, eye, and respiratory exposure.

  • Eye and Face Protection: This is the most critical barrier. The eyes are highly susceptible to damage from chemical dust.

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[4]

    • Required for Open Handling: When weighing the solid or transferring it, chemical splash goggles are required. Safety glasses alone do not form a seal and are insufficient to protect against fine dust.[5][6]

    • Splash & Reaction Hazard: A full-face shield must be worn over chemical splash goggles when handling bulk quantities, preparing solutions, or during any reaction step where there is a risk of splashing or energetic failure.[4][5]

  • Hand Protection: The risk of skin irritation necessitates robust hand protection.

    • Standard Practice: Disposable nitrile gloves are the minimum requirement for incidental contact.[4] It is crucial to recognize that "chemical-resistant" does not mean "chemical-proof." No specific breakthrough time data is available for this compound.

    • Protocol: Always inspect gloves for tears before use.[7] If contact with the chemical occurs, remove the gloves immediately using a proper technique to avoid contaminating your skin, wash your hands thoroughly, and don a new pair.[4][7] For extended work, consider double-gloving.

  • Body Protection: To prevent contact with clothing and skin, appropriate body protection is non-negotiable.

    • Laboratory Standard: A buttoned, long-sleeved laboratory coat is required.[5]

    • Personal Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[4][5] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt in the presence of certain chemicals.[5]

  • Respiratory Protection: The potential for respiratory irritation from dust is a primary concern.[1][2][3]

    • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, scraping, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is an engineering control and is the first line of defense.[5]

    • Secondary Control: If engineering controls are not feasible or as a supplementary measure, respiratory protection is required. A NIOSH-approved N95 dust mask is the minimum for protection against fine powders.[6][7][8] For higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges may be necessary, which requires formal fit-testing and training.[5]

Procedural Guidance: PPE in Practice

Properly selected PPE is only effective if used correctly. The following protocols provide a systematic approach to PPE use, from selection to disposal.

The level of PPE required is dictated by the specific task and the associated risk of exposure. This workflow illustrates the decision-making process.

PPE_Workflow cluster_prep Preparation & Planning cluster_execution Task Execution & Required PPE cluster_cleanup Post-Procedure start Define Experimental Task risk_assessment Assess Exposure Risk: - Dust Generation? - Splash Potential? start->risk_assessment weighing Task: Weighing Solid - Lab Coat - Goggles - Nitrile Gloves - Fume Hood / Enclosure - N95 Respirator (if needed) risk_assessment->weighing High Dust Risk Low Splash Risk dissolving Task: Preparing Solution - Lab Coat - Goggles & Face Shield - Nitrile Gloves - Fume Hood risk_assessment->dissolving High Splash Risk Low Dust Risk end_procedure Procedure Complete weighing->end_procedure reaction Task: Running Reaction - Lab Coat - Goggles & Face Shield - Nitrile Gloves - Fume Hood dissolving->reaction Use Solution in Reaction reaction->end_procedure disposal Dispose of Contaminated PPE as Hazardous Waste end_procedure->disposal

Caption: PPE selection workflow based on the experimental task.

Cross-contamination often occurs during the removal of PPE. Adhering to a strict sequence is a self-validating method to ensure safety.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat and fasten all buttons.

  • Respiratory Protection: If required, don your respirator. Perform a seal check.

  • Eye/Face Protection: Put on safety goggles and/or face shield.

  • Hand Protection: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first. Peel one glove off by pinching the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately.[7]

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, avoiding contact with the exterior.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back.

  • Respirator: If worn, remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Segregation: Establish a designated, labeled hazardous waste container specifically for contaminated solid waste (gloves, wipes, masks).

  • Immediate Disposal: Place contaminated items directly into the designated container after doffing. Do not leave them on benchtops.

  • Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's established procedures before storage.

  • Waste Collection: The sealed waste container must be collected by a specialized waste disposal service.[1][7][8] Maintain accurate records of all disposed chemical waste.[8]

Emergency Preparedness

In the event of an exposure, immediate action is critical. Ensure you are aware of the location and operation of emergency eyewash stations and safety showers before beginning work.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

By integrating these principles and protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • What PPE Should You Wear When Handling Acid? (2025-01-07). LeelineWork. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.